molecular formula C6H12O6 B7822910 L-Galactose CAS No. 41846-90-6

L-Galactose

货号: B7822910
CAS 编号: 41846-90-6
分子量: 180.16 g/mol
InChI 键: GZCGUPFRVQAUEE-DPYQTVNSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aldehydo-L-galactose is a L-galactose and an aldehydo-galactose. It is an enantiomer of an aldehydo-D-galactose.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-79-9
Record name L-Galactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galactose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALACTOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S93UII1DW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Stereochemistry of L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose, a monosaccharide and the enantiomer of the more common D-galactose, holds unique stereochemical properties that are of significant interest in glycobiology, diagnostics, and pharmaceutical development. As the non-natural isomer, its incorporation or interaction within biological systems can lead to distinct outcomes, making a thorough understanding of its three-dimensional structure essential. This guide provides an in-depth analysis of the stereochemistry of this compound, presents key physicochemical data in comparison to its D-isomer, and details the experimental protocols used for its characterization.

Core Concepts in the Stereochemistry of this compound

The stereochemistry of a monosaccharide is defined by the spatial arrangement of its atoms, particularly the hydroxyl (-OH) groups around its chiral centers. This compound is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group at the C1 position.

Fischer Projections and D/L Configuration

The absolute configuration of monosaccharides is designated as D or L based on the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (the highest-numbered chiral center). In the case of hexoses like galactose, this is the C5 carbon.

  • D-Galactose : In its Fischer projection, the -OH group on the C5 carbon is positioned on the right .[1][2]

  • This compound : Conversely, the -OH group on the C5 carbon is positioned on the left .[2][3]

This fundamental difference at the C5 position dictates the "L" configuration for the entire molecule.

Enantiomeric Relationship

This compound and D-galactose are enantiomers.[4] This means they are non-superimposable mirror images of each other. Consequently, every chiral center in this compound is inverted relative to its corresponding center in D-galactose. This relationship is critical as it results in identical physical properties such as melting point and solubility, but distinct optical activity.

Relationship to Other Sugars

It is also important to understand the relationship of galactose to other common hexoses. D-galactose is a C4 epimer of D-glucose, meaning they differ only in the stereochemical arrangement at the fourth carbon atom. This compound, being the enantiomer of D-galactose, is therefore a diastereomer of both D-glucose and L-glucose. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

Quantitative Physicochemical Data

The enantiomeric relationship between L- and D-galactose is clearly demonstrated by their opposing optical rotation values. The following table summarizes key quantitative data for both isomers.

PropertyThis compoundD-Galactose
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆
Molar Mass 180.16 g/mol 180.156 g/mol
Melting Point 163-167 °C168-170 °C
Specific Rotation ([α]²⁰D) -75° to -82° (c=1, H₂O)+80.2° (equilibrium mixture in H₂O)
α-anomer Specific Rotation Not commonly reported+150.7°
β-anomer Specific Rotation Not commonly reported+52.8°

Experimental Protocols for Stereochemical Analysis

Determining the stereochemistry and purity of sugar isomers requires precise analytical techniques. The following are key experimental methodologies.

Polarimetry: Measurement of Specific Rotation

Polarimetry is the foundational technique used to differentiate between enantiomers by measuring the degree to which they rotate plane-polarized light.

Objective: To determine the specific rotation [α] of a galactose sample to identify it as the L- or D-isomer based on the direction and magnitude of rotation.

Methodology:

  • Sample Preparation: Accurately prepare a solution of the galactose sample in a suitable solvent (typically distilled water) at a known concentration (c), expressed in g/mL. For example, dissolve 4 grams of this compound in distilled water to make a 100 mL solution, yielding a concentration of 0.04 g/mL.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample tube to establish a zero-rotation reference point.

  • Sample Measurement:

    • Rinse and fill a polarimeter sample tube of a known path length (l), measured in decimeters (dm), with the prepared sugar solution. Ensure no air bubbles are present in the light path.

    • Place the tube in the polarimeter.

    • Using a monochromatic light source (typically a sodium D-line at 589 nm), measure the observed angle of rotation (α). A levorotatory compound like this compound will rotate light counter-clockwise (negative rotation), while a dextrorotatory compound like D-galactose rotates it clockwise (positive rotation).

  • Calculation of Specific Rotation: Calculate the specific rotation using Biot's Law: [α]Tλ = α / (l × c) Where:

    • [α] is the specific rotation.

    • T is the temperature (e.g., 20°C).

    • λ is the wavelength of light (e.g., D-line).

    • α is the observed rotation in degrees.

    • l is the path length in decimeters.

    • c is the concentration in g/mL.

  • Data Interpretation: Compare the calculated specific rotation to known literature values to confirm the enantiomeric identity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful chromatographic technique for separating enantiomers, allowing for both qualitative identification and quantitative analysis of enantiomeric purity.

Objective: To separate this compound from D-galactose in a mixture and quantify their relative proportions.

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are effective for separating sugar enantiomers.

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column and analyte. A common approach for sugars is normal-phase chromatography using a mixture of a nonpolar solvent like hexane and a polar modifier like ethanol or 2-propanol. For example, a mobile phase of hexane-ethanol-TFA ((7:3):0.1, v/v) can be used.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove particulates.

  • Chromatographic Separation:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample onto the column.

    • The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into distinct peaks.

  • Detection and Quantification: Use a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are common for carbohydrate analysis. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (ee).

Enzymatic Assays

Enzymatic methods offer high specificity for determining the concentration of a particular sugar, although assays specific for this compound are less common than for D-galactose. However, enzymes that act on D-galactose can be used to indirectly quantify this compound in a racemic mixture.

Objective: To quantify the concentration of galactose using an enzyme-coupled reaction.

Methodology (Example for D-Galactose):

  • Principle: D-galactose can be oxidized by the enzyme galactose oxidase or β-galactose dehydrogenase. The reaction can be coupled to a colorimetric or fluorometric indicator system. For instance, the reduction of NAD⁺ to NADH in the presence of β-galactose dehydrogenase can be monitored by the increase in absorbance at 340 nm.

  • Reagent Preparation: Prepare a reaction buffer containing the specific enzyme (e.g., β-galactose dehydrogenase), the cofactor (e.g., NAD⁺), and any necessary coupling enzymes and substrates.

  • Standard Curve: Prepare a series of standards with known concentrations of D-galactose to generate a standard curve.

  • Assay Procedure:

    • Add the sample containing galactose to the reaction mixture.

    • Incubate for a specific time at a controlled temperature to allow the reaction to proceed to completion.

    • Measure the resulting signal (e.g., absorbance at 340 nm or fluorescence) using a plate reader or spectrophotometer.

  • Data Analysis: Determine the concentration of D-galactose in the sample by comparing its signal to the standard curve. The concentration of this compound in a known total galactose mixture can be inferred by subtraction.

Visualization of Stereochemical Relationships

The following diagram illustrates the fundamental stereochemical relationships between glyceraldehyde (the reference compound for D/L notation) and the enantiomers of galactose.

Figure 1. Fischer projections illustrating the stereochemical relationship between D/L-Glyceraldehyde and D/L-Galactose.

References

L-Galactose: A Comprehensive Technical Guide to its Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose, an enantiomer of the more common D-galactose, is a monosaccharide of significant interest in various fields of biochemical and pharmaceutical research. While less prevalent in nature, its unique stereochemistry imparts distinct biological activities and makes it a crucial component in certain glycoconjugates and a valuable subject of study in carbohydrate chemistry. This technical guide provides an in-depth analysis of the structure of this compound, its key functional groups, and the experimental methodologies employed for its characterization.

Structure of this compound

This compound, with the chemical formula C₆H₁₂O₆, is an aldohexose, meaning it is a six-carbon sugar with an aldehyde group in its open-chain form.[1] As the enantiomer of D-galactose, it is its non-superimposable mirror image. This stereochemical distinction is fundamental to its unique properties and interactions with chiral biological molecules such as enzymes and receptors.

Open-Chain Structure

In its acyclic form, this compound possesses a linear chain of six carbon atoms. An aldehyde (CHO) group is located at the C1 position, and hydroxyl (OH) groups are attached to the remaining five carbon atoms (C2 through C6). The stereochemistry of the chiral centers in this compound is the mirror image of that in D-galactose.

Cyclic Structures: Hemiacetal Formation

In aqueous solutions, this compound predominantly exists in cyclic forms, which are thermodynamically more stable than the open-chain structure.[1] This cyclization occurs through an intramolecular nucleophilic attack of the hydroxyl group on the C5 carbon onto the electrophilic carbonyl carbon (C1) of the aldehyde group, forming a hemiacetal.[1] This reaction creates a new chiral center at C1, known as the anomeric carbon, giving rise to two diastereomers called anomers: α-L-galactose and β-L-galactose.

The cyclic forms of this compound can exist as either a six-membered pyranose ring or a five-membered furanose ring.[1]

  • L-Galactopyranose: The six-membered ring structure, analogous to pyran, is the most common form.

  • L-Galactofuranose: The five-membered ring structure, analogous to furan, is less common but may be found in certain biological contexts.[1]

The equilibrium between the α and β anomers, and the open-chain form, is a dynamic process known as mutarotation.

Functional Groups of this compound

The chemical reactivity and biological functions of this compound are dictated by its constituent functional groups:

  • Aldehyde Group (-CHO): Present in the open-chain form, this group is responsible for the reducing properties of this compound. It can be oxidized to a carboxylic acid.

  • Hydroxyl Groups (-OH): this compound possesses multiple hydroxyl groups, which are sites for glycosidic bond formation with other monosaccharides to form oligosaccharides and polysaccharides. These groups can also undergo esterification and etherification reactions.

  • Hemiacetal Group: This functional group is characteristic of the cyclic forms and is located at the anomeric carbon (C1). It consists of a carbon atom bonded to both an ether oxygen and a hydroxyl group. The reactivity of the anomeric hydroxyl group is particularly important for the formation of glycosidic linkages.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Melting Point 163-165 °C
Specific Rotation [α]D²⁰ -75° to -82° (c=1 in H₂O with NH₃)
Appearance White powder

Experimental Protocols for Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of monosaccharides.

Objective: To identify the proton (¹H) and carbon (¹³C) chemical environments within the this compound molecule to confirm its structure and anomeric configuration.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 10-50 mg/mL. A small amount of a reference standard, such as trimethylsilyl propionate (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift calibration.

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired. The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm) and are distinct for the α and β anomers due to their different chemical environments.

    • The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which helps in determining the relative stereochemistry of the hydroxyl groups.

    • For differentiating enantiomers like L- and D-galactose, derivatization with a chiral agent (e.g., L-cysteine methyl ester) can be employed. The resulting diastereomeric derivatives will exhibit distinct ¹H NMR spectra, allowing for the identification of the L-enantiomer.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each carbon.

    • The chemical shift of the anomeric carbon (C-1) is particularly informative for distinguishing between the α and β anomers.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying long-range connectivities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural analysis.

Objective: To determine the molecular mass of this compound and to study its fragmentation patterns to confirm its structure.

Methodology:

  • Ionization: A suitable soft ionization technique is used to generate gas-phase ions of the this compound molecule with minimal fragmentation. Common methods for carbohydrates include:

    • Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). For this compound (C₆H₁₂O₆), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 181.07.

  • Tandem Mass Spectrometry (MS/MS):

    • The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods.

    • The resulting fragment ions are then mass-analyzed. The fragmentation pattern, which typically involves the cleavage of glycosidic bonds and cross-ring cleavages, provides structural information about the monosaccharide.

Visualizations

Chemical Structures of this compound

Caption: Open-chain and cyclic (pyranose) forms of this compound.

Functional Groups of this compound (α-L-Galactopyranose)

L_Galactose_Functional_Groups cluster_labels cluster_mol mol label_hemiacetal Hemiacetal Group (Anomeric Carbon) label_hemiacetal->mol label_hydroxyl Hydroxyl Groups label_hydroxyl->mol label_primary_alcohol Primary Alcohol label_primary_alcohol->mol

Caption: Key functional groups in α-L-galactopyranose.

Relationship between this compound and D-Galactose

Enantiomers L_gal This compound mirror Mirror Plane D_gal D-Galactose

Caption: this compound and D-Galactose are enantiomers (mirror images).

References

Natural Sources of L-Galactose in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of L-galactose in the plant kingdom. While not abundant as a free monosaccharide, this compound is a critical intermediate in a primary metabolic pathway and a structural component of certain cell wall polysaccharides. This document details its biosynthesis, its presence in plant tissues, and the methodologies used for its detection and quantification.

Introduction: The Role of this compound in Plant Metabolism

This compound, an enantiomer of the more common D-galactose, is a hexose sugar that plays a vital, albeit often transient, role in plant biochemistry. Its primary significance lies in its position as a key intermediate in the main biosynthetic pathway of L-ascorbic acid (Vitamin C), a crucial antioxidant and enzyme cofactor in plants.[1][2][3] Free this compound is typically found in very low concentrations, as it is rapidly metabolized.[4] However, its activated forms and its presence within structural polymers make it a subject of interest for researchers studying plant metabolism, cell wall architecture, and nutritional enhancement.

Biosynthesis of this compound: The Ascorbic Acid Pathway

The most significant and well-characterized source of this compound in plants is the this compound pathway (also known as the Smirnoff-Wheeler pathway), which accounts for the majority of L-ascorbic acid synthesis.[5] This pathway converts D-glucose into L-ascorbic acid through a series of ten enzymatic reactions.

The synthesis of this compound occurs via the following steps, starting from GDP-D-mannose, a product derived from glucose:

  • GDP-D-mannose 3',5'-epimerase (GME) converts GDP-D-mannose into GDP-L-galactose.

  • GDP-L-galactose phosphorylase (GGP/VTC2/VTC5) catalyzes the first committed step of ascorbate synthesis, converting GDP-L-galactose to this compound-1-phosphate.

  • This compound-1-phosphate phosphatase (GPP/VTC4) dephosphorylates this compound-1-phosphate to yield free this compound.

  • This compound dehydrogenase (L-GalDH) then oxidizes this compound to L-galactono-1,4-lactone, the final precursor to L-ascorbic acid.

The genes and enzymes of this pathway have been identified and characterized in numerous plant species, including Arabidopsis thaliana, kiwifruit (Actinidia chinensis), and tomato, indicating that this compound is synthesized across a wide range of plants.

L_Galactose_Pathway cluster_main cluster_lgal D_Fructose_6P D-Fructose-6-P D_Mannose_6P D-Mannose-6-P D_Fructose_6P->D_Mannose_6P PMI D_Mannose_1P D-Mannose-1-P D_Mannose_6P->D_Mannose_1P PMM GDP_D_Mannose GDP-D-Mannose D_Mannose_1P->GDP_D_Mannose GMP/VTC1 GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1P This compound-1-P GDP_L_Galactose->L_Galactose_1P GGP/VTC2 L_Galactose This compound L_Galactose_1P->L_Galactose GPP/VTC4 L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->L_Ascorbic_Acid GLDH

Caption: The this compound pathway for ascorbic acid biosynthesis in plants.

This compound in Plant Polysaccharides

Beyond its role as a metabolic intermediate, this compound is also found as a structural component of plant cell walls, although this is less common than D-galactose.

  • Xyloglucan: In the Arabidopsis thaliana mutant mur1, which is deficient in GDP-L-fucose, L-fucose residues in the cell wall polysaccharide xyloglucan are substituted by this compound. This suggests that certain fucosyltransferases can utilize GDP-L-galactose as a substrate, incorporating this compound into the cell wall. In vitro assays have confirmed that the Arabidopsis xyloglucan α1,2-L-fucosyltransferase (AtFUT1) can catalyze the transfer of this compound to xyloglucan oligosaccharides.

  • Pectic Polysaccharides: Pectins are complex polysaccharides rich in D-galacturonic acid, but they also contain neutral sugars like D-galactose, L-arabinose, and L-rhamnose. While this compound is not a primary component, its presence in other cell wall polymers suggests the possibility of minor inclusions in complex pectins.

  • Arabinogalactan Proteins (AGPs): These are highly branched glycoproteins found at the cell surface. The carbohydrate portion is typically rich in D-galactose and L-arabinose.

Quantitative Data on this compound in Plants

Direct quantification of free this compound in plant tissues is challenging due to its low steady-state concentration. It is a transient intermediate that is quickly converted to L-galactono-1,4-lactone. Therefore, the literature seldom reports concentrations of free this compound. Instead, the activity of the this compound pathway is often inferred from the concentration of the end-product, L-ascorbic acid, or through enzymatic activity assays.

The table below summarizes findings related to the presence and synthesis of this compound in various plant species.

Plant SpeciesTissue/OrganFindingReference
Arabidopsis thalianaLeavesThe this compound pathway is the major route for ascorbate biosynthesis. The enzyme GDP-L-galactose phosphorylase (VTC2) is a key control point.
Arabidopsis thaliana (mur1 mutant)Cell WallsL-fucose in xyloglucan is replaced by this compound.
Actinidia chinensis (Kiwifruit)Fruit, LeavesHomologous genes for the this compound pathway enzymes have been identified and shown to be active.
Solanum lycopersicum (Tomato)Fruit, LeavesGenes of the this compound pathway are expressed, indicating in-situ biosynthesis of ascorbate via this compound.
Pisum sativum (Pea)SeedlingsThis compound dehydrogenase (L-GalDH) activity was first characterized, confirming the oxidation of this compound.
Camu-camuLeaves, FruitMultiple genes of the this compound pathway are actively expressed, contributing to high ascorbate accumulation.

Experimental Protocols

Assay for GDP-L-galactose:hexose-1-phosphate guanyltransferase (GGP) Activity

This coupled enzyme assay was used to identify the missing enzyme in the this compound pathway. It measures the production of this compound-1-phosphate from GDP-L-galactose.

Principle: GGP transfers a GMP moiety from GDP-L-galactose to a hexose-1-phosphate acceptor (e.g., D-mannose-1-phosphate), producing this compound-1-phosphate. The product, this compound-1-phosphate, is then dephosphorylated by a specific phosphatase to yield this compound. Finally, this compound is oxidized by this compound dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically and is proportional to the GGP activity.

Detailed Methodology:

  • Enzyme Preparation: Recombinant GGP enzyme is expressed in E. coli and purified. The coupling enzymes, this compound-1-phosphate phosphatase and this compound dehydrogenase, are also prepared recombinantly.

  • Substrate Preparation: GDP-L-galactose is synthesized from GDP-D-mannose using recombinant GDP-D-mannose 3',5'-epimerase. The concentration of GDP-L-galactose is determined by HPLC.

  • Reaction Mixture: A typical assay mixture (1 mL) contains:

    • 50 mM Mops buffer (pH 7.1)

    • 5 mM MgCl₂

    • 1 mM NAD⁺

    • 0.5 mM D-mannose-1-phosphate (acceptor substrate)

    • 0.05 - 0.5 mM GDP-L-galactose (donor substrate)

    • ~0.5 units this compound-1-phosphate phosphatase

    • ~0.5 units this compound dehydrogenase

  • Assay Procedure:

    • The reaction is initiated by the addition of the purified GGP enzyme extract.

    • The change in absorbance at 340 nm is immediately monitored at a constant temperature (e.g., 25°C) for 5-10 minutes.

    • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Controls: Reactions are run without the GGP enzyme or without GDP-L-galactose to account for any background NADH production.

GGP_Assay_Workflow start Start: Prepare Reaction Mix (Buffer, MgCl₂, NAD⁺, Acceptor Substrate, Coupling Enzymes) add_substrate Add Donor Substrate (GDP-L-Galactose) start->add_substrate initiate Initiate Reaction (Add GGP Enzyme) add_substrate->initiate monitor Monitor A₃₄₀ (Spectrophotometer) initiate->monitor calculate Calculate Rate of NADH Production monitor->calculate end_node End: Determine GGP Activity calculate->end_node

Caption: Experimental workflow for the coupled GGP enzyme activity assay.

Quantification of Galactose using Capillary Zone Electrophoresis (CZE)

CZE can be used to separate and quantify various carbohydrates, including galactose, from plant extracts. While not specific for the L-isomer without chiral selectors, it provides a robust method for total galactose quantification.

Principle: Carbohydrates are separated in a fused-silica capillary under the influence of a high-voltage electric field. In an alkaline buffer, sugars are partially or fully ionized and migrate at different rates based on their charge-to-size ratio, allowing for their separation. Detection is typically performed using UV absorbance after derivatization or, more commonly, by indirect UV detection.

Detailed Methodology:

  • Sample Extraction:

    • Freeze-dry plant tissue and grind to a fine powder.

    • Suspend a known weight (e.g., 45 mg) of powdered tissue in an extraction solvent (e.g., 80% ethanol) containing an internal standard (e.g., lactose).

    • Incubate for 1 hour at 4°C with agitation.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • CZE System and Conditions:

    • Instrument: A commercial capillary electrophoresis system.

    • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, ~60 cm total length).

    • Electrolyte Buffer: Alkaline buffer, such as 130 mM NaOH / 36 mM Na₂HPO₄, pH ~12.6.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 14-16 kV.

    • Detection: Indirect UV detection at a wavelength where the background electrolyte absorbs (e.g., 275 nm).

  • Quantification:

    • A standard curve is generated using authentic standards of galactose at various concentrations.

    • The peak area of galactose in the sample is normalized to the peak area of the internal standard.

    • The concentration of galactose in the original sample is calculated by comparing the normalized peak area to the standard curve.

Conclusion

The primary natural source of this compound in plants is its synthesis as a key intermediate in the L-ascorbic acid pathway. While its free form is transient and present in low amounts, its continuous production is fundamental to plant health and stress response. This compound also serves as a structural component in cell wall polysaccharides under specific genetic conditions. The study of this compound metabolism, driven by advanced enzymatic and analytical techniques, offers valuable insights for researchers in plant science and professionals in drug development seeking to understand and manipulate vital antioxidant pathways.

References

The L-Galactose Pathway: A Linchpin in Plant Ascorbic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Abstract

L-Ascorbic acid (vitamin C) is a vital antioxidant and enzymatic cofactor in plants, playing a crucial role in stress resistance, photosynthesis, and overall development. The primary route for its de novo synthesis in plants is the L-galactose pathway, a multi-step enzymatic process converting D-glucose-6-phosphate into L-ascorbic acid. This technical guide provides a comprehensive overview of the biological role of this compound as a key intermediate in this pathway. It details the functions and kinetic properties of the core enzymes, presents detailed experimental protocols for their analysis, and visualizes the pathway and associated workflows. This document is intended to serve as a critical resource for researchers in molecular biology, biochemistry, and drug development seeking to understand and manipulate ascorbic acid biosynthesis in plants.

The this compound Pathway of Ascorbic Acid Biosynthesis

The this compound pathway, also known as the Smirnoff-Wheeler pathway, is the predominant route for ascorbic acid synthesis in higher plants.[1] This pathway begins in the cytoplasm with the conversion of hexose phosphates and culminates in the mitochondria with the final oxidation step. The pathway is tightly regulated at both transcriptional and post-transcriptional levels, with environmental factors such as light playing a significant role in its modulation.[2][3] The enzyme GDP-L-galactose phosphorylase is considered a major control point in this pathway.[1][4]

The synthesis of L-ascorbic acid from D-fructose-6-phosphate involves a series of eight key enzymes. The initial steps are shared with the synthesis of cell wall polysaccharides and protein glycosylation, highlighting the pathway's integration with primary metabolism. The committed step, catalyzed by GDP-L-galactose phosphorylase (GGP), channels intermediates specifically towards ascorbic acid production. The final step, the oxidation of L-galactono-1,4-lactone, is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH) and is located in the mitochondrial inner membrane, linking vitamin C synthesis to the mitochondrial electron transport chain.

Core Enzymes and Kinetic Properties

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its constituent enzymes. While extensive research has been conducted, kinetic data can vary between plant species and experimental conditions. The following tables summarize key kinetic parameters for the enzymes of the this compound pathway.

Table 1: Enzymes of the this compound Pathway and their Functions

EnzymeAbbreviationEC NumberGene (in Arabidopsis thaliana)Reaction Catalyzed
GDP-D-mannose pyrophosphorylaseGMP/VTC12.7.7.13VTC1D-mannose-1-phosphate + GTP ↔ GDP-D-mannose + PPi
GDP-D-mannose 3',5'-epimeraseGME5.1.3.18GMEGDP-D-mannose ↔ GDP-L-galactose
GDP-L-galactose phosphorylaseGGP/VTC22.7.7.69VTC2, VTC5GDP-L-galactose + Pi ↔ this compound-1-phosphate + GDP
This compound-1-phosphate phosphataseGPP/VTC43.1.3.25VTC4This compound-1-phosphate + H₂O → this compound + Pi
This compound dehydrogenaseL-GalDH1.1.1.316At4g33670This compound + NAD⁺ → L-galactono-1,4-lactone + NADH + H⁺
L-galactono-1,4-lactone dehydrogenaseGLDH1.3.2.3At3g47930L-galactono-1,4-lactone + 2 ferricytochrome c → L-ascorbate + 2 ferrocytochrome c + 2 H⁺

Table 2: Summary of Reported Enzyme Kinetic Parameters

EnzymePlant SpeciesSubstrateKₘ (µM)kcat (s⁻¹)Kᵢ (µM)InhibitorReference
GDP-L-galactose phosphorylase (VTC2)Arabidopsis thalianaGDP-L-galactose4110.9--
This compound-1-phosphate phosphataseActinidia deliciosaThis compound-1-phosphate20-40---
This compound dehydrogenase (L-GalDH)Spinacia oleraceaThis compound116.2 ± 3.2-133.2 ± 7.2L-ascorbic acid
This compound dehydrogenase (L-GalDH)Myrciaria dubiaThis compound2104.26--
L-galactono-1,4-lactone dehydrogenaseArabidopsis thalianaL-galactono-1,4-lactone170134--

Experimental Protocols

Protocol for this compound Dehydrogenase (L-GalDH) Activity Assay

This spectrophotometric assay measures the activity of L-GalDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Plant tissue extract

  • Assay Buffer: 100 mM Tris-HCl, pH 8.6

  • Substrate solution: 10 mM this compound in deionized water

  • Cofactor solution: 20 mM β-NAD⁺ in deionized water

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 800 µL of Assay Buffer

    • 100 µL of β-NAD⁺ solution

    • 50 µL of plant tissue extract

  • Mix gently by inversion and incubate at 25°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 50 µL of this compound solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Record the linear rate of change in absorbance per minute (ΔA₃₄₀/min).

  • Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Protocol for L-galactono-1,4-lactone Dehydrogenase (GLDH) Activity Assay

This assay measures the activity of mitochondrial GLDH by following the reduction of cytochrome c.

Materials:

  • Isolated mitochondrial fraction

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1% (v/v) Triton X-100

  • Substrate solution: 100 mM L-galactono-1,4-lactone in deionized water

  • Electron acceptor: 1 mM cytochrome c (from horse heart) in Assay Buffer

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 850 µL of Assay Buffer

    • 50 µL of cytochrome c solution

    • 50 µL of mitochondrial preparation

  • Mix and measure the baseline absorbance at 550 nm.

  • Start the reaction by adding 50 µL of L-galactono-1,4-lactone solution.

  • Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction using the extinction coefficient difference between reduced and oxidized cytochrome c at 550 nm (Δε = 21.1 mM⁻¹cm⁻¹).

Protocol for Quantification of Ascorbic Acid by HPLC

This method allows for the quantification of both reduced (ascorbic acid, AsA) and total ascorbic acid (AsA + dehydroascorbic acid, DHA) in plant tissues.

Materials:

  • Plant tissue

  • Extraction Buffer: 5% (w/v) meta-phosphoric acid

  • Reducing agent: 40 mg/mL dithiothreitol (DTT)

  • HPLC system with a C18 column and a photodiode array (PDA) or UV detector

  • Mobile Phase: 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0)

  • Ascorbic acid standard solutions

Procedure:

  • Extraction:

    • Homogenize 100-200 mg of fresh plant tissue in 1.5 mL of ice-cold 5% meta-phosphoric acid.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Measurement of Reduced Ascorbic Acid (AsA):

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the filtered extract into the HPLC system.

    • Separate the compounds using a C18 column with the specified mobile phase at a flow rate of 0.5-1.0 mL/min.

    • Detect ascorbic acid by its absorbance at approximately 245 nm.

    • Quantify by comparing the peak area to a standard curve prepared with known concentrations of ascorbic acid.

  • Measurement of Total Ascorbic Acid (AsA + DHA):

    • To a 200 µL aliquot of the supernatant, add 20 µL of 40 mg/mL DTT.

    • Incubate at room temperature for 15-20 minutes in the dark to reduce DHA to AsA.

    • Filter the reduced sample and inject it into the HPLC system as described above.

    • The resulting peak represents the total ascorbic acid content.

  • Calculation of Dehydroascorbic Acid (DHA):

    • DHA concentration is calculated by subtracting the concentration of reduced AsA from the total ascorbic acid concentration.

Visualization of Pathways and Workflows

The this compound Pathway for Ascorbic Acid Synthesis

L_Galactose_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P PMI M1P D-Mannose-1-P M6P->M1P PMM GDP_Man GDP-D-Mannose M1P->GDP_Man GMP (VTC1) GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME L_Gal_1P This compound-1-P GDP_Gal->L_Gal_1P GGP (VTC2) L_Gal This compound L_Gal_1P->L_Gal GPP (VTC4) L_GalL L-Galactono-1,4-lactone L_Gal->L_GalL L-GalDH AsA L-Ascorbic Acid L_GalL->AsA GLDH L_GalL->AsA PMI PMI PMM PMM GMP GMP (VTC1) GME GME GGP GGP (VTC2) GPP GPP (VTC4) L_GalDH L-GalDH GLDH GLDH

Caption: The this compound pathway for ascorbic acid synthesis in plants.

Experimental Workflow for Ascorbic Acid Quantification

HPLC_Workflow cluster_AsA cluster_Total_AsA start Plant Tissue Collection homogenize Homogenization in meta-phosphoric acid start->homogenize centrifuge Centrifugation (10,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant split Split Sample supernatant->split filter_AsA Filter (0.22 µm) split->filter_AsA Aliquot 1 reduce_dha Reduce with DTT split->reduce_dha Aliquot 2 hplc_AsA HPLC Analysis filter_AsA->hplc_AsA quant_AsA Quantify Reduced AsA hplc_AsA->quant_AsA calculate_dha Calculate DHA Content quant_AsA->calculate_dha filter_total Filter (0.22 µm) reduce_dha->filter_total hplc_total HPLC Analysis filter_total->hplc_total quant_total Quantify Total AsA hplc_total->quant_total quant_total->calculate_dha

Caption: Workflow for quantifying reduced and total ascorbic acid via HPLC.

References

The L-Galactose Pathway: A Core Metabolic Route for Ascorbic Acid Biosynthesis in Higher Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (AsA), commonly known as vitamin C, is an essential antioxidant and enzyme cofactor in higher plants, playing a crucial role in various physiological processes, including stress resistance, photosynthesis, and cell growth. The primary route for AsA biosynthesis in plants is the L-galactose pathway, a complex series of enzymatic reactions that converts D-glucose-6-phosphate into L-ascorbic acid. This technical guide provides a comprehensive overview of the core this compound metabolic pathway, detailing the enzymes involved, their kinetic properties, subcellular localization, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in plant biology, biochemistry, and drug development seeking to understand and manipulate this vital metabolic pathway.

The this compound Pathway: An Overview

The this compound pathway is a ten-step enzymatic pathway that begins with the conversion of D-glucose-6-phosphate, a product of photosynthesis, and culminates in the synthesis of L-ascorbic acid. The pathway can be broadly divided into two main stages: the initial steps involving the synthesis of GDP-D-mannose from fructose-6-phosphate, which is also a precursor for glycoprotein and cell wall synthesis, and the subsequent committed steps that lead exclusively to ascorbic acid.[1][2]

The enzymes involved in the this compound pathway are:

  • Phosphomannose Isomerase (PMI)

  • Phosphomannomutase (PMM)

  • GDP-D-mannose pyrophosphorylase (GMP)

  • GDP-D-mannose 3',5'-epimerase (GME)

  • GDP-L-galactose phosphorylase (GGP/VTC2/VTC5)

  • This compound-1-phosphate phosphatase (GPP/VTC4)

  • This compound dehydrogenase (GalDH)

  • L-galactono-1,4-lactone dehydrogenase (GLDH) [1][3]

The subcellular localization of these enzymes is critical for the regulation and efficiency of the pathway. While the final step catalyzed by L-galactono-1,4-lactone dehydrogenase occurs in the mitochondria, the preceding steps are largely believed to take place in the cytosol.[4]

Signaling Pathway Diagram

L_Galactose_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P PMI M1P D-Mannose-1-P M6P->M1P PMM GDPM GDP-D-Mannose M1P->GDPM GMP GDPLGal GDP-L-Galactose GDPM->GDPLGal GME LGal1P This compound-1-P GDPLGal->LGal1P GGP (VTC2/VTC5) LGal This compound LGal1P->LGal GPP (VTC4) LGalL L-Galactono-1,4-lactone LGal->LGalL GalDH LGalL_mito L-Galactono-1,4-lactone LGalL->LGalL_mito AsA L-Ascorbic Acid LGalL_mito->AsA GLDH Enzyme_Workflow cluster_purification Enzyme Purification cluster_kinetics Kinetic Analysis start Plant Tissue Homogenization cent1 Centrifugation (Crude Extract) start->cent1 precipitation Ammonium Sulfate Precipitation cent1->precipitation dialysis Dialysis precipitation->dialysis chromatography Column Chromatography (e.g., Ion Exchange, Gel Filtration) dialysis->chromatography sds_page SDS-PAGE for Purity Check chromatography->sds_page assay Enzyme Activity Assay (Varying Substrate Concentrations) sds_page->assay Purified Enzyme plot Michaelis-Menten Plot / Lineweaver-Burk Plot assay->plot calculation Calculation of Km and Vmax plot->calculation Metabolite_Workflow cluster_extraction Metabolite Extraction cluster_analysis LC-MS Analysis harvest Plant Tissue Harvesting (Flash-freeze in liquid N2) grind Grinding to a Fine Powder harvest->grind extract Extraction with a Suitable Solvent (e.g., Methanol/Water) grind->extract centrifuge Centrifugation to Remove Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (LC) Separation supernatant->lc_separation Metabolite Extract ms_detection Mass Spectrometry (MS) Detection lc_separation->ms_detection data_processing Data Processing and Peak Integration ms_detection->data_processing quantification Quantification using Standard Curves data_processing->quantification

References

L-Galactose: A Technical Guide to its Discovery, History, and Biochemical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, the enantiomer of the more common D-galactose, is a rare monosaccharide that has garnered significant scientific interest due to its pivotal role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. Unlike D-galactose, which was first isolated and studied by Louis Pasteur in 1856, the history of this compound is not marked by a singular discovery event but is rather intricately woven into the elucidation of the Vitamin C biosynthetic pathway in the late 20th century.[1] Its discovery and subsequent research have been primarily driven by the quest to understand how plants, the main dietary source of this essential vitamin for humans, produce it.[2] Beyond its role in terrestrial plants, this compound has also been identified in certain marine organisms, highlighting its unique niche in the biosphere.[3] This guide provides an in-depth technical overview of the discovery, history, biochemical properties, and key experimental methodologies related to this compound.

The D-Mannose/L-Galactose Pathway: The Primary Route to Vitamin C in Plants

The most significant chapter in the history of this compound is its identification as a crucial intermediate in the primary pathway for L-ascorbic acid synthesis in plants, often referred to as the Smirnoff-Wheeler pathway.[4] This pathway, elucidated through a combination of biochemical and genetic studies, begins with D-mannose-1-phosphate and proceeds through a series of enzymatic conversions to yield L-ascorbic acid.[5] The key steps involving this compound are outlined below.

The pathway begins with the conversion of GDP-D-mannose to GDP-L-galactose, a reaction catalyzed by GDP-D-mannose 3',5'-epimerase (GME). The subsequent steps lead to the formation of this compound, which is then oxidized to L-galactono-1,4-lactone, the immediate precursor to L-ascorbic acid. The final step is catalyzed by L-galactono-1,4-lactone dehydrogenase. The identification of the gene encoding this compound guanyltransferase (VTC2) was a crucial step in completing the puzzle of this vital pathway.

L_Ascorbic_Acid_Pathway cluster_0 D-Mannose-1-P D-Mannose-1-P GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GDP-D-mannose pyrophosphorylase GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-D-mannose 3',5'-epimerase (GME) This compound-1-P This compound-1-P GDP-L-Galactose->this compound-1-P GDP-L-galactose phosphorylase (VTC2/VTC5) This compound This compound This compound-1-P->this compound This compound-1-P phosphatase L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone This compound dehydrogenase (L-GalDH) L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid L-Galactono-1,4-lactone dehydrogenase LGalDH_Assay_Workflow cluster_0 A Plant Tissue Homogenization B Centrifugation A->B C Protein Purification (Chromatography) B->C D Purified L-GalDH C->D G Spectrophotometric Measurement (Absorbance at 340 nm) D->G E Assay Mixture (Buffer, NAD+) E->G F Add this compound (Substrate) F->G H Data Analysis (Enzyme Activity, Kinetics) G->H L_Galactose_Synthesis cluster_0 D-Mannose D-Mannose Intermediate_1 Protected D-Mannose D-Mannose->Intermediate_1 Protection Intermediate_2 C1/C5 Functional Group Manipulation Intermediate_1->Intermediate_2 Key Reactions (Oxidation, Decarboxylation) L-Galactose_Derivative This compound Derivative Intermediate_2->L-Galactose_Derivative Deprotection

References

physical and chemical properties of L-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Galactose, a monosaccharide and an epimer of L-glucose, plays a crucial role in various biological processes, most notably as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While its D-enantiomer has been extensively studied in the context of cellular metabolism, the unique physical and chemical properties of this compound merit a detailed examination for its potential applications in research and drug development. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

This compound is a white, crystalline solid that is soluble in water.[1][2] It is a reducing sugar due to the presence of a free hemiacetal group in its cyclic form, which can open to an aldehyde form.[3] This property allows it to act as a reducing agent in various chemical reactions.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₆[1][4]
Molecular Weight 180.16 g/mol
CAS Number 15572-79-9
Appearance Fine crystalline powder
Melting Point 166-167 °C
Boiling Point 232.96 °C (rough estimate)
Density 1.2805 g/cm³ (rough estimate)

Table 2: Solubility and Optical Properties of this compound

PropertyValueConditionsReference(s)
Solubility in Water 50 mg/mLClear, colorless solution
Optical Rotation [α]D²⁰ -79°c=1, H₂O

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady rate of 10-20°C per minute for a preliminary approximate determination.

  • Accurate Determination: For a precise measurement, the apparatus is allowed to cool, and a fresh sample is heated at a slower rate of 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Measurement of Specific Optical Rotation (Polarimetry)

The specific rotation of this compound is a measure of its ability to rotate plane-polarized light and is a characteristic property.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL, which is c=1) is prepared in distilled water.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (distilled water).

  • Measurement: The prepared this compound solution is placed in a polarimeter tube of a known path length (e.g., 1 decimeter). The observed angle of rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • c = concentration in g/mL

Determination of Aqueous Solubility (Gravimetric Method)

The solubility of this compound in water can be quantitatively determined using the gravimetric method.

Methodology:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

  • Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed evaporating dish. The solvent (water) is then evaporated to dryness in an oven at a temperature below the decomposition point of this compound.

  • Weighing: The evaporating dish with the dried this compound residue is cooled in a desiccator and then weighed.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the evaporating dish. The solubility is then expressed as grams of this compound per 100 mL of water.

Biological Signaling Pathways and Experimental Workflows

This compound is a significant intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. While its role in mammalian signaling is less defined compared to D-galactose, understanding its metabolic fate is crucial for drug development.

L-Ascorbic Acid Biosynthesis Pathway in Plants

The primary pathway for Vitamin C synthesis in plants involves the conversion of D-mannose-1-phosphate to L-ascorbic acid, with this compound as a key intermediate.

Ascorbic_Acid_Biosynthesis D_Mannose_1_P D-Mannose-1-Phosphate GDP_D_Mannose GDP-D-Mannose D_Mannose_1_P->GDP_D_Mannose GMP GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1_P This compound-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GGP (VTC2/VTC5) L_Galactose This compound L_Galactose_1_P->L_Galactose GPP L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid L-GalLDH

L-Ascorbic Acid Biosynthesis Pathway
Experimental Workflow: Investigating the Cellular Effects of this compound

To study the impact of this compound on cellular processes, a metabolic switch assay can be employed. This workflow is designed to assess cellular reliance on glycolysis versus oxidative phosphorylation.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Metabolic Switch cluster_analysis Analysis Seed_Cells Seed cells in standard glucose-containing medium Allow_Attachment Allow cells to attach and grow Seed_Cells->Allow_Attachment Control Control Group: Continue culture in glucose medium Allow_Attachment->Control Experimental Experimental Group: Switch to glucose-free medium supplemented with this compound Allow_Attachment->Experimental Viability_Assay Cell Viability Assay (e.g., MTT, PrestoBlue) Control->Viability_Assay Metabolic_Assay Metabolic Assays (e.g., Seahorse XF Analyzer for OCR and ECAR) Control->Metabolic_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-Seq) Control->Gene_Expression Experimental->Viability_Assay Experimental->Metabolic_Assay Experimental->Gene_Expression

Metabolic Switch Assay Workflow

Conclusion

This compound possesses a distinct set of physical and chemical properties that differentiate it from its more common D-isomer. Its integral role in the plant-based synthesis of L-ascorbic acid highlights its biological significance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately characterize this compound and investigate its potential therapeutic and biotechnological applications. Further research into the specific signaling pathways of this compound in mammalian systems is warranted to fully elucidate its biological functions and potential as a modulator of cellular processes.

References

L-Galactose vs. D-Galactose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in various biological processes. It exists as two stereoisomers, L-galactose and D-galactose, which are enantiomers with distinct structural configurations and divergent biological roles. While D-galactose is the predominantly occurring form in nature and a key component of the disaccharide lactose, this compound is comparatively rare but plays a crucial role in specific metabolic pathways, notably in the biosynthesis of vitamin C in plants. This technical guide provides an in-depth exploration of the core differences between L- and D-galactose, encompassing their structural properties, metabolic pathways, and the experimental protocols for their differentiation and analysis.

Structural Configuration and Physicochemical Properties

L- and D-galactose are non-superimposable mirror images of each other, a property known as enantiomerism.[1] Their shared chemical formula is C6H12O6.[2] The distinction between the D and L forms is determined by the orientation of the hydroxyl (-OH) group on the chiral carbon furthest from the carbonyl group (C5). In the Fischer projection, D-galactose has the -OH group on the right, whereas this compound has it on the left.[1] This seemingly subtle difference in stereochemistry leads to significant variations in their biological activities and physicochemical properties.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for L- and D-galactose, facilitating a direct comparison of their properties.

PropertyD-GalactoseThis compoundReferences
Molar Mass ( g/mol ) 180.156180.16[2][3]
Melting Point (°C) 168–170163-167
Specific Optical Rotation ([α]D) +80.2° (equilibrium in water)-75° to -82° (c=1 in H2O with NH3 aq.)
Solubility in Water 650 g/L (20 °C)Soluble
Appearance White solid/powderWhite powder

Biological Significance and Metabolic Pathways

The biological roles of L- and D-galactose are distinctly different, primarily due to the stereospecificity of enzymes.

D-Galactose: The Leloir Pathway

D-galactose is a primary energy source in many organisms and is metabolized through the highly conserved Leloir pathway. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).

Leloir_Pathway cluster_0 Leloir Pathway for D-Galactose Metabolism D_Gal D-Galactose Gal_1P Galactose-1-Phosphate D_Gal->Gal_1P GALK UDP_Gal UDP-Galactose Gal_1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE UDP_Glc->UDP_Gal GALE Glc_1P Glucose-1-Phosphate UDP_Glc->Glc_1P Glycolysis Glycolysis Glc_1P->Glycolysis Vitamin_C_Pathway cluster_1 This compound Pathway for Vitamin C Biosynthesis GDP_D_Man GDP-D-Mannose GDP_L_Gal GDP-L-Galactose GDP_D_Man->GDP_L_Gal GME L_Gal_1P This compound-1-Phosphate GDP_L_Gal->L_Gal_1P VTC2/VTC5 L_Gal This compound L_Gal_1P->L_Gal VTC4 L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone L-GalDH Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gal_Lactone->Ascorbic_Acid L-GalL dehydrogenase HPLC_Workflow cluster_2 Chiral HPLC Experimental Workflow Start Sample Preparation Injection Inject Sample Start->Injection Separation Chiral Column Separation Injection->Separation Detection Detection (e.g., RID) Separation->Detection Analysis Data Analysis (Chromatogram) Detection->Analysis Result Quantification of L- and D-Galactose Analysis->Result

References

The Aberrant Integration of L-Galactose into Plant Cell Walls: A Case Study of the mur1 Mutant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose is a crucial intermediate in the primary biosynthetic pathway of ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway. While its role in ascorbate synthesis is well-established, its direct incorporation into the structural polysaccharides of plant cell walls is not a feature of wild-type plants. However, under specific genetic mutations, this compound can be integrated into cell wall components, providing a unique model to study the flexibility and specificity of polysaccharide biosynthesis. This technical guide provides a comprehensive overview of the function of this compound, with a primary focus on its aberrant incorporation into the cell wall of the Arabidopsis thaliana mur1 mutant. We will delve into the metabolic pathways, enzymatic mechanisms, and the experimental protocols used to elucidate these processes.

The Canonical Role of this compound in Ascorbic Acid Biosynthesis

In higher plants, the main route to ascorbic acid (AsA) production is the D-mannose/L-galactose (Smirnoff-Wheeler) pathway.[1][2] This pathway converts D-mannose-1-phosphate, derived from glucose, into L-ascorbic acid through a series of enzymatic steps. A key intermediate in this pathway is GDP-L-galactose.[3] The pathway is initiated in the cytosol and the final step of L-ascorbic acid formation occurs in the mitochondria.

The central pathway involves the conversion of GDP-D-mannose to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase (GME).[3][4] Subsequently, GDP-L-galactose phosphorylase (GGP), also known as VTC2, catalyzes the first committed step towards AsA biosynthesis by converting GDP-L-galactose to this compound-1-phosphate. This is a critical regulatory point, channeling this compound towards AsA production. Following this, this compound-1-phosphate is dephosphorylated to this compound, which is then oxidized to L-galactono-1,4-lactone, the direct precursor of ascorbic acid.

It is important to note that the precursor GDP-D-mannose is a branching point in metabolism. It not only serves as a substrate for GDP-L-galactose synthesis but is also a precursor for the synthesis of GDP-L-fucose, which is a common monosaccharide in cell wall polysaccharides. This metabolic crossroads is central to understanding the aberrant incorporation of this compound into the cell wall of the mur1 mutant.

This compound in Plant Cell Wall Polysaccharides: The mur1 Mutant Anomaly

In wild-type plants, the galactose found in major cell wall polysaccharides such as pectin (specifically in the side chains of rhamnogalacturonan I and arabinogalactan proteins) and hemicelluloses is exclusively the D-enantiomer (D-galactose). There is no evidence for the natural incorporation of this compound into the cell walls of healthy, wild-type plants.

The significant exception to this rule is the Arabidopsis thaliana mutant mur1. The mur1 mutant is deficient in the enzyme GDP-D-mannose-4,6-dehydratase, which catalyzes the first step in the conversion of GDP-D-mannose to GDP-L-fucose. This deficiency leads to a drastic reduction in the cellular pool of GDP-L-fucose, resulting in less than 2% of the normal amount of L-fucose in the primary cell walls of the aerial parts of the plant.

In a remarkable display of metabolic plasticity, the mur1 mutant compensates for the lack of L-fucose in its xyloglucan, a major hemicellulose, by incorporating this compound instead. This compound replaces L-fucose at the terminal position of the xyloglucan side chains. This substitution is possible because this compound differs from L-fucose only by the presence of a hydroxyl group at the C-6 position.

The Enzymatic Basis of this compound Incorporation in mur1

The incorporation of this compound into the xyloglucan of mur1 is facilitated by the promiscuous activity of the xyloglucan α1,2-L-fucosyltransferase (AtFUT1). In wild-type plants, this enzyme is responsible for transferring L-fucose from GDP-L-fucose to the terminal galactose residue of the xyloglucan side chains.

In the mur1 mutant, the diminished pool of GDP-L-fucose and a likely accumulation of its precursor, GDP-D-mannose, which can be converted to GDP-L-galactose, creates a scenario where AtFUT1 utilizes GDP-L-galactose as an alternative substrate. While the enzyme has a higher affinity for its natural substrate, GDP-L-fucose, it can catalyze the transfer of this compound to xyloglucan oligosaccharides, albeit at a lower efficiency.

Quantitative Data

The following table summarizes the kinetic parameters of Arabidopsis thaliana α1,2-L-fucosyltransferase (AtFUT1) with its native and alternative substrates.

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
GDP-L-fucose1301.3 x 103
GDP-L-galactose4104.2 x 102

Table 1: Kinetic parameters of recombinant AtFUT1. The initial velocity of this compound transfer is approximately 3.1 times lower than that of L-fucose transfer.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound in Ascorbic Acid and Cell Wall Biosynthesis

The following diagram illustrates the interconnected pathways of ascorbic acid synthesis and the aberrant incorporation of this compound into the cell wall of the mur1 mutant.

L_galactose_pathway cluster_asa Ascorbic Acid Biosynthesis (Smirnoff-Wheeler Pathway) cluster_cellwall Cell Wall Biosynthesis F6P Fructose-6-P M6P Mannose-6-P F6P->M6P PMI M1P Mannose-1-P M6P->M1P PMM GDPM GDP-D-Mannose M1P->GDPM GMP GDPLGal GDP-L-Galactose GDPM->GDPLGal GME GDPFuc GDP-L-Fucose GDPM->GDPFuc MUR1/GMD mur1 mur1 mutation (defective MUR1/GMD) LGal1P This compound-1-P GDPLGal->LGal1P GGP (VTC2) GalXG Galactosylated Xyloglucan (mur1) GDPLGal->GalXG AtFUT1 (promiscuous activity) LGal This compound LGal1P->LGal GPP LGalL L-Galactono-1,4-lactone LGal->LGalL L-GalDH AsA Ascorbic Acid LGalL->AsA GLDH FucXG Fucosylated Xyloglucan (Wild-Type) GDPFuc->FucXG AtFUT1 XG Xyloglucan XG->FucXG XG->GalXG mur1->GDPFuc

Caption: Interplay between ascorbic acid and cell wall biosynthesis.

Experimental Workflow for Monosaccharide Composition Analysis

The following diagram outlines a typical workflow for determining the monosaccharide composition of plant cell walls.

Monosaccharide_Analysis_Workflow start Plant Tissue Sample air Preparation of Alcohol-Insoluble Residue (AIR) start->air Solvent extraction hydrolysis Acid Hydrolysis (e.g., TFA or H2SO4) air->hydrolysis Release of monosaccharides derivatization Derivatization (e.g., to alditol acetates) hydrolysis->derivatization For GC-MS analysis GC-MS or HPAEC-PAD Analysis hydrolysis->analysis For HPAEC-PAD (direct) derivatization->analysis quantification Quantification and Isomeric Analysis analysis->quantification end Monosaccharide Composition Data quantification->end

Caption: Workflow for cell wall monosaccharide analysis.

Experimental Protocols

Preparation of Alcohol-Insoluble Residue (AIR) for Cell Wall Analysis

This protocol describes the isolation of cell wall material from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • 70% (v/v) ethanol

  • 95% (v/v) ethanol

  • Acetone

  • Chloroform:methanol (1:1, v/v)

  • Amylase solution (e.g., from Bacillus licheniformis)

  • Protease solution (e.g., Pronase)

  • Centrifuge and tubes

  • Freeze-dryer

Procedure:

  • Homogenize fresh or frozen plant tissue in 70% ethanol.

  • Centrifuge the homogenate and discard the supernatant.

  • Wash the pellet sequentially with 95% ethanol, chloroform:methanol (1:1), and acetone. Allow the pellet to air dry.

  • To remove starch, resuspend the pellet in a suitable buffer and treat with amylase. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for several hours to overnight.

  • Centrifuge and wash the pellet with water to remove the enzyme and digested starch.

  • For protein removal, resuspend the pellet in a buffer and treat with a protease. Incubate at the optimal temperature for the enzyme.

  • Centrifuge and wash the pellet extensively with water.

  • Freeze-dry the resulting pellet to obtain the Alcohol-Insoluble Residue (AIR), which represents the cell wall material.

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for determining the neutral monosaccharide composition of the cell wall.

Materials:

  • AIR sample (1-5 mg)

  • 2 M Trifluoroacetic acid (TFA)

  • Internal standard (e.g., myo-inositol)

  • Sodium borohydride (NaBH4)

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate

  • GC-MS system with a suitable column (e.g., SP-2330)

Procedure:

  • Hydrolyze the AIR sample in 2 M TFA at 121°C for 1-2 hours.

  • After cooling, centrifuge the sample and transfer the supernatant to a new tube.

  • Evaporate the TFA under a stream of nitrogen or air.

  • Reduce the resulting monosaccharides to their corresponding alditols by adding NaBH4.

  • Neutralize the reaction with acetic acid.

  • Acetylate the alditols by adding acetic anhydride and pyridine and incubating at 100°C for 1 hour.

  • After cooling, partition the resulting alditol acetates into an organic solvent like ethyl acetate.

  • Wash the organic phase with water and then evaporate to dryness.

  • Resuspend the sample in a small volume of acetone or ethyl acetate for injection into the GC-MS.

  • Analyze the sample by GC-MS. Identify and quantify the monosaccharides based on their retention times and mass spectra compared to known standards.

In Vitro Assay for Xyloglucan Fucosyltransferase (AtFUT1) Activity

This protocol can be adapted to measure the transfer of this compound to a xyloglucan acceptor.

Materials:

  • Recombinant AtFUT1 enzyme

  • GDP-L-galactose (substrate)

  • Xyloglucan oligosaccharide acceptor (e.g., XXLG)

  • Reaction buffer (e.g., MES buffer, pH 6.5, containing MnCl2 and Triton X-100)

  • Method for detecting the product (e.g., HPLC, mass spectrometry)

Procedure:

  • Set up a reaction mixture containing the reaction buffer, xyloglucan oligosaccharide acceptor, and GDP-L-galactose.

  • Initiate the reaction by adding the recombinant AtFUT1 enzyme.

  • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a defined period.

  • Stop the reaction, for example, by boiling or adding a quenching solution.

  • Analyze the reaction products to detect the formation of this compound-containing xyloglucan oligosaccharides. This can be done using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quantify the product formation to determine the enzyme activity.

Conclusion

The function of this compound in plant cell wall biosynthesis is a nuanced topic. While it is not a constituent of wild-type plant cell walls, its incorporation into the xyloglucan of the Arabidopsis mur1 mutant provides a fascinating example of metabolic flexibility. This phenomenon underscores the intricate relationship between different metabolic pathways, in this case, ascorbic acid biosynthesis and cell wall polysaccharide formation, which share common precursors. The study of the mur1 mutant and the promiscuous activity of AtFUT1 offers valuable insights into the substrate specificity of glycosyltransferases and the potential for engineering plant cell wall composition. The experimental protocols detailed herein provide a foundation for researchers to further investigate these and other aspects of plant cell wall biology.

References

L-Galactose as a Precursor for Vitamin C Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or L-ascorbic acid (AsA), is an essential antioxidant and enzymatic cofactor in plants and animals. While most animals can synthesize their own vitamin C, humans must obtain it from their diet, primarily from plant sources. In plants, the predominant route for AsA biosynthesis is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway.[1][2] This pathway converts D-glucose into L-ascorbic acid through a series of ten enzymatic reactions.[3] Understanding the intricacies of this pathway, including its key enzymes, kinetics, and regulation, is paramount for developing strategies to enhance the vitamin C content in crops and for potential applications in drug development. This technical guide provides an in-depth overview of the this compound pathway, focusing on quantitative data, detailed experimental protocols, and visualizations of the core processes.

The this compound Pathway: An Overview

The synthesis of L-ascorbic acid via the this compound pathway begins with D-glucose-6-phosphate, a product of photosynthesis. The pathway can be conceptually divided into two main stages. The initial steps involve the conversion of D-glucose-6-phosphate to GDP-D-mannose, a precursor shared with other metabolic pathways such as cell wall biosynthesis and protein glycosylation.[4][5] The subsequent steps are committed to AsA synthesis, starting from GDP-L-galactose and culminating in the formation of L-ascorbic acid in the mitochondria.

The enzymes involved in the this compound pathway are:

  • Phosphomannose Isomerase (PMI)

  • Phosphomannomutase (PMM)

  • GDP-D-mannose pyrophosphorylase (GMP)

  • GDP-D-mannose-3',5'-epimerase (GME)

  • GDP-L-galactose phosphorylase (GGP)

  • This compound-1-phosphate phosphatase (GPP)

  • This compound dehydrogenase (L-GalDH)

  • L-galactono-1,4-lactone dehydrogenase (GLDH)

The committed step in this pathway is catalyzed by GDP-L-galactose phosphorylase (GGP), making it a key regulatory point. The final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, occurs in the mitochondria and is linked to the electron transport chain.

Quantitative Data

A thorough understanding of the this compound pathway requires quantitative data on the kinetic properties of its enzymes. This information is crucial for building kinetic models and identifying rate-limiting steps. The following tables summarize the available kinetic parameters for key enzymes in the pathway.

EnzymeOrganismSubstrateK_m_ (µM)K_i_ (µM)NotesReference
This compound-1-phosphate phosphatase (GPP) Actinidia deliciosa (Kiwifruit)This compound-1-phosphate20-40-pH optimum of 7.0. Activity is dependent on Mg2+ and is inhibited by concentrations >2 mM.
Arabidopsis thalianaThis compound-1-phosphate44 ± 3-pH optimum between 6.8 and 7.0.
This compound dehydrogenase (L-GalDH) Spinacia oleracea (Spinach)This compound116.2 ± 3.2133.2 ± 7.2 (L-ascorbate)Exhibits competitive inhibition by L-ascorbate, suggesting feedback regulation.
GDP-L-galactose phosphorylase (GGP) Arabidopsis thalianaGDP-L-galactose--Subject to feedback repression.

Experimental Protocols

Accurate measurement of enzyme activities and pathway intermediates is essential for studying the this compound pathway. This section provides detailed methodologies for key experiments.

Enzyme Assays

1. GDP-D-mannose Pyrophosphorylase (GMP) Activity Assay

This assay measures the production of GDP-D-mannose from D-mannose-1-phosphate and GTP.

  • Principle: The amount of GDP-D-mannose produced is quantified.

  • Reagents:

    • 50 mM Tris-HCl, pH 7.5

    • 4 mM MgCl₂

    • 1 mM GTP

    • 1 mM D-mannose-1-phosphate

    • Total protein extract

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM GTP, and 1 mM D-mannose-1-P.

    • Add 10 µg of total protein extract to the reaction mixture in a total volume of 50 µL.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by boiling for 2 minutes.

    • Centrifuge to remove precipitated proteins.

    • The amount of GDP-D-mannose in the supernatant is then determined, typically by HPLC.

2. This compound-1-phosphate Phosphatase (GPP) Activity Assay

This is a colorimetric assay that measures the release of inorganic phosphate from this compound-1-phosphate.

  • Principle: The liberated phosphate reacts with a molybdate solution to form a colored complex, which is measured spectrophotometrically.

  • Reagents:

    • 0.1 M Bis-Tris propane, pH 7.0

    • 2 mM MgCl₂

    • 0.2 mM this compound-1-phosphate

    • Enzyme extract

    • Terminating solution: 3% (w/v) ascorbic acid and 0.5% (w/v) ammonium molybdate in 0.5 M HCl.

  • Procedure:

    • Prepare a reaction mixture containing 0.1 M Bis-Tris propane (pH 7.0), 2 mM MgCl₂, and 0.2 mM this compound-1-P in a final volume of 100 µl.

    • Initiate the reaction by adding 1 to 20 µl of the enzyme extract.

    • Incubate for 15 to 30 minutes at 30°C.

    • Stop the reaction by adding 100 µl of the terminating solution.

    • Measure the absorbance at the appropriate wavelength for the colored complex.

3. This compound Dehydrogenase (L-GalDH) Activity Assay

This is a continuous spectrophotometric assay that monitors the production of NADH.

  • Principle: The oxidation of this compound is coupled to the reduction of NAD⁺ to NADH, which can be measured by the increase in absorbance at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 8.6

    • 72 mM β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution

    • 10% (w/v) D(+)-Galactose solution (Note: The original protocol specifies D-galactose, but for L-GalDH, this compound should be used as the substrate).

    • Enzyme solution

  • Procedure:

    • In a cuvette, mix 3.00 ml of Tris-HCl buffer, 0.10 ml of NAD⁺ solution, and 0.10 ml of this compound solution.

    • Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until constant.

    • Initiate the reaction by adding the enzyme solution.

    • Record the increase in absorbance at 340 nm for approximately 5 minutes to determine the rate of NADH production.

4. L-galactono-1,4-lactone Dehydrogenase (GLDH) In-Gel Activity Assay

This assay is used to detect GLDH activity directly in a polyacrylamide gel following electrophoresis.

  • Principle: The enzyme catalyzes the reduction of an artificial electron acceptor, which then reduces a tetrazolium salt to a colored formazan product at the location of the enzyme in the gel.

  • Reagents:

    • Buffer for native gel electrophoresis

    • Assay solution: pH 8.8 buffer containing 2 mM L-galactono-1,4-lactone, an electron acceptor (e.g., phenazine methosulfate), and a tetrazolium salt (e.g., nitro blue tetrazolium).

  • Procedure:

    • Separate mitochondrial membrane proteins by one-dimensional blue native PAGE.

    • Incubate the gel in the assay solution in the dark.

    • The appearance of a colored precipitate indicates the location of GLDH activity.

HPLC Analysis of Pathway Intermediates

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the intermediates in the this compound pathway.

  • Sample Preparation:

    • Homogenize plant tissue in a suitable extraction buffer (e.g., metaphosphoric acid for ascorbate analysis).

    • Centrifuge to remove cell debris.

    • Filter the supernatant before injection into the HPLC system.

  • Chromatographic Conditions (Example for Ascorbic Acid):

    • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a buffer such as 0.2 M KH₂PO₄-H₃PO₄ (pH 3.0) containing 50 µM EDTA.

    • Detection: UV detector set at an appropriate wavelength (e.g., 245 nm or 254 nm) or an electrochemical detector for higher sensitivity.

    • Quantification: Based on a standard curve generated with known concentrations of the analyte.

Signaling Pathways and Regulation

The this compound pathway is tightly regulated to meet the plant's demand for vitamin C, which fluctuates with developmental stage and environmental conditions.

Feedback Regulation

A key regulatory mechanism is feedback inhibition, where the end-product, L-ascorbic acid, inhibits the activity of an enzyme earlier in the pathway. For instance, L-ascorbate has been shown to competitively inhibit this compound dehydrogenase. Additionally, there is evidence of feedback repression at the level of GDP-L-galactose phosphorylase (GGP), the committed step of the pathway.

Transcriptional and Post-Transcriptional Regulation

The expression of genes encoding the enzymes of the this compound pathway is regulated by various factors, including light and stress signals. This regulation ensures that vitamin C synthesis can be ramped up when the plant is exposed to conditions that increase oxidative stress.

Visualizations

Diagrams are provided below to illustrate the this compound pathway, a typical experimental workflow for enzyme analysis, and the logical relationship of feedback inhibition.

L_galactose_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P PMI M1P D-Mannose-1-P M6P->M1P PMM GDPM GDP-D-Mannose M1P->GDPM GMP GDPLGal GDP-L-Galactose GDPM->GDPLGal GME LGal1P This compound-1-P GDPLGal->LGal1P GGP LGal This compound LGal1P->LGal GPP LGalL L-Galactono-1,4-lactone LGal->LGalL L-GalDH AsA L-Ascorbic Acid LGalL->AsA GLDH

Caption: The this compound pathway for L-ascorbic acid synthesis in plants.

enzyme_assay_workflow start Start: Plant Tissue Sample homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Crude Enzyme Extract) centrifugation->supernatant protein_quant Protein Quantification (e.g., Bradford Assay) supernatant->protein_quant assay_prep Prepare Assay Mixture (Buffer, Substrates) protein_quant->assay_prep reaction Initiate Reaction with Enzyme Extract assay_prep->reaction incubation Incubate (Specific Time and Temperature) reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measurement Measure Product Formation (e.g., Spectrophotometry, HPLC) stop_reaction->measurement calculation Calculate Enzyme Activity measurement->calculation end End: Specific Activity (units/mg protein) calculation->end

Caption: A generalized experimental workflow for enzyme activity assays.

feedback_inhibition Substrate Substrate Intermediate Intermediate Substrate->Intermediate Enzyme 1 Product End Product Intermediate->Product Enzyme 2 Enzyme1 Enzyme 1 Product->Enzyme1 Inhibition Enzyme2 Enzyme 2

Caption: Logical diagram illustrating feedback inhibition in a metabolic pathway.

Conclusion

The this compound pathway is the primary route for vitamin C biosynthesis in plants and represents a critical area of study for enhancing crop nutritional value and for potential biotechnological applications. This technical guide has provided a comprehensive overview of the pathway, including quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the underlying processes. A deeper understanding of the regulatory mechanisms, particularly the role of GDP-L-galactose phosphorylase as a control point, will be instrumental in future efforts to manipulate vitamin C levels in plants. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway and to develop standardized, high-throughput methods for analyzing all pathway intermediates. Such advancements will undoubtedly accelerate progress in both fundamental plant biology and applied agricultural and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Smirnoff-Wheeler Pathway for L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Smirnoff-Wheeler pathway, the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants. This document details the core enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the pathway and associated workflows.

Introduction to the Smirnoff-Wheeler Pathway

The Smirnoff-Wheeler pathway, also known as the L-galactose pathway, is the principal route for the de novo synthesis of L-ascorbic acid in plants.[1] It begins with D-fructose-6-phosphate, an intermediate of glycolysis, and proceeds through a series of ten enzymatic reactions to produce L-ascorbic acid. The pathway is named after its discoverers, Nicholas Smirnoff and G.L. Wheeler. Understanding this pathway is crucial for research in plant physiology, stress response, and for the development of strategies to enhance the nutritional value of crops.

Core Signaling Pathway

The Smirnoff-Wheeler pathway involves a sequence of enzymatic conversions starting from D-Fructose-6-Phosphate and culminating in the production of L-Ascorbic Acid. The key intermediates and enzymes are detailed below.

Smirnoff_Wheeler_Pathway cluster_enzymes Enzymes F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P PMI M1P D-Mannose-1-P M6P->M1P PMM GDP_Man GDP-D-Mannose M1P->GDP_Man GMP GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME L_Gal_1P This compound-1-P GDP_Gal->L_Gal_1P GGP (VTC2/VTC5) L_Gal This compound L_Gal_1P->L_Gal GPP (VTC4) L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone GDH Ascorbate L-Ascorbic Acid L_Gal_Lactone->Ascorbate GLDH PMI Phosphomannose Isomerase PMM Phosphomannomutase GMP GDP-D-Mannose Pyrophosphorylase GME GDP-D-Mannose 3',5'-Epimerase GGP GDP-L-Galactose Phosphorylase GPP This compound-1-Phosphate Phosphatase GDH This compound Dehydrogenase GLDH L-Galactono-1,4-lactone Dehydrogenase

Figure 1: The Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis.

Quantitative Data of Pathway Enzymes

The following table summarizes the available quantitative data for the key enzymes of the Smirnoff-Wheeler pathway. It is important to note that kinetic parameters can vary depending on the plant species, tissue, and experimental conditions.

EnzymeAbbreviationEC NumberSubstrate(s)Product(s)Km (µM)Vmax/kcatActivators/Inhibitors
Phosphomannose IsomerasePMI5.3.1.8D-Mannose-6-phosphateD-Fructose-6-phosphate250 (Pea)-Inhibited by erythrose-4-phosphate and mannitol-1-phosphate.[2]
PhosphomannomutasePMM5.4.2.8D-Mannose-1-phosphateD-Mannose-6-phosphate45 (Arabidopsis)-Requires glucose-1,6-bisphosphate or mannose-1,6-bisphosphate as a cofactor.[3]
GDP-D-Mannose PyrophosphorylaseGMP/VTC12.7.7.22D-Mannose-1-phosphate, GTPGDP-D-Mannose, PPi30 (for Man-1-P), 40 (for GTP) (Arabidopsis)-Inhibited by GDP-D-mannose.
GDP-D-Mannose 3',5'-EpimeraseGME5.1.3.18GDP-D-MannoseGDP-L-Galactose150 (Arabidopsis)-Inhibited by GDP-L-fucose.[4]
GDP-L-Galactose PhosphorylaseGGP/VTC2/VTC52.7.7.69GDP-L-Galactose, PiThis compound-1-phosphate, GDP4-10 (for GDP-L-Galactose) (Arabidopsis)-Subject to feedback inhibition by L-ascorbic acid.[5]
This compound-1-Phosphate PhosphataseGPP/VTC43.1.3.25This compound-1-phosphateThis compound, Pi20-40 (Kiwifruit, Arabidopsis)-Requires Mg2+ for activity; inhibited by high concentrations of Mg2+.
This compound DehydrogenaseGDH1.1.1.316This compound, NAD+L-Galactono-1,4-lactone, NADH300 (Pea)--
L-Galactono-1,4-lactone DehydrogenaseGLDH1.3.2.3L-Galactono-1,4-lactoneL-Ascorbic acid33 (Sweet potato)-Utilizes cytochrome c as an electron acceptor.

Detailed Experimental Protocols

This section provides detailed methodologies for the key enzymes in the Smirnoff-Wheeler pathway.

GDP-D-Mannose Pyrophosphorylase (GMP) Activity Assay

This assay measures the production of pyrophosphate (PPi), which is then converted to inorganic phosphate (Pi) and quantified.

GMP_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture: - 50 mM Tris-HCl (pH 7.5) - 1 mM MgCl2 - 1 mM DTT - 0.2 mM Mannose-1-P - 0.2 mM GTP start->prepare_reaction add_enzyme Add Purified VTC1/GMP (0.2 µM final concentration) prepare_reaction->add_enzyme incubate Incubate at 37°C for 90 seconds add_enzyme->incubate stop_reaction Stop reaction by boiling for 10 min incubate->stop_reaction add_pyrophosphatase Add Pyrophosphatase (0.5 U/mL final concentration) stop_reaction->add_pyrophosphatase incubate_2 Incubate at 25°C for 10 min add_pyrophosphatase->incubate_2 measure_pi Measure Inorganic Phosphate (Pi) using Malachite Green Assay (A620 nm) incubate_2->measure_pi end End measure_pi->end

Figure 2: Workflow for GDP-D-Mannose Pyrophosphorylase (GMP) Activity Assay.

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.2 mM D-mannose-1-phosphate, and 0.2 mM GTP.

  • Initiate the reaction by adding the purified VTC1/GMP enzyme to a final concentration of 0.2 µM.

  • Incubate the reaction at 37°C for 90 seconds.

  • Stop the reaction by boiling the mixture for 10 minutes.

  • Cool the samples and add inorganic pyrophosphatase to a final concentration of 0.5 U/mL.

  • Incubate at 25°C for 10 minutes to convert the pyrophosphate produced to inorganic phosphate.

  • Quantify the amount of inorganic phosphate using a malachite green-based colorimetric assay by measuring the absorbance at 620 nm.

  • Calculate the enzyme activity based on a standard curve of known phosphate concentrations.

This compound-1-Phosphate Phosphatase (GPP) Activity Assay

This assay measures the release of inorganic phosphate from this compound-1-phosphate.

Protocol:

  • Prepare a reaction buffer containing 0.1 M Bis-Tris propane (pH 7.0) and 2 mM MgCl₂.

  • Add the substrate, this compound-1-phosphate, to a final concentration of 0.2 mM.

  • Initiate the reaction by adding the enzyme extract or purified GPP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution that will both halt the enzyme and allow for colorimetric detection of phosphate (e.g., a solution containing molybdate and malachite green).

  • Measure the absorbance at a wavelength appropriate for the chosen colorimetric method (e.g., 620-660 nm for malachite green-based assays).

  • Calculate the amount of phosphate released based on a standard curve.

This compound Dehydrogenase (GDH) Activity Assay

This spectrophotometric assay measures the production of NADH, which absorbs light at 340 nm.

Protocol:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0).

  • Add NAD⁺ to a final concentration of 1 mM.

  • Add this compound to a final concentration of 5 mM.

  • Initiate the reaction by adding the enzyme extract or purified GDH.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

L-Galactono-1,4-lactone Dehydrogenase (GLDH) Activity Assay

This assay measures the reduction of a colorimetric indicator, such as 2,6-dichlorophenolindophenol (DCPIP), by the electrons transferred from the oxidation of L-galactono-1,4-lactone.

Protocol:

  • Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.5).

  • Add the electron acceptor, DCPIP, to a final concentration of 50 µM.

  • Add the substrate, L-galactono-1,4-lactone, to a final concentration of 1 mM.

  • Initiate the reaction by adding the mitochondrial fraction or purified GLDH.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

Conclusion

The Smirnoff-Wheeler pathway is a fundamental process in plant biology, essential for the production of the vital antioxidant, L-ascorbic acid. This guide provides a detailed technical overview of the pathway, including its core components, quantitative enzymatic data, and standardized experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of plant science, biochemistry, and drug development, facilitating further investigation into the regulation and engineering of this crucial metabolic route.

References

The Biochemical Functions of L-Galactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Core Metabolic Pathways, Enzymology, and Therapeutic Potential

Abstract

L-Galactose, an epimer of D-galactose, plays a crucial, albeit often overlooked, role in various biological processes. While its counterpart, D-galactose, is a well-characterized component of central carbohydrate metabolism in mammals, the biochemical functions of this compound are most prominently understood in the context of ascorbate (Vitamin C) biosynthesis in plants. Emerging research has also identified a novel metabolic pathway for this compound in gut microbiota. This technical guide provides a comprehensive overview of the core biochemical functions of this compound, detailing its metabolic pathways, the enzymology of key catalysts, and its burgeoning potential in therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing monosaccharide.

Introduction

This compound is a hexose sugar that, while less common in mammalian metabolism than D-galactose, is a vital intermediate in specific biosynthetic pathways. Its primary and most well-documented role is as a precursor in the synthesis of L-ascorbic acid in plants. Understanding the metabolic fate of this compound and the enzymes that govern its transformations is critical for fields ranging from plant biology and agriculture to microbiology and potentially human health and drug development. This guide will delve into the known metabolic pathways of this compound, present available quantitative data, and provide detailed experimental methodologies for the study of its core biochemical functions.

Metabolic Pathways of this compound

The this compound Pathway for Ascorbate Biosynthesis in Plants

The most extensively characterized metabolic route for this compound is the Smirnoff-Wheeler pathway, which is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants. This pathway begins with GDP-D-mannose and proceeds through a series of enzymatic steps to produce L-ascorbate.

The key steps involving this compound are:

  • GDP-L-galactose synthesis: GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-D-mannose-3',5'-epimerase.

  • This compound-1-phosphate formation: GDP-L-galactose phosphorylase (GGP), also known as VTC2/VTC5 in Arabidopsis thaliana, catalyzes the conversion of GDP-L-galactose to this compound-1-phosphate. This is considered a key regulatory step in the pathway.

  • Dephosphorylation to this compound: this compound-1-phosphate phosphatase (GPP) removes the phosphate group to yield this compound.

  • Oxidation to L-galactono-1,4-lactone: this compound dehydrogenase (L-GalDH) oxidizes this compound to L-galactono-1,4-lactone.

  • Final oxidation to L-ascorbate: L-galactono-1,4-lactone dehydrogenase (GLDH), located in the inner mitochondrial membrane, catalyzes the final step, producing L-ascorbic acid.

Ascorbate_Biosynthesis GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-D-Mannose-3',5'-Epimerase L_Galactose_1_P This compound-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GDP-L-Galactose Phosphorylase (GGP/VTC2) L_Galactose This compound L_Galactose_1_P->L_Galactose This compound-1-Phosphate Phosphatase (GPP) L_Galactono_1_4_Lactone L-Galactono-1,4-Lactone L_Galactose->L_Galactono_1_4_Lactone This compound Dehydrogenase (L-GalDH) L_Ascorbate L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_Lactone->L_Ascorbate L-Galactono-1,4-Lactone Dehydrogenase (GLDH)

Figure 1: The this compound Pathway for Ascorbate Biosynthesis in Plants.
A Novel this compound Metabolic Pathway in Gut Microbiota

Recent research has uncovered a previously unknown pathway for this compound utilization in the prevalent human gut bacterium, Bacteroides vulgatus.[1] This pathway converts this compound to D-tagaturonate through the action of three novel enzymes.[1]

The steps are as follows:

  • Oxidation to L-galactono-1,5-lactone: this compound dehydrogenase oxidizes this compound to L-galactono-1,5-lactone.[1]

  • Hydrolysis to L-galactonate: The lactone is then hydrolyzed to L-galactonate.

  • Conversion to D-tagaturonate: L-galactonate is subsequently converted to D-tagaturonate, which can then enter central metabolism.[1]

Bacteroides_L_Galactose_Metabolism L_Galactose This compound L_Galactono_1_5_Lactone L-Galactono-1,5-Lactone L_Galactose->L_Galactono_1_5_Lactone This compound Dehydrogenase L_Galactonate L-Galactonate L_Galactono_1_5_Lactone->L_Galactonate Hydrolysis D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate Enzymatic Conversion Central_Metabolism Central Metabolism D_Tagaturonate->Central_Metabolism

Figure 2: Novel this compound Metabolic Pathway in Bacteroides vulgatus.
This compound Metabolism in Mammals

The metabolic fate of this compound in mammals is not well-defined, and there is a significant lack of research in this area. Most studies on galactose metabolism in mammals focus exclusively on D-galactose and the Leloir pathway.[2] While the human body can synthesize some galactose endogenously, this is presumed to be D-galactose for incorporation into glycoconjugates. There is some evidence suggesting that L-fucose (6-deoxy-L-galactose) can be synthesized from this compound in mammals, but the pathway and its physiological significance are not fully elucidated. Further research is critically needed to understand if and how this compound is metabolized in human tissues.

Quantitative Data on this compound Metabolism

Quantitative data for the enzymes involved in this compound metabolism are crucial for understanding pathway dynamics and for potential bioengineering or therapeutic applications. The following tables summarize the available kinetic parameters for key enzymes.

Table 1: Kinetic Parameters of this compound Dehydrogenase (L-GalDH)

Organism/Enzyme SourceSubstrateKm (µM)VmaxReference
Spinacia oleracea (Spinach)This compound116.2 ± 3.2-
Bacteroides vulgatusThis compound-kcat = 21 s-1, kcat/Km = 2.0 x 105 M-1s-1

Table 2: Kinetic Parameters of GDP-L-Galactose Phosphorylase (GGP/VTC2)

Organism/Enzyme SourceSubstrateKm (µM)VmaxReference
Arabidopsis thaliana (VTC2)GDP-L-Galactose--Data not readily available in summarized format

Note: While the importance of GGP/VTC2 as a regulatory enzyme is well-established, specific and consistent kinetic values are not easily found in a consolidated format in the initial search results.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound biochemistry.

Spectrophotometric Assay for this compound Dehydrogenase (L-GalDH) Activity

This protocol is adapted from a general method for assaying dehydrogenase activity by monitoring the production of NADH.

Principle: L-GalDH catalyzes the oxidation of this compound to L-galactono-1,4-lactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.6

  • 10 mM NAD+ solution

  • 100 mM this compound solution

  • Purified or crude L-GalDH enzyme preparation

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer, pH 8.6

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of deionized water

  • Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of the L-GalDH enzyme solution.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Record the linear rate of absorbance change (ΔA340/min).

  • A blank reaction without the this compound substrate should be run to correct for any background NAD+ reduction.

Calculation of Enzyme Activity:

The activity of the enzyme in Units/mL can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA340/min) / (ε * l) * (Vtotal / Venzyme) * 106

Where:

  • ε (molar extinction coefficient of NADH at 340 nm) = 6220 M-1cm-1

  • l (light path length of the cuvette) = 1 cm

  • Vtotal = Total volume of the reaction mixture (mL)

  • Venzyme = Volume of the enzyme solution added (mL)

LGalDH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Buffer Tris-HCl Buffer Mix Mix Reagents in Cuvette Buffer->Mix NAD NAD+ NAD->Mix Water H2O Water->Mix Incubate Incubate at 25°C Mix->Incubate Add_Enzyme Add L-GalDH Incubate->Add_Enzyme Spectrophotometer Monitor A340 nm Add_Enzyme->Spectrophotometer Calculate Calculate Activity Spectrophotometer->Calculate

Figure 3: Experimental Workflow for this compound Dehydrogenase Assay.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that can be adapted for the quantification of this compound in biological samples.

Principle: this compound is separated from other components in a sample by HPLC on a suitable column and detected by a refractive index (RI) detector or other appropriate detector.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Aminex HPX-87 series column (e.g., HPX-87P or HPX-87C) or a similar carbohydrate analysis column

  • Refractive Index (RI) Detector

Reagents:

  • HPLC-grade water (mobile phase)

  • This compound standards of known concentrations

  • Perchloric acid or other protein precipitation agents

  • Syringe filters (0.22 µm)

Sample Preparation:

  • For plasma or serum samples, deproteinize by adding an equal volume of cold perchloric acid (e.g., 6% w/v), vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Neutralize the supernatant with a potassium hydroxide solution.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Aminex HPX-87P

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 80-85°C

  • Detector: Refractive Index (RI) Detector

  • Injection Volume: 10-20 µL

Quantification:

  • Generate a standard curve by injecting known concentrations of this compound standards.

  • Plot the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Role in Drug Development and Therapeutic Potential

The direct therapeutic application of this compound is an area with limited research. However, its unique biochemical properties and its role as a precursor to essential molecules suggest several avenues for exploration.

  • Neuroprotection: Some studies on D-galactose have suggested potential neuroprotective effects, and it is plausible that this compound could be investigated for similar properties. Oral administration of D-galactose has been explored in the context of Alzheimer's disease.

  • Cancer Therapy: The differential metabolism of sugars between normal and cancerous cells presents a potential therapeutic window. While research has focused on D-galactose to induce oxidative stress in certain cancer cell lines, the effects of this compound remain largely unexplored.

  • Drug Conjugation: Galactosylation, the attachment of galactose moieties to drugs, is a strategy to improve drug targeting, particularly to the liver, which has receptors that recognize galactose. While D-galactose is typically used, the potential for this compound in this context could be an area of future investigation.

Conclusion

This compound is a monosaccharide with well-defined and crucial roles in plant biochemistry, particularly in the biosynthesis of ascorbic acid. A novel metabolic pathway has also been identified in gut bacteria. However, its metabolic fate and physiological significance in mammals remain largely enigmatic and represent a significant gap in our understanding of carbohydrate biochemistry. The available quantitative data and experimental protocols, primarily from plant and microbial studies, provide a foundation for future research. For drug development professionals, the potential of this compound as a therapeutic agent or in drug design is an underexplored frontier that warrants further investigation. This guide serves as a comprehensive resource of the current knowledge and a call to action for further research into the multifaceted biochemical functions of this compound.

References

The Biosynthesis of L-Galactose from D-Mannose: A Core Pathway in Ascorbic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of D-mannose to L-galactose is a critical step in the primary route for L-ascorbic acid (vitamin C) biosynthesis in plants, commonly known as the Smirnoff-Wheeler pathway.[1][2] This pathway is of significant interest to researchers in plant biology, nutrition, and drug development due to the multifaceted roles of ascorbic acid as an antioxidant and enzyme cofactor.[3][4] Understanding the enzymatic cascade that facilitates this transformation provides a foundation for manipulating vitamin C content in crops and developing novel therapeutic strategies. This technical guide offers a detailed examination of the core enzymatic reactions, presenting quantitative data, experimental protocols, and visual pathway representations to support advanced research in this field.

The central conversion of D-mannose to this compound is not direct but proceeds through a series of activated sugar nucleotide intermediates. The key enzyme orchestrating the critical epimerization step is GDP-D-mannose 3',5'-epimerase (GME).[5] This enzyme catalyzes the conversion of GDP-D-mannose to GDP-L-galactose, which is subsequently converted to this compound-1-phosphate. This guide will focus on the enzymes central to the formation of GDP-L-galactose from D-mannose derivatives.

The Core Biosynthetic Pathway

The biosynthesis of this compound from D-mannose involves a sequence of enzymatic reactions that activate and then reconfigure the sugar molecule. The pathway begins with the phosphorylation of D-mannose and its conversion to the nucleotide sugar GDP-D-mannose. This is followed by the pivotal double epimerization to yield GDP-L-galactose.

Biosynthesis_of_L_Galactose_from_D_Mannose substrate substrate product product enzyme enzyme D_Mannose D-Mannose D_Mannose_6P D-Mannose-6-phosphate D_Mannose->D_Mannose_6P ATP -> ADP D_Mannose_1P D-Mannose-1-phosphate D_Mannose_6P->D_Mannose_1P GDP_D_Mannose GDP-D-mannose D_Mannose_1P->GDP_D_Mannose GTP -> PPi GDP_L_Galactose GDP-L-galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose_1P This compound-1-phosphate GDP_L_Galactose->L_Galactose_1P Pi -> GDP L_Galactose This compound L_Galactose_1P->L_Galactose H2O -> Pi HK Hexokinase HK->D_Mannose_6P PMI Phosphomannose Isomerase PMI->D_Mannose_1P PMM Phosphomannomutase PMM->D_Mannose_1P GMP GDP-D-mannose Pyrophosphorylase (GMP) GMP->GDP_D_Mannose GME GDP-D-mannose 3',5'-Epimerase (GME) GME->GDP_L_Galactose GGP GDP-L-galactose Phosphorylase (GGP) GGP->L_Galactose_1P GPP This compound-1-phosphate Phosphatase GPP->L_Galactose

Figure 1: Overview of the this compound biosynthesis pathway from D-mannose.

Quantitative Enzyme Kinetics

The efficiency and regulation of the this compound biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. A summary of key quantitative data for several enzymes in this pathway is provided below.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
This compound Dehydrogenase (GDH)Spinacia oleraceaThis compound116.2 ± 3.2--
This compound Dehydrogenase (GDH)Myrciaria dubiaThis compound2064.2620,670
This compound Dehydrogenase (GDH)Spinacia oleraceaThis compound128--
GDP-D-mannose Pyrophosphorylase (GMP)Leishmania mexicanaMannose-1-phosphate---
GDP-D-mannose Pyrophosphorylase (GMP)Aspergillus fumigatusMannose-1-phosphate---

Table 1: Kinetic Parameters of Key Enzymes in the D-Mannose to this compound Pathway. Note: Data for some enzymes, particularly GME, is often focused on equilibrium rather than traditional Michaelis-Menten kinetics due to the reversible nature of the reaction.

EnzymeOrganismSubstrateProduct Ratio (GDP-D-mannose:GDP-L-galactose:GDP-L-gulose)Reference
GDP-D-mannose 3',5'-Epimerase (GME)Arabidopsis thalianaGDP-D-mannose0.8 : 0.15 : 0.05

Table 2: Product Equilibrium Ratio for GDP-D-mannose 3',5'-Epimerase.

Experimental Protocols

Detailed methodologies for the expression, purification, and activity assays of the core enzymes are crucial for in-depth investigation of this pathway.

Protocol 1: Heterologous Expression and Purification of Recombinant GDP-D-mannose 3',5'-Epimerase (GME)

This protocol is adapted from methodologies described for Arabidopsis thaliana GME.

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence for GME is amplified from cDNA using PCR with primers containing appropriate restriction sites or sequences for recombination-based cloning (e.g., Gateway technology).

  • The amplified product is cloned into an E. coli expression vector, such as pDEST15 (for an N-terminal GST-tag) or pDEST17 (for an N-terminal His-tag).

2. Protein Expression:

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking to an OD600 of 0.6.

  • Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.

  • The culture is then incubated overnight at a lower temperature (e.g., 28°C) to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.7, 1 mM EDTA, 0.5 mM DTT, 1 mM PMSF, 1 mM NAD+, 20% glycerol).

  • Cells are lysed by sonication or by enzymatic treatment with lysozyme followed by freeze-thaw cycles.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The soluble recombinant protein is purified from the supernatant using affinity chromatography appropriate for the tag used (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

  • The protein is eluted from the column, and the eluate is dialyzed against a storage buffer and stored at -80°C.

GME_Purification_Workflow step step output output cloning Gene Cloning into Expression Vector transformation Transformation into E. coli cloning->transformation culture_growth Cell Culture Growth transformation->culture_growth induction IPTG Induction culture_growth->induction harvesting Cell Harvesting induction->harvesting lysis Cell Lysis harvesting->lysis clarification Clarification by Centrifugation lysis->clarification chromatography Affinity Chromatography clarification->chromatography elution Elution and Dialysis chromatography->elution purified_protein Purified GME elution->purified_protein

Figure 2: Workflow for the expression and purification of recombinant GME.
Protocol 2: GDP-D-mannose 3',5'-Epimerase (GME) Activity Assay using HPLC

This assay quantifies the conversion of GDP-D-mannose to GDP-L-galactose and GDP-L-gulose.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM NAD+

    • 1 mM GDP-D-mannose

    • Purified GME enzyme

  • The total reaction volume can be scaled as needed (e.g., 100 µL).

2. Enzymatic Reaction:

  • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified GME.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by boiling for 2 minutes to denature the enzyme.

3. HPLC Analysis:

  • Centrifuge the terminated reaction mixture to pellet the denatured protein.

  • Analyze the supernatant by high-performance liquid chromatography (HPLC).

  • Column: A reversed-phase C18 column is commonly used for the separation of nucleotide sugars.

  • Mobile Phase: An ion-pair reversed-phase chromatography method is effective. A typical mobile phase consists of a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like triethylammonium acetate.

  • Detection: Monitor the elution of GDP-sugars by UV absorbance at 260 nm.

  • Quantification: Identify and quantify the peaks corresponding to GDP-D-mannose, GDP-L-galactose, and GDP-L-gulose by comparing their retention times and peak areas to those of known standards.

Protocol 3: Spectrophotometric Assay for this compound Dehydrogenase (GDH)

This continuous spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the production of NADH.

1. Reaction Mixture:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.5

    • 0.1 mM NAD+

    • Enzyme preparation (purified or cell extract)

2. Enzymatic Reaction and Measurement:

  • Equilibrate the reaction mixture to 25°C in a spectrophotometer.

  • Initiate the reaction by adding the substrate, this compound, to a final concentration of 0.15 mM.

  • Immediately monitor the increase in absorbance at 340 nm for approximately 5 minutes. The increase in absorbance is due to the formation of NADH.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

3. Blank Reaction:

  • A blank reaction should be run concurrently, containing all components except the substrate (this compound), to account for any background NADH production.

Conclusion

The biosynthesis of this compound from D-mannose is a fundamental pathway with implications for plant development, stress resistance, and human nutrition. The enzymes involved, particularly GDP-D-mannose 3',5'-epimerase, represent key targets for biotechnological applications aimed at enhancing ascorbic acid content in crops. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the mechanisms and regulation of this vital biosynthetic route. Future research, including the elucidation of the crystal structures of all enzymes in the pathway and a deeper understanding of their regulatory networks, will be crucial for harnessing the full potential of this metabolic pathway for agricultural and pharmaceutical advancements.

References

In Vivo Enzymatic Conversion of L-Galactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, an enantiomer of the more common D-galactose, has traditionally been considered a rare sugar with limited biological significance. However, recent research has unveiled a dedicated metabolic pathway for this compound in prominent human gut bacteria, suggesting a potential role in the gut microbiome's metabolic landscape. This technical guide provides a comprehensive overview of the known in vivo enzymatic conversion of this compound, with a focus on the core metabolic pathway, key enzymes, experimental protocols, and data presentation to support further research and potential therapeutic development. While the primary characterized pathway exists in gut microbiota, understanding this pathway is crucial for drug development professionals, as the gut microbiome significantly influences drug metabolism and overall host health.

Core Metabolic Pathway of this compound in Bacteroides vulgatus

A novel metabolic pathway for the utilization of this compound has been identified and characterized in the prevalent human gut bacterium, Bacteroides vulgatus. This pathway converts this compound into D-tagaturonate through the sequential action of three distinct enzymes. D-tagaturonate can then enter the degradation pathway for D-glucuronate and D-galacturonate, ultimately being converted to D-glyceraldehyde and pyruvate.[1]

The three key enzymes in this pathway are:

  • This compound dehydrogenase

  • L-galactono-1,5-lactonase

  • L-galactonate dehydrogenase

This pathway represents a significant advancement in our understanding of carbohydrate metabolism within the gut microbiome.

L_Galactose_Pathway cluster_pathway This compound Catabolic Pathway in Bacteroides vulgatus L_Gal This compound L_Gal_Lactone L-Galactono-1,5-lactone L_Gal->L_Gal_Lactone this compound dehydrogenase L_Galactonate L-Galactonate L_Gal_Lactone->L_Galactonate L-galactono-1,5-lactonase D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate L-galactonate dehydrogenase Further_Metabolism Further Metabolism (Pyruvate + D-Glyceraldehyde) D_Tagaturonate->Further_Metabolism

This compound metabolic pathway in B. vulgatus.

Key Enzymes and Quantitative Data

The enzymatic conversion of this compound in Bacteroides vulgatus is characterized by the specific activities of three key enzymes. The following table summarizes the available quantitative data for these enzymes.

EnzymeGene (in B. vulgatus)SubstrateProductCofactorkcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
This compound dehydrogenaseBvu0219This compoundL-Galactono-1,5-lactoneNAD⁺21-2.0 x 10⁵
L-galactono-1,5-lactonaseBvu0220L-Galactono-1,5-lactoneL-Galactonate----
L-galactonate dehydrogenaseBvu0222L-GalactonateD-TagaturonateNAD⁺0.619.51.7 x 10⁴

Note: Data derived from studies on Bacteroides vulgatus and Escherichia coli. The kcat/Km for this compound dehydrogenase was reported directly. The Km for L-galactonate dehydrogenase is from studies on the homologous enzyme from E. coli. The lactonase activity has been characterized but detailed kinetic parameters are not fully available.[1]

Experimental Protocols

Enzymatic Assays

a) this compound Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM NAD⁺

    • 100 mM this compound

    • Purified this compound dehydrogenase or cell lysate

  • Procedure:

    • In a 1 mL cuvette, combine 880 µL of Tris-HCl buffer, 100 µL of 10 mM NAD⁺, and the enzyme sample.

    • Incubate at 30°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding 20 µL of 100 mM this compound.

    • Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

    • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

b) L-galactono-1,5-lactonase Activity Assay

This is a coupled assay that measures the formation of L-galactonate. The L-galactonate is then used as a substrate for L-galactonate dehydrogenase, and the resulting NADH production is monitored.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM NAD⁺

    • Purified L-galactonate dehydrogenase

    • Chemically or enzymatically synthesized L-galactono-1,5-lactone

    • Purified L-galactono-1,5-lactonase or cell lysate

  • Procedure:

    • In a 1 mL cuvette, combine 850 µL of Tris-HCl buffer, 100 µL of 10 mM NAD⁺, a saturating amount of L-galactonate dehydrogenase, and the lactonase sample.

    • Incubate at 30°C for 5 minutes.

    • Start the reaction by adding 50 µL of L-galactono-1,5-lactone.

    • Monitor the increase in absorbance at 340 nm.

c) L-galactonate Dehydrogenase Activity Assay

This assay is similar to the this compound dehydrogenase assay.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM NAD⁺

    • 100 mM L-galactonate

    • Purified L-galactonate dehydrogenase or cell lysate

  • Procedure:

    • Follow the same procedure as for the this compound dehydrogenase assay, but use L-galactonate as the substrate.

In Vivo Sample Preparation and Metabolite Analysis

a) Sample Collection and Quenching

  • For in vivo studies with gut bacteria, fecal samples can be collected and immediately flash-frozen in liquid nitrogen to quench metabolic activity.

  • For cell culture experiments, the cell culture is rapidly cooled, and the medium is removed. The cells are then washed with ice-cold saline, and metabolism is quenched by adding a cold solvent mixture (e.g., methanol/water).

b) Metabolite Extraction

  • Homogenize the frozen fecal sample or cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate at a high speed to pellet cell debris and proteins.

  • Collect the supernatant containing the polar metabolites.

c) Metabolite Analysis by GC-MS or HPLC-MS/MS

  • GC-MS Analysis:

    • The extracted metabolites are dried and then derivatized to increase their volatility. A common derivatization method is methoximation followed by silylation.

    • The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer.

    • Metabolites are identified based on their retention time and mass spectra, and quantified by comparing their peak areas to those of known standards.

  • HPLC-MS/MS Analysis:

    • The extracted metabolites can be directly analyzed or after separation on a suitable HPLC column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites).

    • The eluent is introduced into a tandem mass spectrometer for detection and quantification.

    • Targeted analysis can be performed using multiple reaction monitoring (MRM) for high sensitivity and specificity.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of key experimental procedures in the study of this compound metabolism.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo this compound Metabolism Study Sample_Collection Sample Collection (e.g., Fecal Sample) Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Analysis Metabolite Analysis (GC-MS or HPLC-MS/MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Interpretation Biological Interpretation Data_Processing->Interpretation

Workflow for in vivo this compound metabolite analysis.

Enzyme_Assay_Logic cluster_assay Logic of Dehydrogenase Activity Assay Substrate Substrate (this compound or L-Galactonate) Reaction Enzymatic Reaction Substrate->Reaction Enzyme Enzyme (Dehydrogenase) Enzyme->Reaction Cofactor Cofactor (NAD+) Cofactor->Reaction Product Product Reaction->Product NADH NADH Production Reaction->NADH Detection Spectrophotometric Detection (Increase in Absorbance at 340 nm) NADH->Detection

Logical diagram for dehydrogenase enzyme assays.

Physiological Significance and Future Directions

The discovery of an this compound metabolic pathway in a prominent gut bacterium opens new avenues for research. While the direct metabolism of this compound in mammals has not been established, the gut microbiome's metabolic activities have profound effects on host physiology and drug metabolism.

  • Gut Microbiome-Host Interactions: The metabolism of this compound by gut bacteria could influence the composition and function of the gut microbiota, which in turn can impact host health.

  • Drug Development: Understanding the metabolic capabilities of the gut microbiome is crucial for drug development. The enzymes in the this compound pathway could potentially interact with xenobiotics, affecting their efficacy and toxicity.

  • Biomarker Discovery: The intermediates of the this compound pathway could serve as biomarkers for the presence and activity of specific gut bacterial species.

Further research is needed to explore the prevalence of this pathway in other gut microbes, its regulation, and its potential interactions with host metabolism and therapeutic agents. Investigating the presence of this compound in the human diet and its endogenous sources will also be critical to understanding the physiological relevance of this pathway. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the intriguing world of this compound metabolism.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of L-Galactose from D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galactose, the enantiomer of the naturally abundant D-galactose, is a rare sugar with significant potential in biomedical research and drug development. Its applications include the synthesis of mirror-image oligosaccharides and glycoproteins, which are crucial tools for studying biological processes and developing novel therapeutics. This document provides a detailed protocol for the chemical synthesis of this compound from D-galactose, based on an efficient six-step process. The synthesis strategy relies on a "head-to-tail" inversion of the D-galactose molecule, involving the protection of the C-6 hydroxyl group, reduction at the anomeric center, and subsequent oxidation at C-6 to form the new anomeric center of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the final three steps of the synthesis of this compound from the intermediate, 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol.

StepReactionStarting MaterialProductYield
4-6Deprotection, Oxidation, and Deacetylation1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol (5 g)This compound (895 mg)63% (over 3 steps)

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G D_Galactose D-Galactose Trityl_Protection 6-O-Trityl-D-galactose D_Galactose->Trityl_Protection Trityl Chloride, Pyridine Reduction 6-O-Trityl-D-galactitol Trityl_Protection->Reduction NaBH4, H2O Acetylation 1,2,3,4,5-Penta-O-acetyl- 6-O-trityl-D-galactitol Reduction->Acetylation Ac2O, Pyridine Detritylation 1,2,3,4,5-Penta-O-acetyl- D-galactitol Acetylation->Detritylation TMSCl, NaI, CH3CN Oxidation Protected this compound Detritylation->Oxidation Dess-Martin Periodinane L_Galactose This compound Oxidation->L_Galactose Zemplén Deacetylation

Caption: Overall workflow for the synthesis of this compound from D-galactose.

Experimental Protocols

The following protocols detail the six-step synthesis of this compound from D-galactose.[1]

Step 1: Synthesis of 6-O-trityl-D-galactose
  • Suspend D-galactose (4.85 g, 26.9 mmol) in pyridine (49 mL).

  • Add trityl chloride (5.00 g, 17.9 mmol) to the suspension.

  • Heat the mixture to 50°C and stir for 48 hours under an argon atmosphere.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in 1-butanol.

  • Wash the solution with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield crude 6-O-trityl-D-galactose, which is used in the next step without further purification.

Step 2: Synthesis of 6-O-trityl-D-galactitol
  • Dissolve the crude 6-O-trityl-D-galactose from the previous step in a 1:1 mixture of methanol and CH₂Cl₂ (180 mL total).

  • Add NaBH₄ (1.02 g, 26.9 mmol) to the solution at 0°C.

  • Stir the reaction mixture for 1 hour at 0°C.

  • Add water to quench the reaction.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield crude 6-O-trityl-D-galactitol, which is used in the next step without further purification.

Step 3: Synthesis of 1,2,3,4,5-Penta-O-acetyl-6-O-trityl-D-galactitol
  • Dissolve the crude 6-O-trityl-D-galactitol from the previous step in pyridine (90 mL).

  • Add acetic anhydride (45 mL) to the solution at 0°C.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Add water to the mixture at 0°C to quench the reaction.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Crystallize the residue from ethanol to obtain 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol as a white solid.

Step 4: Synthesis of 1,2,3,4,5-penta-O-acetyl-D-galactitol
  • Dissolve 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol (5 g, 7.9 mmol) in CH₃CN (158 mL) and cool to -20°C.

  • Add NaI (15.43 g, 102.4 mmol) and trimethylsilyl chloride (13 mL, 102.4 mmol) to the solution.

  • Stir the mixture for 80 minutes at -20°C under an argon atmosphere.

  • Warm the reaction mixture to 0°C and add distilled water (50 mL).

  • Stir for 15 minutes at 0°C, then dilute with CH₂Cl₂.

  • Wash the organic layer with 5% aqueous Na₂S₂O₃ solution and water.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield crude 1,2,3,4,5-penta-O-acetyl-D-galactitol.

Step 5: Synthesis of Protected this compound
  • Dissolve the crude 1,2,3,4,5-penta-O-acetyl-D-galactitol from the previous step in CH₂Cl₂ (158 mL).

  • Add Dess-Martin periodinane (10.05 g, 23.7 mmol) to the solution at 0°C.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ to quench the reaction.

  • Extract the mixture with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ and water.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the crude protected this compound.

Step 6: Synthesis of this compound
  • Dissolve the crude protected this compound from the previous step in methanol (158 mL).

  • Add a catalytic amount of NaOMe (28 wt% in methanol, 0.7 mL, 3.95 mmol) to the solution at 0°C.

  • Stir the reaction mixture for 1 hour at 0°C.

  • Neutralize the reaction with Amberlite IR120 (H⁺) resin.

  • Filter the mixture and concentrate the filtrate in vacuo.

  • Crystallize the residue from a mixture of methanol and ethanol to afford this compound as a white solid.

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression of the chemical transformations from D-galactose to this compound.

G cluster_D D-Configuration Intermediates cluster_L L-Configuration Intermediates D_Gal D-Galactose Trityl_D_Gal 6-O-Trityl-D-galactose D_Gal->Trityl_D_Gal C6 Protection Trityl_D_Galactitol 6-O-Trityl-D-galactitol Trityl_D_Gal->Trityl_D_Galactitol C1 Reduction Protected_D_Galactitol Protected D-galactitol Trityl_D_Galactitol->Protected_D_Galactitol OH Protection Protected_L_Gal Protected this compound Protected_D_Galactitol->Protected_L_Gal C6 Deprotection & C6 Oxidation L_Gal This compound Protected_L_Gal->L_Gal Deprotection

Caption: Logical flow of the head-to-tail inversion of D-galactose to this compound.

References

Application Notes and Protocols for the Enzymatic Assay of L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose is a monosaccharide that plays a crucial role in the biosynthesis of ascorbic acid (Vitamin C) in plants through the this compound pathway. The quantification of this compound is essential for studying plant physiology, metabolism, and nutritional content. In the context of drug development, assays for specific sugar enantiomers like this compound can be valuable in understanding metabolic pathways, assessing the impact of xenobiotics on cellular metabolism, and in the development of targeted therapies. While D-galactose has been more extensively studied for its role in drug delivery and diagnostics, the enzymatic assay of this compound provides a specific and sensitive method for its quantification in various biological samples.

This document provides a detailed protocol for the enzymatic assay of this compound using this compound dehydrogenase (L-GalDH), the key enzyme in its metabolic pathway.

Principle of the Assay

The enzymatic assay for this compound is based on the specific oxidation of this compound to L-galactono-1,4-lactone by this compound dehydrogenase (L-GalDH). This reaction is coupled to the reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The amount of NADH produced is directly proportional to the concentration of this compound in the sample.

Reaction:

This compound + NAD⁺ ---(this compound Dehydrogenase)--> L-Galactono-1,4-lactone + NADH + H⁺

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase
ParameterValueSource
Km for this compound 116.2 ± 3.2 µM (Spinach)[1][2]
0.21 mM (Camu Camu)[3]
Optimal pH ~7.0[3][4]
Cofactor NAD⁺ (preferred over NADP⁺)
Inhibitors L-Ascorbic Acid (competitive inhibitor, Ki = 133.2 ± 7.2 µM for spinach enzyme)

Signaling and Metabolic Pathway

The this compound pathway is the primary route for ascorbic acid biosynthesis in plants. Understanding this pathway is crucial for interpreting this compound levels.

L_Galactose_Pathway D-Glucose-6-P D-Glucose-6-P D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P PGI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME This compound-1-P This compound-1-P GDP-L-Galactose->this compound-1-P GGP This compound This compound This compound-1-P->this compound GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone L-GalDH L-Galactono-1,4-lactone_mito L-Galactono-1,4-lactone L-Galactono-1,4-lactone->L-Galactono-1,4-lactone_mito Transport L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone_mito->L-Ascorbic Acid

Caption: The this compound pathway for ascorbic acid biosynthesis in plants.

Experimental Protocols

Materials and Reagents
  • This compound Dehydrogenase (L-GalDH): Purified enzyme or a commercially available source.

  • This compound: As a standard.

  • β-Nicotinamide Adenine Dinucleotide (NAD⁺): High purity.

  • Tris-HCl buffer: 100 mM, pH 7.0-8.6. The optimal pH for spinach L-GalDH is around 7.0, while some protocols for other galactose dehydrogenases use a more alkaline pH of 8.6. It is recommended to optimize the pH for the specific enzyme used.

  • Sample preparation reagents: Perchloric acid or Carrez reagents for deproteinization of certain samples.

  • Microplate reader or spectrophotometer: Capable of measuring absorbance at 340 nm.

  • 96-well UV-transparent microplates or quartz cuvettes.

Preparation of Reagents
  • Tris-HCl Buffer (100 mM, pH 7.0): Dissolve 1.21 g of Tris base in 80 mL of deionized water. Adjust the pH to 7.0 with HCl. Bring the final volume to 100 mL.

  • NAD⁺ Stock Solution (10 mM): Dissolve 6.63 mg of NAD⁺ in 1 mL of deionized water. Store in small aliquots at -20°C.

  • This compound Standard Stock Solution (10 mM): Dissolve 1.802 mg of this compound in 1 mL of deionized water. Store at -20°C.

  • L-GalDH Enzyme Solution: Dilute the L-GalDH stock in cold Tris-HCl buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Liquid Samples (e.g., cell culture media, fruit juice): Centrifuge to remove any particulate matter. Samples may be assayed directly or after dilution if the this compound concentration is high.

  • Serum/Plasma: Can often be assayed directly after centrifugation to remove cells and platelets. Deproteinization with perchloric acid may be necessary if high protein content interferes with the assay.

  • Tissue Samples:

    • Homogenize a known weight of tissue in cold buffer (e.g., Tris-HCl).

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • The supernatant can be used for the assay. For some tissues, deproteinization using perchloric acid or Carrez reagents may be required to remove interfering substances.

  • Milk Samples:

    • Mix the milk sample with Carrez I (potassium ferrocyanide) and Carrez II (zinc sulfate) solutions to precipitate proteins and fat.

    • Centrifuge and use the clear supernatant for the assay.

Assay Procedure (96-well plate format)
  • Prepare a standard curve: Prepare a series of this compound standards by diluting the 10 mM stock solution in Tris-HCl buffer to final concentrations ranging from 0 to 100 µM.

  • Set up the reaction: In each well of a 96-well UV-transparent microplate, add the following in order:

    • Tris-HCl Buffer (100 mM, pH 7.0)

    • NAD⁺ solution (to a final concentration of 1-2 mM)

    • Sample or this compound standard (e.g., 20 µL)

    • Deionized water to bring the volume to just under the final reaction volume (e.g., 180 µL).

  • Initiate the reaction: Add the L-GalDH enzyme solution to each well to start the reaction (e.g., 20 µL). The final reaction volume will be 200 µL.

  • Incubate and measure: Incubate the plate at a constant temperature (e.g., 25°C or 37°C). Measure the absorbance at 340 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes using a microplate reader.

  • Calculate the rate of reaction: Determine the rate of change in absorbance (ΔA340/min) for each well from the linear portion of the reaction curve.

  • Determine this compound concentration: Subtract the rate of the blank (no this compound) from the rates of the standards and samples. Plot the corrected rates of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the this compound concentration in the samples.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Sample Collection (e.g., tissue, serum, media) B Sample Preparation (Homogenization, Deproteinization) A->B D Reaction Setup in 96-well plate (Buffer, NAD+, Sample/Standard) B->D C Reagent Preparation (Buffers, NAD+, Standards, Enzyme) C->D E Initiate Reaction (Add L-GalDH) D->E F Incubation & Absorbance Reading (340 nm, kinetic) E->F G Calculate Reaction Rate (ΔA340/min) F->G H Generate Standard Curve G->H I Determine this compound Concentration H->I

Caption: A schematic workflow for the enzymatic assay of this compound.

Applications in Drug Development

  • Metabolic Studies: The assay can be used to study the effects of drug candidates on plant-based metabolic pathways, which can be relevant for drugs derived from natural products or for understanding the impact of agrochemicals.

  • Toxicology: In vitro toxicology studies sometimes utilize specific sugars in cell culture media. For instance, replacing glucose with galactose can force cells to rely on mitochondrial respiration, making them more sensitive to mitochondrial toxicants. While this typically involves D-galactose, the principle could be adapted for specific research questions involving this compound metabolism.

  • Biopharmaceutical Production: For biologics produced in plant-based systems, monitoring the levels of various sugars, including this compound, can be important for process optimization and quality control.

  • Diagnostic Development: Although less common than for D-galactose, the enzymatic detection of this compound could be explored as a biomarker in specific metabolic disorders or diseases affecting pathways where this compound is an intermediate.

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymeEnsure proper storage and handling of the L-GalDH enzyme.
Incorrect pH of the bufferVerify the pH of the reaction buffer.
Presence of inhibitors in the samplePerform a spike and recovery experiment to check for inhibition. Dilute the sample or use a different sample preparation method.
High background Contamination of reagents with NADHUse high-purity reagents and prepare fresh solutions.
Non-specific reduction of NAD⁺Run a blank reaction without the enzyme to assess non-specific reactions.
Non-linear reaction rate Substrate or cofactor depletionDilute the sample or use a lower enzyme concentration.
Enzyme instabilityEnsure the assay temperature is optimal and the incubation time is not excessively long.

References

Application Notes and Protocols for Utilizing L-Galactose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that dictates the structure and function of a vast array of biomolecules. Glycosyltransferases (GTs) are the enzymes responsible for catalyzing these precise modifications. While GTs typically exhibit high specificity for their sugar donor and acceptor substrates, there is growing interest in exploring their capacity to utilize unnatural or less common sugars, such as L-galactose.

This compound is the C6 epimer of L-fucose, a sugar commonly found in mammalian glycans. The structural similarity between their activated donor forms, GDP-L-galactose and GDP-L-fucose, has led to investigations into whether fucosyltransferases can utilize GDP-L-galactose as a substrate. This has significant implications for glycoengineering, the synthesis of novel glycan structures, and the development of new therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for researchers interested in exploring the use of this compound as a substrate for glycosyltransferases.

Applications in Research and Drug Development

The ability of certain glycosyltransferases to utilize this compound opens up several exciting avenues in research and drug development:

  • Glycoengineering and Novel Glycan Synthesis: The incorporation of this compound into glycans can generate novel structures with unique biological properties. These this compound-containing glycans can be used to probe glycan-binding protein interactions, elucidate the roles of specific glycan structures in biological processes, and serve as building blocks for the synthesis of complex carbohydrates.

  • Drug Discovery and Development: Glycans play a crucial role in many pathological processes, including cancer, inflammation, and infectious diseases[1][2]. The development of drugs that target these interactions is a promising therapeutic strategy[1][2]. This compound-containing glycans and their derivatives can be used as:

    • Inhibitors: As mimics of natural glycan ligands, they can competitively inhibit the binding of glycan-binding proteins involved in disease progression.

    • Targeting Moieties: this compound can be incorporated into drug delivery systems to target specific cells or tissues that recognize this sugar.

    • Vaccine Development: Glycans are important antigens, and the synthesis of this compound-containing antigens could lead to the development of novel vaccines[3].

  • Modulation of Therapeutic Protein Glycosylation: The glycosylation profile of therapeutic proteins, such as monoclonal antibodies, significantly impacts their efficacy and safety. The ability to incorporate this compound could be a tool to modify and potentially enhance the therapeutic properties of these biologics.

Quantitative Data: Kinetic Parameters of Fucosyltransferases

Several studies have demonstrated that certain fucosyltransferases can utilize GDP-L-galactose as a donor substrate, albeit with lower efficiency compared to their natural substrate, GDP-L-fucose. The following table summarizes the available kinetic data for mouse α1,6-fucosyltransferase (MmFUT8) and Arabidopsis thaliana α1,3-fucosyltransferase (AtFucTA).

EnzymeDonor SubstrateAcceptor SubstrateApparent Km (mM)Reference
MmFUT8GDP-L-fucoseAsialo-agalacto-bi-antennary N-glycan0.018
GDP-L-galactoseAsialo-agalacto-bi-antennary N-glycan0.53
AtFucTAGDP-L-fucoseAsialo-agalacto-bi-antennary N-glycan0.11
GDP-L-galactoseAsialo-agalacto-bi-antennary N-glycan2.1

Table 1: Apparent Michaelis-Menten constants (Km) of fucosyltransferases with GDP-L-fucose and GDP-L-galactose. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

I. Expression and Purification of Recombinant Glycosyltransferases

The production of active glycosyltransferases is a prerequisite for in vitro studies. The following is a general protocol for the expression and purification of recombinant GTs in E. coli, which can be adapted for specific enzymes.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the glycosyltransferase gene with an affinity tag (e.g., His6-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)

  • Lysozyme and DNase I

  • Ni-NTA affinity chromatography resin

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

Protocol:

  • Transformation: Transform the expression vector into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C. The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue to grow for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice for 30 minutes. Lyse the cells by sonication.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the recombinant protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

II. In Vitro Glycosyltransferase Assay with this compound

This protocol describes a general method to assess the ability of a glycosyltransferase to utilize GDP-L-galactose as a donor substrate. The detection of the reaction product can be achieved through various methods, including radioactivity, HPLC, or coupled enzyme assays.

Materials:

  • Purified glycosyltransferase

  • GDP-L-galactose (donor substrate)

  • Acceptor substrate (e.g., a specific oligosaccharide, glycopeptide, or glycolipid)

  • Reaction buffer (e.g., 50 mM Tris-HCl or MES, pH 6.5-7.5, containing 10 mM MnCl2)

  • Method for product detection (e.g., radiolabeled GDP-[14C]this compound and scintillation counting, or a coupled enzyme assay such as the UDP-Glo™ assay which can be adapted for GDP)

Protocol:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube or a microplate well. A typical 20 µL reaction mixture contains:

    • Reaction Buffer (to final 1x concentration)

    • Purified Glycosyltransferase (e.g., 1-10 µg)

    • Acceptor Substrate (e.g., 1 mM)

    • GDP-L-galactose (start with a concentration range, e.g., 0.1-5 mM)

  • Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 30-120 minutes).

  • Termination: Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching solution (e.g., EDTA for metal-dependent enzymes).

  • Product Analysis:

    • Radioactive Assay: If using radiolabeled GDP-L-galactose, separate the product from the unreacted donor substrate using a suitable method (e.g., anion-exchange chromatography or C18 Sep-Pak columns) and quantify the incorporated radioactivity using a scintillation counter.

    • HPLC Analysis: Analyze the reaction mixture by HPLC to separate and quantify the product. This requires a suitable standard for the expected product.

    • Coupled Enzyme Assay: Utilize a commercial kit (e.g., GDP-Glo™ Glycosyltransferase Assay) that detects the released GDP. This is a high-throughput and sensitive method. The assay principle involves the conversion of GDP to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the amount of GDP produced and thus to the glycosyltransferase activity.

Visualizations

Enzymatic Transfer of this compound

L_Galactose_Transfer cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products GDP-L-Galactose GDP-L-Galactose Glycosyltransferase Glycosyltransferase GDP-L-Galactose->Glycosyltransferase Binds Acceptor Substrate Acceptor Substrate Acceptor Substrate->Glycosyltransferase Binds L-Galactosylated Product L-Galactosylated Product Glycosyltransferase->L-Galactosylated Product Catalyzes transfer GDP GDP Glycosyltransferase->GDP Releases

Caption: Enzymatic transfer of this compound by a glycosyltransferase.

Experimental Workflow for Glycosyltransferase Assay

GT_Assay_Workflow start Start reagents Prepare Reaction Mix: - Enzyme - GDP-L-Galactose - Acceptor Substrate - Buffer start->reagents incubation Incubate at Optimal Temperature reagents->incubation termination Terminate Reaction incubation->termination analysis Product Analysis termination->analysis radio Radioactive Detection analysis->radio Radiolabeled Substrate hplc HPLC Analysis analysis->hplc Standard Available coupled Coupled Enzyme Assay analysis->coupled High-Throughput end End radio->end hplc->end coupled->end

Caption: General workflow for an in vitro glycosyltransferase assay.

GDP-Glo™ Assay Principle for GDP Detection

GDP_Glo_Assay cluster_reaction Glycosyltransferase Reaction cluster_signal Signal Generation GDP GDP ATP ATP GDP->ATP Converts to Light Light ATP->Light Reacts with Luciferase Luciferase Luciferin Luciferin

Caption: Principle of the GDP-Glo™ bioluminescent assay for GDP detection.

References

Application Notes and Protocols: L-Galactose in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Galactose, an enantiomer of the more common D-galactose, is emerging as a valuable tool in glycobiology research. While less abundant in nature, its structural similarity to L-fucose allows it to be processed by certain cellular pathways, making it a useful probe for studying glycosylation. These application notes provide an overview of the utility of this compound, with detailed protocols for its application in studying fucosylation pathways, and as a potential metabolic inhibitor.

Applications of this compound in Glycobiology

The primary application of this compound in glycobiology stems from its relationship with the L-fucose salvage pathway. L-Fucose is a 6-deoxy-L-galactose, and this structural similarity allows this compound to be recognized by some of the same enzymatic machinery.[1][2]

1. Metabolic Labeling and Tracing in Fucose-Deficient Systems:

In cells that are deficient in L-fucose, or in experimental setups where the de novo pathway of GDP-L-fucose synthesis is inhibited, this compound can be used as a metabolic precursor. It can be converted to GDP-L-galactose, which can then be utilized by fucosyltransferases to incorporate this compound into glycan chains in place of L-fucose.[3] This allows for the study of fucosyltransferase activity and the functional consequences of replacing L-fucose with this compound.

2. As a Competitive Inhibitor of Fucosylation:

Due to its competition with L-fucose for the same enzymes in the salvage pathway and for fucosyltransferases, this compound can act as a competitive inhibitor of fucosylation.[4] By introducing this compound into cell culture, researchers can study the effects of reduced fucosylation on various cellular processes, such as cell adhesion, signaling, and immune responses.[5]

3. Probing Fucosyltransferase Specificity:

The ability of different fucosyltransferases to utilize GDP-L-galactose as a substrate can be assessed in vitro. This provides insights into the substrate specificity and catalytic mechanism of these important enzymes.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the use of this compound and its activated form in enzymatic reactions.

ParameterEnzymeSubstrateValueReference
Apparent KmMouse α1,6-fucosyltransferase (MmFUT8)GDP-L-Fucose0.018 mM
Apparent KmMouse α1,6-fucosyltransferase (MmFUT8)GDP-L-Galactose0.45 mM
Apparent KmArabidopsis thaliana α1,3-fucosyltransferase (AtFucTA)GDP-L-Fucose0.13 mM
Apparent KmArabidopsis thaliana α1,3-fucosyltransferase (AtFucTA)GDP-L-Galactose1.8 mM

These data indicate that while fucosyltransferases can utilize GDP-L-galactose, their affinity for the natural substrate, GDP-L-fucose, is significantly higher.

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycans with this compound in Fucose-Deficient Cells

This protocol is adapted from established methods for metabolic labeling with L-fucose and its analogs.

Objective: To metabolically label cellular glycans with this compound in cells with impaired L-fucose metabolism.

Materials:

  • Fucose-deficient cell line (e.g., via genetic knockout of enzymes in the de novo fucose synthesis pathway) or cells treated with an inhibitor of the de novo pathway.

  • Cell culture medium, fucose-free

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Lectin or antibody specific for this compound-containing glycans (if available) or for general glycan analysis

  • Fluorescently labeled secondary antibody (for immunofluorescence)

  • Microplate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Culture: Culture the fucose-deficient cells in fucose-free medium for at least 24 hours to deplete intracellular fucose pools.

  • This compound Labeling: Prepare a stock solution of this compound in sterile PBS. Add this compound to the cell culture medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Incubate the cells with this compound for 24-72 hours.

  • Cell Harvesting and Lysis:

    • For analysis of total cellular glycoproteins, wash the cells twice with ice-cold PBS and lyse the cells using a suitable lysis buffer.

    • For analysis of cell surface glycans, cells can be detached and processed for flow cytometry or immunofluorescence.

  • Detection of this compound Incorporation:

    • Lectin Blotting/Immunoblotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with a lectin or antibody that recognizes this compound-containing glycans.

    • Immunofluorescence Microscopy: Fix and permeabilize cells (if necessary) and stain with a primary antibody or lectin against the modified glycan, followed by a fluorescently labeled secondary antibody.

    • Flow Cytometry: Stain cells with a fluorescently labeled lectin or antibody to quantify the cell surface expression of this compound-containing glycans.

Protocol 2: In Vitro Fucosyltransferase Assay with GDP-L-Galactose

This protocol is based on standard in vitro glycosyltransferase assays.

Objective: To determine the activity and kinetics of a fucosyltransferase using GDP-L-galactose as a substrate.

Materials:

  • Purified fucosyltransferase

  • GDP-L-Galactose (synthesized enzymatically or chemically)

  • Acceptor substrate (e.g., a fluorescently labeled oligosaccharide or a glycoprotein)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • Quenching solution (e.g., 100 mM EDTA)

  • Method for product detection (e.g., HPLC, mass spectrometry, or fluorescence detection)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and purified fucosyltransferase.

  • Initiate Reaction: Start the reaction by adding GDP-L-galactose. A range of concentrations should be used to determine kinetic parameters.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • Product Analysis: Analyze the reaction mixture to quantify the amount of product formed.

    • HPLC: Separate the product from the unreacted substrates and quantify by peak area.

    • Mass Spectrometry: Determine the mass of the product to confirm the addition of this compound.

  • Data Analysis: Calculate the initial reaction velocity at each substrate concentration and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

L_Fucose_Salvage_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus L-Fucose_ext L-Fucose L-Fucose_cyt L-Fucose L-Fucose_ext->L-Fucose_cyt Transport L-Galactose_ext This compound L-Galactose_cyt This compound L-Galactose_ext->L-Galactose_cyt Transport L-Fucose-1-P L-Fucose-1-Phosphate L-Fucose_cyt->L-Fucose-1-P Fucokinase This compound-1-P This compound-1-Phosphate L-Galactose_cyt->this compound-1-P Fucokinase (potential) GDP-L-Fucose GDP-L-Fucose L-Fucose-1-P->GDP-L-Fucose GDP-L-fucose pyrophosphorylase GDP-L-Galactose GDP-L-Galactose This compound-1-P->GDP-L-Galactose GDP-L-fucose pyrophosphorylase (potential) Fucosylated_Glycan Fucosylated Glycan GDP-L-Fucose->Fucosylated_Glycan Fucosyltransferase L-Galactosylated_Glycan L-Galactosylated Glycan GDP-L-Galactose->L-Galactosylated_Glycan Fucosyltransferase

Caption: L-Fucose Salvage Pathway and Potential this compound Entry.

DeNovo_vs_Salvage_Fucosylation cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP-Mannose GDP-D-Mannose GDP-4-keto-6-deoxy-D-mannose GDP-4-keto-6-deoxy-D-mannose GDP-Mannose->GDP-4-keto-6-deoxy-D-mannose GMDS GDP-L-Galactose_denovo GDP-L-Galactose GDP-Mannose->GDP-L-Galactose_denovo GME GDP-L-Fucose_denovo GDP-L-Fucose GDP-4-keto-6-deoxy-D-mannose->GDP-L-Fucose_denovo FX Fucosylation Fucosylation GDP-L-Fucose_denovo->Fucosylation L-Galactosylation L-Galactosylation GDP-L-Galactose_denovo->L-Galactosylation L-Fucose L-Fucose GDP-L-Fucose_salvage GDP-L-Fucose L-Fucose->GDP-L-Fucose_salvage Fucokinase, GDP-L-fucose pyrophosphorylase This compound This compound GDP-L-Galactose_salvage GDP-L-Galactose This compound->GDP-L-Galactose_salvage Fucokinase, GDP-L-fucose pyrophosphorylase (potential) GDP-L-Fucose_salvage->Fucosylation GDP-L-Galactose_salvage->L-Galactosylation

Caption: De Novo and Salvage Pathways for GDP-L-Fucose and GDP-L-Galactose.

Conclusion

This compound presents a unique tool for glycobiology researchers, particularly for investigating the intricacies of fucosylation. Its ability to be metabolized and incorporated into glycans in place of L-fucose provides a means to study the roles of fucosylation in a controlled manner. The protocols and data provided herein offer a starting point for the application of this compound in elucidating the complex world of glycobiology. Further research into the development of this compound-specific probes and a deeper understanding of its metabolic fate will undoubtedly expand its utility in the field.

References

Application Notes and Protocols for L-Galactose Quantification Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, an enantiomer of the more common D-galactose, is a monosaccharide of significant interest in various fields of biological research and pharmaceutical development. Accurate and reliable quantification of this compound is crucial for understanding its metabolic pathways, its role in glycoconjugates, and for quality control in drug manufacturing processes where it may be a component or an impurity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of sugars due to its high resolution, sensitivity, and reproducibility.[1]

This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods, including those coupled with Refractive Index (RI), Ultraviolet (UV), and Mass Spectrometry (MS) detection.

Principle of HPLC for Sugar Analysis

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For sugars like this compound, which are polar and lack a strong chromophore, several HPLC modes can be employed:

  • Ion-Exchange Chromatography: Separates molecules based on their charge. This is often used for sugars.

  • Ligand-Exchange Chromatography: Utilizes the interaction of hydroxyl groups in sugars with metal ions on the stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar compounds like sugars.[2]

  • Reversed-Phase HPLC with Derivatization: this compound can be chemically modified (derivatized) to attach a UV-absorbing or fluorescent tag, allowing for sensitive detection.[3]

Detection is a critical aspect of the analysis. Refractive Index Detection (RID) is a universal detector for sugars but has lower sensitivity. UV detection is highly sensitive but requires derivatization. Mass Spectrometry (MS) offers the highest sensitivity and specificity, providing structural information and enabling very low detection limits.

Experimental Workflows and Logical Relationships

The general workflow for this compound quantification by HPLC involves several key stages, from sample receipt to final data analysis. The choice of specific steps will depend on the sample matrix and the chosen analytical technique.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt & Storage Extraction Extraction/Dissolution Sample->Extraction Precipitation Protein Precipitation (e.g., Carrez Reagents) Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (e.g., 0.22 µm) Centrifugation->Filtration HPLC_System HPLC System (Pump, Injector, Column Oven) Filtration->HPLC_System Separation Chromatographic Separation (Column & Mobile Phase) HPLC_System->Separation Detection Detection (RID, UV, or MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound quantification using HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound analysis using different HPLC methods. These values can vary depending on the specific instrument, column, and experimental conditions.

HPLC MethodColumn TypeMobile PhaseLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-RID Cation-exchange (Calcium form)Water100 - 2500 µg/mL75 µg/mL100 µg/mL
HPLC-RID Aminex HPX-87H5 mmol/L H₂SO₄0.5 - 12 mg/mLNot specifiedNot specified
UHPLC-MS Amide ColumnAcetonitrile/Water GradientSpans 4 to 6 orders of magnitude0.019–0.40 μM0.090–1.3 μM
HILIC-LC-MS BEH AmideAcetonitrile/Water GradientNot specifiedNot specified0.159–0.704 mg/L
HPLC-UV (with derivatization) Reversed-PhaseAcetonitrile/BufferNot specifiedNot specifiedNot specified

Detailed Experimental Protocols

Protocol 1: this compound Quantification in Aqueous Solutions using HPLC with Refractive Index Detection (HPLC-RID)

This protocol is adapted from methods used for the analysis of sugars in various matrices and is suitable for relatively clean samples with this compound concentrations in the µg/mL to mg/mL range.

1. Apparatus and Reagents

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index detector (RID).

  • Cation-exchange column (e.g., Aminex HPX-87H, 300 mm x 7.8 mm).

  • Data acquisition and processing software.

  • This compound reference standard.

  • Reagent grade water for HPLC.

  • Dilute sulfuric acid (e.g., 0.005 N) for the mobile phase.

  • Syringe filters (0.22 µm).

2. Standard Preparation

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5, 1, 2, 5, 10 mg/mL).

3. Sample Preparation

  • For simple aqueous samples, dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Aminex HPX-87H (or equivalent).

  • Mobile Phase: 0.005 N Sulfuric Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60-85 °C (optimization may be required).

  • Detector: Refractive Index (RI) Detector, maintained at a stable temperature.

  • Injection Volume: 10-20 µL.

5. Data Analysis

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: this compound Quantification in Complex Matrices (e.g., Biological Fluids, Food) using HPLC-MS

This protocol is a more advanced method suitable for complex samples requiring high sensitivity and selectivity. It often employs HILIC for separation.

1. Apparatus and Reagents

  • UHPLC or HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a QDa detector).

  • HILIC column (e.g., XBridge BEH Amide XP, 2.5 µm, 3.0 × 150 mm).

  • Acetonitrile (ACN) and water (LC-MS grade).

  • Formic acid or ammonium formate as mobile phase additives.

  • This compound reference standard and a suitable internal standard (e.g., ¹³C-labeled galactose or another sugar not present in the sample).

  • Carrez reagents I and II for protein precipitation (if necessary).

  • Centrifuge and syringe filters (0.2 µm).

2. Standard and Sample Preparation

  • Standard Preparation: Prepare stock and working standards of this compound in a mixture of acetonitrile and water (e.g., 1:1 v/v) to match the initial mobile phase conditions. Add the internal standard to all standards and samples at a fixed concentration.

  • Sample Preparation (with Protein Precipitation):

    • Weigh approximately 0.2 to 0.5 g of the sample into a volumetric flask.

    • Add a solvent mixture (e.g., 10 mL of 1:1 ethanol:water) and sonicate.

    • Add 500 µL of Carrez reagent I, vortex, then add 500 µL of Carrez reagent II and vortex again.

    • Add acetonitrile, mix well, and bring to the final volume with the solvent mixture.

    • Centrifuge the mixture (e.g., at 1900 rcf for 5 minutes).

    • Filter the supernatant through a 0.2 µm filter.

    • Add the internal standard to the filtered sample.

3. HPLC-MS Conditions

  • Column: XBridge BEH Amide XP (or equivalent HILIC column).

  • Mobile Phase A: Water with a small amount of buffer (e.g., ammonium formate).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of acetonitrile (e.g., 80-90%) and gradually increase the aqueous component to elute the polar sugars.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for sugars.

  • Detection Mode: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. For this compound, the [M-H]⁻ or [M+Cl]⁻ adducts can be monitored.

  • Optimize MS parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and analyte.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Signaling Pathways and Experimental Logic

While this compound is not a central component of major signaling pathways in the same way as glucose, its metabolism is of significant biological interest. The quantification of this compound is a key step in studying these metabolic processes. The diagram below illustrates the logical flow of an experiment designed to investigate this compound metabolism in a biological system.

cluster_experiment Experimental Design cluster_analysis Analysis cluster_interpretation Data Interpretation Cell_Culture Cell Culture / Biological System Treatment Treatment with this compound Cell_Culture->Treatment Time_Points Incubation at Different Time Points Treatment->Time_Points Harvesting Cell Harvesting / Sample Collection Time_Points->Harvesting Extraction Metabolite Extraction Harvesting->Extraction HPLC_Quant This compound Quantification via HPLC Extraction->HPLC_Quant Uptake_Rate Calculate this compound Uptake Rate HPLC_Quant->Uptake_Rate Metabolic_Fate Analyze Downstream Metabolites (Optional) Uptake_Rate->Metabolic_Fate Conclusion Draw Conclusions on Metabolism Metabolic_Fate->Conclusion

Caption: Logical workflow for studying this compound metabolism.

Conclusion

The quantification of this compound by HPLC is a versatile and essential tool for researchers in various scientific disciplines. The choice of the specific HPLC method—be it with RID, UV (post-derivatization), or MS detection—should be guided by the sample matrix, the required sensitivity, and the available instrumentation. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can achieve accurate and reliable quantification of this compound to advance their scientific investigations.

References

Application Notes and Protocols for Radiolabeling L-Galactose in Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, the enantiomer of the naturally occurring D-galactose, presents a unique tool for tracer studies in biomedical research. Due to its unnatural configuration, this compound is not readily metabolized through the same pathways as D-galactose, making it a potential tracer for investigating transport mechanisms and enzymatic activities with high stereospecificity. Radiolabeled this compound can be a powerful probe for in vivo imaging techniques such as Positron Emission Tomography (PET), enabling non-invasive assessment of biological processes. These application notes provide detailed protocols for the radiolabeling of this compound with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging.

The methodologies described herein are based on established principles of radiochemistry, including nucleophilic substitution and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). While direct protocols for this compound radiolabeling are not abundantly available in the literature, the following sections adapt well-documented procedures for D-sugar radiolabeling to this compound.

Methods for Radiolabeling this compound

Two primary methods for the radiolabeling of this compound with Fluorine-18 are presented:

  • Direct Nucleophilic Substitution: This classic approach involves the reaction of [¹⁸F]fluoride with a protected this compound precursor bearing a suitable leaving group, such as a triflate.

  • [¹⁸F]Fluorination via Click Chemistry: This modern method utilizes a bioorthogonal reaction to attach an ¹⁸F-labeled prosthetic group to an this compound derivative.

Method 1: Direct Nucleophilic [¹⁸F]Fluorination of an this compound Precursor

This method is adapted from the well-established synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal). The key is the synthesis of a suitable L-sugar precursor, such as 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-L-talopyranose (L-talose triflate).

Experimental Protocol: Synthesis of L-Talose Triflate Precursor

The synthesis of L-talose triflate can be achieved from L-talose, which can be synthesized from readily available D-sugars through established chemical inversion strategies.

Materials:

  • L-Talose

  • Acetic Anhydride

  • Pyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Acetylation of L-Talose:

    • Dissolve L-talose in a mixture of acetic anhydride and pyridine at 0°C.

    • Stir the reaction at room temperature until acetylation is complete (monitored by TLC).

    • Quench the reaction with ice water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain per-O-acetylated L-talose.

  • Selective de-acetylation and Triflation (example adaptation):

    • Based on established procedures for D-sugars, selective enzymatic or chemical de-acetylation at the C2 position would be performed to yield 1,3,4,6-tetra-O-acetyl-L-talopyranose.

    • Dissolve the resulting tetra-acetylated L-talose in anhydrous DCM under an inert atmosphere (e.g., argon).

    • Cool the solution to -20°C and add pyridine.

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield pure L-talose triflate.

Experimental Protocol: [¹⁸F]Radiolabeling of L-Talose Triflate

This protocol is performed in an automated radiosynthesis module within a hot cell.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃) solution

  • Acetonitrile (MeCN), anhydrous

  • L-talose triflate precursor

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 2 M

  • Sterile water for injection

  • C18 and Alumina N Sep-Pak cartridges

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

    • The [¹⁸O]water is recovered.

    • The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at approximately 110-120°C to obtain the anhydrous [¹⁸F]fluoride-Kryptofix complex.

  • Radiolabeling Reaction:

    • A solution of L-talose triflate (typically 15-25 mg) in anhydrous acetonitrile is added to the reaction vessel.

    • The mixture is heated to 85-120°C for 5-15 minutes to facilitate the nucleophilic substitution of the triflate group by [¹⁸F]fluoride, forming the acetyl-protected 2-deoxy-2-[¹⁸F]fluoro-L-galactose.[1]

  • Hydrolysis:

    • The acetyl protecting groups are removed by either acid or base hydrolysis.

      • Acid Hydrolysis: Add 1 M HCl and heat at 100-130°C for 5-10 minutes.

      • Base Hydrolysis: Add 2 M NaOH and heat at 80-100°C for 5 minutes, followed by neutralization with HCl.

  • Purification:

    • The crude product is passed through a series of purification cartridges. Typically, an alumina cartridge removes unreacted [¹⁸F]fluoride, and a C18 cartridge removes organic impurities and Kryptofix.

    • The purified 2-deoxy-2-[¹⁸F]fluoro-L-galactose is eluted from the final cartridge with sterile water for injection.

  • Final Formulation:

    • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Workflow for Direct Nucleophilic [¹⁸F]Fluorination

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation L_Talose L-Talose Acetylated_L_Talose Per-O-acetylated L-Talose L_Talose->Acetylated_L_Talose Acetylation Tetraacetyl_L_Talose 1,3,4,6-Tetra-O-acetyl- L-talopyranose Acetylated_L_Talose->Tetraacetyl_L_Talose Selective Deacetylation L_Talose_Triflate L-Talose Triflate Tetraacetyl_L_Talose->L_Talose_Triflate Triflation Labeled_Intermediate Acetyl-protected 2-deoxy-2-[¹⁸F]fluoro-L-galactose L_Talose_Triflate->Labeled_Intermediate Nucleophilic Substitution F18_Fluoride [¹⁸F]Fluoride F18_Complex [¹⁸F]F⁻/K₂₂₂ Complex F18_Fluoride->F18_Complex Trapping & Elution F18_Complex->Labeled_Intermediate Final_Product 2-deoxy-2-[¹⁸F]fluoro- This compound Labeled_Intermediate->Final_Product Hydrolysis Purification Cartridge Purification Final_Product->Purification Formulation Sterile Filtration Purification->Formulation

Workflow for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-galactose.

Method 2: [¹⁸F]Fluorination of this compound via Click Chemistry

This method offers a modular approach where an ¹⁸F-labeled prosthetic group is first synthesized and then "clicked" onto a modified this compound molecule. This can be advantageous for heat-sensitive molecules.

Experimental Protocol: Synthesis of Azido-L-Galactose Precursor

Materials:

  • This compound

  • Appropriate protecting group reagents (e.g., acetic anhydride, benzoyl chloride)

  • Reagents for introducing an azide group at a specific position (e.g., via a tosylated intermediate and sodium azide).

  • Solvents and purification materials as in Method 1.

Procedure:

  • Protection of this compound: Protect the hydroxyl groups of this compound, leaving one position available for modification (e.g., the C6 hydroxyl).

  • Activation: Activate the free hydroxyl group (e.g., by tosylation).

  • Azide Installation: Displace the tosyl group with sodium azide to introduce the azide functionality.

  • Deprotection (if necessary): Selectively deprotect to yield the azido-L-galactose precursor.

Experimental Protocol: Synthesis of [¹⁸F]Fluoroalkyl-alkyne Prosthetic Group

A common prosthetic group is [¹⁸F]fluoroethyl-azide or a similar small molecule with an alkyne or azide handle. Here we describe the synthesis of an alkyne-containing prosthetic group.

Materials:

  • [¹⁸F]Fluoride

  • Ethylene glycol ditosylate

  • Terminal alkyne with a nucleophilic group (e.g., propargyl amine)

  • Solvents and purification materials.

Procedure:

  • [¹⁸F]Fluoroethylation: React [¹⁸F]fluoride with ethylene glycol ditosylate to produce [¹⁸F]fluoroethyl tosylate.

  • Conjugation: React the [¹⁸F]fluoroethyl tosylate with a suitable alkyne-containing molecule (e.g., propargyl amine) to form the [¹⁸F]fluoroalkyl-alkyne.

  • Purification: Purify the prosthetic group using HPLC or SPE cartridges.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-L-galactose precursor

  • [¹⁸F]Fluoroalkyl-alkyne prosthetic group

  • Copper(I) catalyst (e.g., Cu(I) generated in situ from CuSO₄ and sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Solvent (e.g., DMF, t-BuOH/H₂O)

Procedure:

  • Reaction Setup: In a reaction vial, combine the azido-L-galactose precursor, the purified [¹⁸F]fluoroalkyl-alkyne, and the copper catalyst system in the chosen solvent.

  • Click Reaction: Allow the reaction to proceed at room temperature or with gentle heating for 10-20 minutes.

  • Purification: Purify the final [¹⁸F]-labeled this compound derivative by HPLC to remove unreacted components and the catalyst.

  • Final Formulation: Reformulate the purified product in a physiologically compatible solution (e.g., saline with a small amount of ethanol) and pass it through a sterile filter.

Workflow for [¹⁸F]Fluorination via Click Chemistry

G cluster_precursors Precursor Synthesis cluster_click Click Reaction cluster_product Final Product and Purification L_Galactose This compound Azido_L_Galactose Azido-L-Galactose Precursor L_Galactose->Azido_L_Galactose Chemical Modification Click Cu(I)-catalyzed Azide-Alkyne Cycloaddition Azido_L_Galactose->Click F18_Prosthetic [¹⁸F]Fluoroalkyl-alkyne Prosthetic Group F18_Prosthetic->Click Labeled_L_Galactose [¹⁸F]-Labeled this compound Derivative Click->Labeled_L_Galactose Purification HPLC Purification Labeled_L_Galactose->Purification Formulation Final Formulation Purification->Formulation

Workflow for [¹⁸F]labeling of this compound via click chemistry.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the automated synthesis of [¹⁸F]-labeled sugars, which can be used as a benchmark for the developed this compound tracers.

Table 1: Typical Radiosynthesis Parameters for [¹⁸F]-Labeled Sugars.

ParameterDirect Nucleophilic SubstitutionClick Chemistry Approach
Precursor Amount 15 - 25 mg2 - 5 mg
Reaction Temperature 85 - 120 °CRoom Temperature - 60 °C
Reaction Time 5 - 15 min10 - 20 min
Total Synthesis Time 30 - 50 min60 - 90 min
Radiochemical Yield (decay-corrected) 3 - 40%[1]5 - 20%
Radiochemical Purity > 95%> 98%
Specific Activity HighVariable, can be high

Table 2: Quality Control Specifications for [¹⁸F]-Labeled this compound Tracers.

TestSpecification
Appearance Clear, colorless solution
pH 4.5 - 7.5
Radiochemical Purity ≥ 95%
Radionuclidic Purity ≥ 99.5% [¹⁸F]
Residual Solvents Ethanol < 0.5%, Acetonitrile < 410 ppm
Kryptofix 2.2.2 < 50 µg/mL
Bacterial Endotoxins < 175 EU/V
Sterility Sterile

Application in Tracer Studies: Signaling Pathways and Biological Rationale

Radiolabeled this compound can be used to probe biological systems where stereospecificity is a key factor. One potential application is in studying the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes and some cancer cells and recognizes terminal galactose and N-acetylgalactosamine residues. While ASGPR primarily recognizes D-galactose, investigating the interaction, or lack thereof, with this compound could provide valuable insights into receptor specificity and non-specific uptake mechanisms in the liver and tumors.

ASGPR-Mediated Endocytosis Pathway

G cluster_cell Hepatocyte ASGPR ASGPR CoatedPit Clathrin-coated pit ASGPR->CoatedPit Clustering Endosome Early Endosome CoatedPit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Transport RecyclingVesicle Recycling Vesicle Endosome->RecyclingVesicle Sorting Tracer_Internalized Internalized Tracer RecyclingVesicle->ASGPR Recycling Tracer Radiolabeled This compound Tracer->ASGPR Tracer_Internalized->Lysosome Degradation?

Hypothesized interaction of radiolabeled this compound with ASGPR.

Conclusion

The protocols outlined provide a framework for the synthesis and application of radiolabeled this compound for tracer studies. While challenges remain in the synthesis of L-sugar precursors, the adaptability of established radiolabeling techniques offers a viable path for the development of these novel imaging agents. The use of radiolabeled this compound has the potential to provide unique insights into biological processes where stereochemistry plays a critical role, opening new avenues for research in drug development and molecular imaging. Researchers should rigorously validate the chemical and biological properties of any newly synthesized this compound tracer.

References

Application Notes and Protocols: L-Galactose in the Synthesis of Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare sugars, monosaccharides that are scarce in nature, are of increasing interest in the pharmaceutical and food industries due to their unique biological activities and potential as low-calorie sweeteners. L-galactose, an enantiomer of the common sugar D-galactose, serves as a valuable chiral precursor for the synthesis of various other rare sugars, including L-fucose, L-tagatose, and L-sorbose. These L-sugars are building blocks for antiviral and anticancer nucleoside analogues and other bioactive molecules. This document provides detailed application notes and experimental protocols for the enzymatic and chemoenzymatic synthesis of these rare sugars from this compound and its derivatives.

I. Synthesis of L-Fucose (6-deoxy-L-galactose) from this compound

L-fucose is a deoxy sugar found in a variety of bioactive glycoconjugates. Its synthesis can be achieved from this compound through a multi-step chemoenzymatic process.

Logical Relationship: Chemoenzymatic Synthesis of L-Fucose

L_Fucose_Synthesis L_Galactose This compound Intermediate1 Activation of C6-hydroxyl L_Galactose->Intermediate1 Chemical Activation Intermediate2 Deoxygenation at C6 Intermediate1->Intermediate2 Reduction L_Fucose L-Fucose Intermediate2->L_Fucose Deprotection

Caption: Chemoenzymatic synthesis of L-fucose from this compound.

Experimental Protocol: Synthesis of L-Fucose from an this compound Precursor (L-fuconic acid)

This protocol describes the synthesis of ¹⁴C-labeled L-fucose from L-fuconic acid, a derivative of this compound. The overall radiochemical yield from sodium L-fuconate-¹⁴C is 65%, and from sodium cyanide-¹⁴C is 30%[1].

Materials:

  • L-fuconic acid

  • Sodium cyanide-¹⁴C

  • 5-deoxy-L-lyxose

  • Sodium bicarbonate

  • Sodium carbonate

  • Cation-exchange resin

  • Glacial acetic acid

  • Sodium amalgam (2.5%)

  • Dowex 1 (carbonate form) resin

Procedure:

  • Preparation of 5-deoxy-L-lyxose: Degrade nonradioactive L-fuconic acid to 5-deoxy-L-lyxose[1].

  • Cyanohydrin Reaction:

    • In a 100-ml round-bottomed flask in an ice bath, combine 6 ml of 0.13 M 5-deoxy-L-lyxose (0.78 mmol) and 202 mg of sodium bicarbonate.

    • Add a small lump (0.1 g) of solid carbon dioxide and shake.

    • To this mixture, add 5 ml of a cold solution containing 0.71 mmol (9.36 mCi) of sodium cyanide-¹⁴C and 1.72 mmol of sodium hydroxide.

    • Store the mixture in a refrigerator for one day, and then at room temperature for four days.

    • Add 530 mg of sodium carbonate in 10 ml of water and heat the flask in a boiling-water bath until ammonia evolution ceases[1].

  • Purification of L-Fuconic acid-¹⁴C:

    • Pass the reaction mixture through a cation-exchange resin.

    • Concentrate the effluent under reduced pressure, neutralize with sodium hydroxide, and add nonradioactive sodium L-fuconate as a carrier.

    • Concentrate to a syrup and crystallize the sodium L-fuconate-¹⁴C[1].

  • Lactonization and Reduction to L-Fucose-¹⁴C:

    • Pass a solution of sodium L-fuconate-¹⁴C through a cation-exchange resin.

    • Concentrate the effluent to a syrup and lactonize by heating at 70 °C with glacial acetic acid.

    • Reduce the resulting L-fucono-1,4-lactone-¹⁴C to L-fucose-¹⁴C using 2.5% sodium amalgam[1].

  • Final Purification:

    • Remove salts and unreacted L-fuconic acid-¹⁴C.

    • Crystallize α-L-fucose-¹⁴C from the solution.

II. Synthesis of L-Tagatose from this compound

L-tagatose can be synthesized from this compound through enzymatic isomerization, primarily using L-arabinose isomerase.

Experimental Workflow: Enzymatic Synthesis of L-Tagatose

L_Tagatose_Synthesis L_Galactose This compound Solution Enzyme_Addition Addition of L-Arabinose Isomerase L_Galactose->Enzyme_Addition Incubation Incubation (Controlled Temp & pH) Enzyme_Addition->Incubation Reaction_Mixture Equilibrium Mixture (this compound & L-Tagatose) Incubation->Reaction_Mixture Purification Chromatographic Purification Reaction_Mixture->Purification L_Tagatose L-Tagatose Purification->L_Tagatose

Caption: Enzymatic synthesis of L-tagatose from this compound.

Experimental Protocol: Enzymatic Isomerization of this compound to L-Tagatose

This protocol is adapted from studies on the D-enantiomers, which are directly applicable to the L-forms due to enzyme stereospecificity.

Materials:

  • This compound

  • L-arabinose isomerase (e.g., from Lactobacillus plantarum)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound (e.g., 300 mM) in phosphate-buffered saline (PBS), pH 7.4, containing 1.0 mM MgCl₂.

    • Add purified L-arabinose isomerase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

    • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots for analysis.

  • Analysis and Purification:

    • Terminate the reaction by heat inactivation of the enzyme.

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate.

    • Purify L-tagatose from the remaining this compound using chromatographic methods such as simulated moving bed (SMB) chromatography.

Quantitative Data: L-Tagatose Synthesis
Enzyme SourceSubstrateProductConversion Rate (%)Temperature (°C)pHReference
Lactobacillus sakei L-arabinose isomeraseD-galactoseD-tagatose~50% in 4h, 85% in 48h37-507.4
Lactobacillus plantarum L-arabinose isomeraseD-galactoseD-tagatose30605.5

III. Synthesis of L-Sorbose from this compound

The synthesis of L-sorbose from this compound typically involves a two-step chemoenzymatic process: the chemical or enzymatic reduction of this compound to galactitol, followed by the microbial or enzymatic oxidation of galactitol to L-sorbose.

Signaling Pathway: Microbial Conversion of Galactitol to L-Sorbose

L_Sorbose_Synthesis_Pathway cluster_cell Gluconobacter oxydans cell Galactitol_in Galactitol mSDH Membrane-bound Sorbitol Dehydrogenase (mSLDH) Galactitol_in->mSDH Oxidation L_Sorbose_in L-Sorbose mSDH->L_Sorbose_in L_Sorbose_out L-Sorbose (extracellular) L_Sorbose_in->L_Sorbose_out Secretion Galactitol_out Galactitol (extracellular) Galactitol_out->Galactitol_in

Caption: Microbial oxidation of galactitol to L-sorbose.

Experimental Protocol: Microbial Production of L-Sorbose from Galactitol

This protocol is based on the well-established production of L-sorbose from D-sorbitol by Gluconobacter oxydans, which can also oxidize galactitol.

Materials:

  • Galactitol (produced from this compound by reduction)

  • Gluconobacter oxydans strain (e.g., ATCC 621)

  • Fermentation medium (e.g., containing yeast extract, corn steep liquor)

  • Bioreactor

Procedure:

  • Inoculum Preparation:

    • Prepare a preculture of G. oxydans in a suitable growth medium.

    • Incubate at 30-32°C with agitation until a sufficient cell density is reached.

  • Fermentation:

    • Prepare the production medium containing galactitol as the primary carbon source.

    • Inoculate the production medium with the preculture.

    • Maintain the fermentation at a controlled temperature (e.g., 30-35°C), pH (e.g., 5.0-6.0), and aeration.

  • Monitoring and Harvesting:

    • Monitor the conversion of galactitol to L-sorbose using HPLC.

    • Once the conversion is complete (typically 24-48 hours), harvest the fermentation broth.

  • Purification:

    • Remove the bacterial cells by centrifugation or filtration.

    • Isolate and purify L-sorbose from the supernatant using crystallization or chromatographic techniques.

Quantitative Data: L-Sorbose Synthesis
OrganismSubstrateProductTiter (g/L)Conversion Rate (%)Reference
Gluconobacter oxydans MD-16D-sorbitolL-sorbose298.6199.60
Gluconobacter oxydansD-sorbitolL-sorbose~200~100

Note: While these data are for D-sorbitol, similar high conversion rates are expected for galactitol oxidation by G. oxydans.

IV. Two-Step Enzymatic Synthesis of this compound from L-Sorbose

Interestingly, this compound can also be synthesized from the more common rare sugar L-sorbose in a two-step enzymatic process, which involves the intermediate formation of L-tagatose.

Experimental Workflow: this compound from L-Sorbose

L_Galactose_from_L_Sorbose L_Sorbose L-Sorbose Step1 Epimerization (D-Tagatose 3-epimerase) L_Sorbose->Step1 L_Tagatose L-Tagatose Step1->L_Tagatose Step2 Isomerization (L-Rhamnose isomerase) L_Tagatose->Step2 L_Galactose This compound Step2->L_Galactose

Caption: Two-step enzymatic synthesis of this compound from L-sorbose.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol is based on the method described by Leang et al..

Enzymes:

  • Immobilized D-tagatose 3-epimerase (D-TE) from Pseudomonas cichorii ST-24.

  • Recombinant L-rhamnose isomerase (L-RhI) from Escherichia coli JM109.

Procedure:

  • Step 1: Epimerization of L-Sorbose to L-Tagatose:

    • Incubate L-sorbose with immobilized D-TE.

    • This reaction yields approximately 28% L-tagatose.

    • Purify the resulting L-tagatose.

  • Step 2: Isomerization of L-Tagatose to this compound:

    • Use the purified L-tagatose as the substrate for immobilized L-RhI.

    • At equilibrium, approximately 30% of the L-tagatose is isomerized to this compound.

    • The overall yield of this compound from L-sorbose is approximately 7.5%.

  • Purification:

    • Purify the final product, this compound, using HPLC and confirm its identity by specific optical rotation, ¹³C NMR, and IR spectroscopy.

Conclusion

This compound is a versatile starting material for the synthesis of a variety of valuable rare sugars. The protocols and data presented here provide a foundation for researchers in the fields of carbohydrate chemistry, biocatalysis, and drug development to produce these compounds for further investigation and application. The use of enzymatic and chemoenzymatic methods offers advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical syntheses. Further optimization of these processes, including enzyme engineering and process design, will be crucial for the large-scale and cost-effective production of these rare sugars.

References

Application Notes and Protocols for L-Galactose Detection in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose is a monosaccharide that plays a crucial role in the biosynthesis of ascorbic acid (Vitamin C) in higher plants through the well-established this compound pathway (also known as the Smirnoff-Wheeler pathway). The quantification of this compound in plant extracts is therefore of significant interest for researchers in plant physiology, biochemistry, and crop improvement, as well as for professionals in the nutraceutical and pharmaceutical industries seeking to understand and potentially modulate Vitamin C content in plants.

These application notes provide detailed protocols for the extraction, detection, and quantification of this compound in plant extracts using enzymatic and chromatographic methods. The protocols are designed to be adaptable for various plant tissues and research objectives.

This compound Biosynthesis Pathway

The this compound pathway is the primary route for ascorbic acid biosynthesis in plants. The pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce L-ascorbic acid. This compound is a key intermediate in this pathway.

L_Galactose_Pathway GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose-3',5'-epimerase L_Galactose_1_P This compound-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GDP-L-galactose phosphorylase L_Galactose This compound L_Galactose_1_P->L_Galactose This compound-1-phosphate phosphatase L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone This compound dehydrogenase (L-GalDH) L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid L-galactonolactone dehydrogenase

Caption: The this compound pathway for ascorbic acid biosynthesis in plants.

I. Sample Preparation: Extraction of Free Monosaccharides from Plant Tissue

A robust and reproducible extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization depending on the plant species and tissue type.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves, fruits, roots)

  • Liquid nitrogen

  • 80% (v/v) ethanol

  • Methanol:Chloroform:Water (MCW) extraction buffer (12:5:3, v/v/v)

  • Mortar and pestle or a suitable homogenizer

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge

  • Water bath or heating block

  • Vortex mixer

  • Syringe filters (0.22 µm)

Protocol:

  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

    • Accurately weigh 50-100 mg of the powdered tissue into a microcentrifuge tube.

  • Ethanol Extraction:

    • Add 1 mL of 80% ethanol to the microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 80°C for 20 minutes in a water bath or heating block to precipitate proteins and inactivate enzymes.[1]

    • Centrifuge at 14,000 x g for 10 minutes at room temperature.

    • Carefully collect the supernatant, which contains the soluble sugars.

  • MCW Extraction (Alternative Method):

    • Add 1 mL of MCW extraction buffer to the weighed plant powder.[2]

    • Vortex thoroughly and incubate at 50°C for 30 minutes.[2]

    • Centrifuge at 14,000 rpm for 5 minutes.[2]

    • Collect the supernatant.

  • Clarification:

    • For both methods, it is advisable to repeat the extraction step with the pellet to ensure complete recovery of soluble sugars. The supernatants from the repeated extractions should be pooled.

    • To remove any remaining particulate matter, filter the pooled supernatant through a 0.22 µm syringe filter into a clean collection tube.

    • The clarified extract is now ready for enzymatic or chromatographic analysis.

Experimental Workflow for Sample Preparation:

Sample_Prep_Workflow Start Start: Fresh/Frozen Plant Tissue Grinding Grind in Liquid Nitrogen Start->Grinding Weighing Weigh 50-100 mg of Powder Grinding->Weighing Extraction Add Extraction Solvent (80% Ethanol or MCW) Weighing->Extraction Incubation Incubate (80°C or 50°C) Extraction->Incubation Centrifugation Centrifuge (14,000 x g) Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtering Filter (0.22 µm Syringe Filter) Supernatant->Filtering End End: Clarified Extract for Analysis Filtering->End

Caption: Workflow for the extraction of free monosaccharides from plant tissue.

II. Enzymatic Quantification of this compound

This method relies on the specific activity of this compound dehydrogenase (L-GalDH), which catalyzes the oxidation of this compound to L-galactono-1,4-lactone with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Principle:

This compound + NAD⁺ --(L-GalDH)--> L-Galactono-1,4-lactone + NADH + H⁺

Materials:

  • Clarified plant extract (from Section I)

  • This compound dehydrogenase (EC 1.1.1.316) - Note: Commercial availability may be limited; recombinant expression may be necessary.

  • Nicotinamide adenine dinucleotide (NAD⁺) solution (10 mg/mL in water)

  • Tris-HCl buffer (100 mM, pH 8.6)

  • This compound standard solutions (for calibration curve)

  • UV-Vis spectrophotometer and cuvettes

Protocol:

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare the reaction mixture as follows:

      • 800 µL Tris-HCl buffer (100 mM, pH 8.6)

      • 100 µL NAD⁺ solution (10 mg/mL)

      • 50 µL clarified plant extract or this compound standard

  • Reaction Initiation and Measurement:

    • Mix the contents of the cuvette by gentle inversion.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 50 µL of this compound dehydrogenase solution.

    • Immediately mix and monitor the increase in absorbance at 340 nm until the reaction reaches completion (i.e., the absorbance stabilizes). This is the final absorbance (A_final).

  • Calculation:

    • Calculate the change in absorbance (ΔA) = A_final - A_initial.

    • Prepare a standard curve by plotting the ΔA values of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the plant extract by interpolating its ΔA value on the standard curve.

Quantitative Data Summary (Hypothetical Example):

SampleΔA (340 nm)This compound Concentration (µg/mL)
Standard 1 (10 µg/mL)0.15010.0
Standard 2 (25 µg/mL)0.37525.0
Standard 3 (50 µg/mL)0.75050.0
Plant Extract 10.28018.7
Plant Extract 20.45030.0

III. Chromatographic Quantification of this compound

High-Performance Liquid Chromatography (HPLC) with a chiral column is the recommended method for the specific quantification of this compound, as it allows for the separation of this compound from its D-enantiomer and other monosaccharides present in the plant extract.

Method: Chiral HPLC with Refractive Index (RI) Detection

Instrumentation and Columns:

  • HPLC system with a refractive index detector

  • Chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[3]

Mobile Phase and Conditions:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The optimal ratio may need to be determined empirically.

  • Flow rate: 0.5 - 1.0 mL/min

  • Column temperature: 25-30°C

Protocol:

  • Standard Preparation:

    • Prepare a mixed standard solution containing known concentrations of this compound, D-galactose, and other relevant monosaccharides (e.g., glucose, fructose, mannose).

    • Inject the standard solution to determine the retention times for each sugar and to establish the resolution between L- and D-galactose.

  • Sample Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the clarified plant extract (from Section I) onto the HPLC system.

    • Record the chromatogram.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on its retention time, as determined from the standard injection.

    • Quantify the amount of this compound by comparing the peak area of the this compound peak in the sample to a calibration curve generated from the this compound standards.

Quantitative Data Summary (Hypothetical Example):

Plant ExtractRetention Time (min)Peak AreaThis compound Concentration (mg/g FW)
Spinach12.5458725.2
Tomato Fruit12.6289103.3
Arabidopsis12.4612347.0

Logical Relationship for Quantification Method Selection:

Method_Selection Question Need to distinguish L- and D-enantiomers? Enzymatic Enzymatic Assay (L-GalDH) Question->Enzymatic No (if enzyme is specific) Chromatographic Chiral HPLC Question->Chromatographic Yes TotalGalactose Total Galactose Measurement (Non-specific method) Enzymatic->TotalGalactose If enzyme is not strictly specific

Caption: Decision tree for selecting a suitable this compound quantification method.

IV. Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples and experimental conditions. The tables provided in the sections above serve as templates for data presentation. When reporting results, it is crucial to include details of the plant species, tissue type, growth conditions, and any treatments applied, as these factors can significantly influence the this compound content.

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound in plant extracts. The choice between the enzymatic and chromatographic methods will depend on the specific research question, the available equipment, and the need to differentiate between L- and D-galactose. For accurate and specific quantification of this compound, the use of chiral HPLC is highly recommended. These methods will be valuable tools for researchers and professionals investigating the role of this compound in plant metabolism and its potential for enhancing the nutritional value of crops.

References

Employing Galactose in Studies of Carbohydrate Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Galactose in Mammalian Metabolism

In the study of carbohydrate metabolism, it is crucial to distinguish between the stereoisomers of galactose, as mammalian systems exhibit a high degree of stereospecificity. The predominant and metabolically relevant form is D-galactose . L-galactose, its enantiomer, is not a significant substrate for the primary galactose metabolic pathways in mammals. Therefore, this document will focus on the applications and protocols for D-galactose in carbohydrate metabolism research, which is the standard and scientifically pertinent approach in this field.

D-galactose is a C-4 epimer of glucose and a key monosaccharide derived from the hydrolysis of lactose, a disaccharide abundant in dairy products.[1][2] Its metabolism is primarily carried out in the liver via the highly conserved Leloir pathway, which converts D-galactose into glucose-1-phosphate, an intermediate that can then enter glycolysis or be used for glycogen synthesis.[3][4][5] The study of D-galactose metabolism is vital for understanding fundamental biochemical pathways, investigating inherited metabolic disorders like galactosemia, and as a tool to probe cellular energy metabolism, particularly the balance between glycolysis and oxidative phosphorylation.

Core Concepts in D-Galactose Metabolism

The Leloir Pathway

The catabolism of D-galactose in mammals is primarily achieved through the Leloir pathway. This pathway consists of four key enzymatic steps:

  • Phosphorylation: Galactokinase (GALK) phosphorylates D-galactose to galactose-1-phosphate, trapping it within the cell.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

  • Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.

  • Conversion to Glucose-6-Phosphate: Phosphoglucomutase (PGM) converts glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis or other metabolic pathways.

Leloir_Pathway D_Gal D-Galactose GALK GALK D_Gal->GALK Gal_1_P Galactose-1-Phosphate GALT GALT Gal_1_P->GALT UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc_1_P Glucose-1-Phosphate PGM PGM Glc_1_P->PGM Glycolysis Glycolysis / Glycogen Synthesis GALK->Gal_1_P GALT->UDP_Gal GALT->Glc_1_P GALE->UDP_Glc PGM->Glycolysis

A Note on this compound Metabolism

While D-galactose is central to mammalian metabolism, this compound is not readily metabolized through the same pathways. In mammals, L-fucose (6-deoxy-L-galactose) is the only L-sugar known to be utilized, and it is synthesized endogenously or salvaged from extracellular sources. There is a notable lack of evidence for a significant this compound metabolic pathway in mammalian cells. A single study from 1979 suggested the conversion of this compound to L-lactate and glycerate in pig liver, but this has not been substantiated as a major metabolic route in subsequent research. In contrast, some plants utilize this compound in the biosynthesis of vitamin C.

Applications of D-Galactose in Carbohydrate Metabolism Research

Shifting Cellular Metabolism from Glycolysis to Oxidative Phosphorylation

A primary application of D-galactose in cell culture is to force cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, rather than glycolysis. Many cancer cell lines and rapidly proliferating cells exhibit the Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. When glucose in the culture medium is replaced with galactose, the net ATP yield from glycolysis is significantly reduced, compelling cells to increase their oxygen consumption and reliance on OXPHOS. This "metabolic switch" is a valuable tool for:

  • Studying Mitochondrial Function and Dysfunction: Cells cultured in galactose are more sensitive to mitochondrial toxins and genetic defects affecting OXPHOS.

  • Drug Discovery and Toxicology: Assessing the mitochondrial toxicity of drug candidates.

  • Cancer Metabolism Research: Investigating the metabolic flexibility of cancer cells and identifying potential therapeutic vulnerabilities.

Investigating Galactosemia

Galactosemia is a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose due to deficiencies in the enzymes of the Leloir pathway. Cell culture and animal models are crucial for studying the pathophysiology of these diseases and for developing and testing potential therapies.

As a Metabolic Tracer

Isotopically labeled D-galactose (e.g., with 13C or 18F) can be used in both in vitro and in vivo studies to trace the flux of galactose through various metabolic pathways. Positron Emission Tomography (PET) using 2-[18F]fluoro-2-deoxy-D-galactose (18F-FDGal) allows for the non-invasive quantification of hepatic galactose metabolism in vivo.

Experimental Protocols

Protocol 1: Induction of Oxidative Metabolism in Cell Culture by Replacing Glucose with Galactose

Objective: To shift the primary mode of cellular energy production from glycolysis to oxidative phosphorylation.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, primary human myotubes)

  • Standard glucose-containing cell culture medium (e.g., DMEM with 25 mM D-glucose)

  • Galactose-containing cell culture medium: Glucose-free DMEM supplemented with 10 mM D-galactose, 10% dialyzed fetal bovine serum, and other necessary supplements (e.g., glutamine, pyruvate). Note: It is crucial to use dialyzed FBS to remove endogenous glucose.

  • Cell culture plates and standard cell culture equipment.

Procedure:

  • Cell Seeding: Plate cells at the desired density in standard glucose-containing medium and allow them to adhere and grow for 24 hours.

  • Medium Exchange: After 24 hours, aspirate the glucose-containing medium.

  • Wash: Gently wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual glucose.

  • Galactose Medium Addition: Add the pre-warmed galactose-containing medium to the cells.

  • Incubation: Culture the cells in the galactose medium for the desired period. Adaptation times can vary, from acute exposure of a few hours to long-term adaptation over several days or weeks.

  • Downstream Analysis: Following incubation, cells can be harvested for various assays, such as:

    • Measurement of oxygen consumption rate (OCR) using extracellular flux analysis (e.g., Seahorse XF Analyzer).

    • ATP production assays.

    • Lactate production assays.

    • Mitochondrial membrane potential assays.

    • Cell viability assays in the presence of mitochondrial toxins.

Protocol_Workflow Start Seed cells in glucose medium Incubate_24h Incubate 24h Start->Incubate_24h Wash_PBS Wash with PBS Incubate_24h->Wash_PBS Add_Gal_Medium Add galactose medium Wash_PBS->Add_Gal_Medium Incubate_Adapt Incubate for adaptation Add_Gal_Medium->Incubate_Adapt Analysis Downstream Analysis (OCR, ATP, etc.) Incubate_Adapt->Analysis

Protocol 2: In Vitro Galactokinase (GALK) Activity Assay

Objective: To measure the activity of the first enzyme in the Leloir pathway. This is particularly relevant for diagnosing GALK-deficient galactosemia.

Materials:

  • Cell lysate or tissue homogenate

  • Assay buffer (e.g., 0.1 M glycine, pH 8.7)

  • D-[1-14C]galactose

  • ATP solution

  • DEAE-cellulose paper discs

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, assay buffer, ATP, and D-[1-14C]galactose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto a DEAE-cellulose paper disc. This will bind the negatively charged product, [14C]galactose-1-phosphate, while the unreacted [14C]galactose will not bind.

  • Washing: Wash the discs multiple times with distilled water to remove unreacted substrate.

  • Quantification: Place the dried discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of [14C]galactose-1-phosphate formed per unit time per amount of protein in the lysate.

Quantitative Data Summary

The following tables summarize key quantitative data related to D-galactose metabolism from various studies.

Table 1: Kinetic Parameters of D-Galactose Metabolizing Enzymes

EnzymeSubstrateKmSource OrganismReference
Galactokinase (GALK)D-Galactose0.08 - 0.43 mMPisum sativum, A. thaliana
Galactose-1-Phosphate Uridylyltransferase (GALT)Galactose-1-PhosphateVaries by speciesE. coli, Human
UDP-Galactose 4-Epimerase (GALE)UDP-GalactoseVaries by speciesE. coli, Human

Table 2: Effects of Replacing Glucose with Galactose on Cellular Metabolism in Human Primary Myotubes

Parameter25 mM Glucose (High Glucose)5 mM Glucose (Low Glucose)10 mM GalactoseReference
Oxygen Consumption Rate (OCR)LowerLowerSignificantly Increased
Lactate ProductionHighHighSignificantly Decreased
ATP ContentNo significant differenceNo significant differenceNo significant difference
Mitochondrial ContentNo significant differenceNo significant differenceNo significant difference
Cytochrome C Oxidase ActivityLowerLowerIncreased
AMPK PhosphorylationLowerLowerIncreased

Conclusion

The study of D-galactose metabolism is a cornerstone of carbohydrate biochemistry with significant implications for human health and disease. While this compound does not play a major role in mammalian metabolism, D-galactose serves as an essential nutrient and a powerful tool for researchers. The ability to modulate cellular energy pathways by substituting glucose with galactose provides a robust system for investigating mitochondrial function and for the preclinical assessment of drug-induced mitochondrial toxicity. Furthermore, understanding the intricacies of the Leloir pathway is fundamental to diagnosing and developing therapies for galactosemia. The protocols and data presented here offer a framework for employing D-galactose in a variety of research applications, from basic science to drug development.

References

Application Notes and Protocols: Synthesis of L-Galactose Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of L-galactose derivatives, which are valuable building blocks in drug discovery. L-sugars and their derivatives are components of various bioactive molecules, including antibiotics, and serve as precursors for antiviral and anticancer drugs.[1][2] This document outlines key synthetic methodologies, presents quantitative data for synthesized compounds, and illustrates relevant biological pathways.

Chemical Synthesis of this compound Derivatives

A common strategy for synthesizing this compound derivatives involves the chemical modification of readily available D-sugars. One key intermediate is 1,2:3,4-di-O-isopropylidene-L-galactopyranose, which can be prepared from D-galactose through a series of protection, oxidation, and epimerization steps.

Experimental Protocol 1: Synthesis of 1,2:3,4-di-O-isopropylidene-D-galactopyranose

This protocol describes the initial protection of D-galactose, a crucial first step in many synthetic routes towards this compound derivatives.

Materials:

  • D-galactose

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [3]

  • To a suspension of D-galactose (7g, 38.8 mmol) and anhydrous ZnCl₂ (7.14g, 52.4 mmol) in acetone (150 mL), add H₂SO₄ (0.84 mL) dropwise.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Neutralize the reaction by adding saturated Na₂CO₃ solution.

  • Filter the mixture and remove the solvent under reduced pressure.

  • Extract the residue with diethyl ether and dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the organic solvent to obtain the product as a pale-yellow viscous oil.

Yield: 75.6%[3]

Experimental Protocol 2: One-Pot Synthesis of an L-Sugar Precursor from a D-Sugar Derivative

This protocol outlines a one-pot, four-step procedure to synthesize a C-glycoside derivative, a key intermediate that can be further converted to L-sugar derivatives.[2]

Materials:

  • Protected D-sugar ketone derivative (e.g., compound 3 in the cited literature)

  • Acetonitrile (MeCN)

  • Cyclohexane

  • Sodium Iodide (NaI)

  • Pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Ozone (O₃)

  • Dimethyl sulfide (Me₂S)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the starting ketone (0.26 mmol) in a 6:5 mixture of MeCN-cyclohexane (2.2 mL), add NaI (152 mg), pyridine (73.4 μL), and TMSCl (116 μL).

  • Stir the solution under an argon atmosphere overnight at 72 °C.

  • After the starting material is consumed (monitored by TLC), remove the solvent under reduced pressure and dilute the residue with CH₂Cl₂.

  • Bubble ozone through the solution at -78 °C for 30 minutes.

  • Add Me₂S (0.1 mL) and allow the mixture to warm to room temperature.

  • Dilute the reaction with CH₂Cl₂ and wash sequentially with saturated NaHCO₃ solution and brine.

  • The resulting aldehyde can then be reduced and acetylated to yield the desired C-glycoside derivative.

Overall Yield (for the four-step one-pot procedure): 54% for the gluco-configuration, 36% for the manno-configuration.

Enzymatic Synthesis of this compound Derivatives

Enzymatic methods offer a highly specific and often milder alternative to chemical synthesis. An example is the production of 3,6-anhydro-L-galactose from agarose.

Experimental Protocol 3: Enzymatic Production of 3,6-Anhydro-L-galactose (L-AHG)

This three-step enzymatic process converts agarose into the valuable this compound derivative, L-AHG.

Step 1: Acid Pre-hydrolysis of Agarose

  • Hydrolyze agarose with acetic acid to produce agaro-oligosaccharides.

Step 2: Enzymatic Hydrolysis to Neoagarobiose

  • Treat the agaro-oligosaccharides with an exo-agarase to yield neoagarobiose.

Step 3: Enzymatic Hydrolysis to L-AHG

  • Hydrolyze neoagarobiose with a neoagarobiose hydrolase to produce L-AHG and galactose.

Purification:

  • Purify the final product using adsorption and gel permeation chromatography.

Final Yield and Purity: 4.0% yield with 95.6% purity based on the initial amount of agarose.

Quantitative Data Summary

ProductStarting MaterialMethodYield (%)Reference
1,2:3,4-di-O-isopropylidene-D-galactopyranoseD-galactoseChemical75.6
C-glucoside derivative (gluco-config.)Protected D-glucose ketoneChemical (one-pot)54
C-glucoside derivative (manno-config.)Protected D-mannose ketoneChemical (one-pot)36
3,6-Anhydro-L-galactose (L-AHG)AgaroseEnzymatic4.0

This compound Derivatives in Drug Discovery: Targeting the Leloir Pathway in Glioblastoma

This compound derivatives have shown significant promise as therapeutic agents. A notable example is 4-deoxy-4-fluorogalactose (4DFG), which acts as a potent chemotherapeutic agent against glioblastoma (GBM).

GBM cells can utilize D-galactose as an energy source through the Leloir pathway. 4DFG, a galactose antimetabolite, is taken up by GBM cells and metabolized to UDP-4-deoxy-4-fluorogalactose (UDP-4DFG). UDP-4DFG then potently inhibits two key enzymes in the Leloir pathway: UDP-galactose-4-epimerase (GALE) and UDP-glucose 6-dehydrogenase (UGDH). This inhibition disrupts glycan synthesis and key metabolic pathways like glycolysis and the pentose phosphate pathway, ultimately leading to cancer cell death.

Quantitative Efficacy Data
  • 4-deoxy-4-fluorogalactose (4DFG): Shows moderate potency against glioblastoma cells with an IC₅₀ ranging from 125-300 µM.

Signaling Pathway Diagram

Leloir_Pathway_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Glioblastoma Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm D-Galactose D-Galactose Glut3/14 Glut3/14 D-Galactose->Glut3/14 4DFG 4DFG 4DFG->Glut3/14 D-Galactose_in D-Galactose Glut3/14->D-Galactose_in 4DFG_in 4DFG Glut3/14->4DFG_in Galactose-1-P Galactose-1-P GALT GALT Galactose-1-P->GALT UDP-Galactose UDP-Galactose Glycan_Synthesis Glycan Synthesis UDP-Galactose->Glycan_Synthesis GALE GALE UDP-Galactose->GALE UDP-Glucose UDP-Glucose Glycolysis_PPP Glycolysis / PPP UDP-Glucose->Glycolysis_PPP UGDH UGDH UDP-Glucose->UGDH UDP-4DFG UDP-4DFG UDP-4DFG->GALE UDP-4DFG->UGDH GALK1 GALK1 D-Galactose_in->GALK1 GALM 4DFG_in->UDP-4DFG Metabolism GALK1->Galactose-1-P GALT->UDP-Galactose GALE->UDP-Glucose UGDH->Glycan_Synthesis

Caption: Inhibition of the Leloir Pathway in Glioblastoma by 4-deoxy-4-fluorogalactose (4DFG).

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound derivatives.

Chemical_Synthesis_Workflow Start Start D_Sugar D-Galactose / D-Glucose / D-Mannose Start->D_Sugar Protection Protection of Hydroxyl Groups D_Sugar->Protection Oxidation Oxidation at C6 Protection->Oxidation Epimerization Epimerization / Inversion Oxidation->Epimerization Deprotection Deprotection Epimerization->Deprotection Purification Purification (Chromatography) Deprotection->Purification L_Gal_Derivative This compound Derivative Purification->L_Gal_Derivative

Caption: General workflow for the chemical synthesis of this compound derivatives from D-sugars.

Enzymatic_Synthesis_Workflow Start Start Substrate Agarose Start->Substrate Step1 Step 1: Acid Hydrolysis Substrate->Step1 Intermediate1 Agaro-oligosaccharides Step1->Intermediate1 Step2 Step 2: Enzymatic Hydrolysis (exo-agarase) Intermediate1->Step2 Intermediate2 Neoagarobiose Step2->Intermediate2 Step3 Step 3: Enzymatic Hydrolysis (neoagarobiose hydrolase) Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification L_AHG 3,6-Anhydro-L-galactose Purification->L_AHG

Caption: Workflow for the enzymatic synthesis of 3,6-anhydro-L-galactose.

References

Application Notes and Protocols: The Role of L-Galactose in Elucidating Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-galactose, an enantiomer of the more common D-galactose, serves as a valuable and specific substrate in the study of particular enzymatic pathways, most notably the biosynthesis of L-ascorbic acid (Vitamin C) in plants. Its limited metabolic role in other pathways makes it an excellent tool for investigating the kinetics of specific enzymes with high precision. These application notes provide a detailed overview of the use of this compound in enzyme kinetics, focusing on this compound dehydrogenase, and offer protocols for its use as both a substrate and a potential enzyme inhibitor.

Application Note 1: this compound as a Specific Substrate for this compound Dehydrogenase (L-GalDH)

This compound is the natural substrate for this compound dehydrogenase (L-GalDH), a key enzyme in the D-mannose/L-galactose pathway for L-ascorbate biosynthesis in plants.[1][2][3] The high specificity of L-GalDH for this compound allows for the precise determination of its kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). The enzyme catalyzes the NAD+-dependent oxidation of this compound to L-galactono-1,4-lactone.[4] This reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

Interestingly, spinach L-GalDH is subject to feedback inhibition by the end-product of the pathway, L-ascorbic acid, which acts as a competitive inhibitor. This regulatory mechanism highlights the importance of using specific substrates like this compound to uncover physiologically relevant enzyme regulation.

Quantitative Data: Kinetic Parameters of this compound Dehydrogenase
Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)InhibitorKi (µM)Inhibition TypeReference
Spinach (Spinacia oleracea)This compound116.2 ± 3.21.2L-ascorbic acid133.2 ± 7.2Competitive
Spinach (Spinacia oleracea)This compound128----
Camu-camu (Myrciaria dubia)This compound2064.3---
Kiwifruit (Actinidia deliciosa)This compound85 - 300----

Application Note 2: Investigating Enzyme Specificity and Inhibition using this compound

The stereospecificity of enzymes makes this compound a useful tool for probing the active sites of various carbohydrate-metabolizing enzymes.

  • Glycosidases: Enzymes like β-galactosidase, which hydrolyze terminal β-D-galactosyl residues, are often inhibited by their product, D-galactose. While this compound is not expected to be a strong inhibitor due to stereochemical differences, it can be used in comparative studies to understand the stringency of the active site's requirement for the D-enantiomer. A lack of inhibition by this compound would confirm a high degree of stereospecificity.

  • Kinases: Human galactokinase, a key enzyme in the Leloir pathway for D-galactose metabolism, does not phosphorylate L-arabinose, a sugar structurally similar to this compound. This suggests a high specificity for the D-configuration of galactose, and this compound is unlikely to be a substrate. Therefore, this compound can be used as a negative control in studies of galactokinases and other sugar kinases to confirm substrate specificity.

Signaling and Metabolic Pathways

The D-Mannose/L-Galactose Pathway of L-Ascorbic Acid Biosynthesis

This pathway is the primary route for Vitamin C production in plants and is the main context in which this compound is metabolized.

D-Mannose/L-Galactose Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glc6P D-Glucose-6-P Man1P D-Mannose-1-P Glc6P->Man1P PGI, PMI, PMM GDP_Man GDP-D-Mannose Man1P->GDP_Man GMP (VTC1) GDP_Gal GDP-L-Galactose GDP_Man->GDP_Gal GME L_Gal1P This compound-1-P GDP_Gal->L_Gal1P GGP (VTC2/5) L_Gal This compound L_Gal1P->L_Gal GPP L_GalL L-Galactono-1,4-lactone L_Gal->L_GalL L-GalDH L_Asc L-Ascorbic Acid L_GalL->L_Asc GLDH

Caption: The D-Mannose/L-Galactose pathway for L-ascorbic acid biosynthesis in plants.

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Dehydrogenase

This protocol describes a continuous spectrophotometric rate determination assay for L-GalDH based on the NAD+-dependent oxidation of this compound.

Principle: this compound + NAD⁺ --(L-GalDH)--> L-Galactono-1,4-lactone + NADH + H⁺

The reaction rate is determined by measuring the increase in absorbance at 340 nm resulting from the production of NADH (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.6 at 25°C.

  • NAD⁺ Stock Solution: 72 mM β-Nicotinamide Adenine Dinucleotide in deionized water. Prepare fresh.

  • This compound Stock Solution: 100 mM this compound in deionized water.

  • Enzyme Solution: Purified or recombinant L-GalDH, diluted in a suitable buffer (e.g., 1 M ammonium sulfate or assay buffer) to a concentration of 0.15 - 0.30 units/ml. Keep on ice.

  • UV-Vis Spectrophotometer with temperature control set to 25°C.

  • 1 cm path length quartz cuvettes.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding the following components. Prepare a blank cuvette with assay buffer instead of the enzyme solution for background correction.

    • 3.00 mL Assay Buffer

    • 0.10 mL NAD⁺ Stock Solution

    • A variable volume of this compound stock solution to achieve the desired final concentrations (e.g., ranging from 0.2Km to 5Km).

    • Adjust the final volume to 3.20 mL with deionized water.

  • Equilibration: Mix the contents of the cuvette by inversion and incubate in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate Reaction: Add 0.10 mL of the L-GalDH enzyme solution to the cuvette.

  • Data Acquisition: Immediately mix by inversion and start recording the absorbance at 340 nm every 10 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the absorbance versus time plot.

    • Convert the rate to µmol/min (Units) using the Beer-Lambert law: Rate (µmol/min) = (ΔA340/min * Total Volume (mL)) / (ε * Path Length (cm)) where ε = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Screening for Inhibition of β-Galactosidase by this compound

This protocol outlines a method to determine if this compound acts as an inhibitor of β-galactosidase and to characterize the type of inhibition.

Principle: o-Nitrophenyl-β-D-galactopyranoside (ONPG) + H₂O --(β-galactosidase)--> D-Galactose + o-Nitrophenol (yellow)

The activity of β-galactosidase is measured by monitoring the formation of the yellow product, o-nitrophenol, which absorbs light at 420 nm. The effect of this compound on the reaction rate is assessed.

Materials:

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

  • ONPG Stock Solution: 22 mM o-Nitrophenyl-β-D-galactopyranoside in assay buffer.

  • This compound Stock Solution: 1 M this compound in assay buffer.

  • β-Galactosidase Enzyme Solution: A suitable dilution of β-galactosidase in assay buffer.

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.

Procedure:

  • Assay Setup: Prepare a series of reactions in microcentrifuge tubes or a 96-well plate. For each concentration of this compound to be tested (including a zero-inhibitor control), set up a series of reactions with varying ONPG concentrations (e.g., 0.5Km to 5Km for ONPG).

    • To each tube/well, add:

      • Assay Buffer

      • A specific volume of ONPG stock solution.

      • A specific volume of this compound stock solution (or buffer for the control).

      • Adjust the total volume to, for example, 480 µL with assay buffer.

  • Pre-incubation: Equilibrate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the diluted β-galactosidase solution to each tube/well to start the reaction.

  • Incubation: Incubate the reactions at 37°C for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a volume of Stop Solution (e.g., 500 µL of 1 M Na₂CO₃). This also enhances the yellow color of the o-nitrophenol.

  • Measurement: Measure the absorbance of each reaction at 420 nm.

  • Data Analysis:

    • Calculate the reaction rates for each substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the plots to determine if this compound is an inhibitor and, if so, the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Experimental and Logical Workflows

Workflow for Enzyme Kinetic Analysis

Enzyme Kinetic Analysis Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup (Varying Substrate Concentrations) prep->setup equilibrate Temperature Equilibration setup->equilibrate initiate Initiate Reaction (Add Enzyme) equilibrate->initiate measure Data Acquisition (Spectrophotometry) initiate->measure analyze Data Analysis (Calculate Rates) measure->analyze plot Plot Data (e.g., Michaelis-Menten) analyze->plot determine Determine Kinetic Parameters (Km, Vmax) plot->determine

References

Application Notes and Protocols for L-Galactose Derivatives in Biotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While D-galactose has found extensive applications in biotechnology, particularly in drug delivery and diagnostics, its enantiomer, L-galactose, remains a relatively underexplored chiral building block. However, recent research has illuminated the significant biotechnological potential of this compound derivatives, most notably 3,6-anhydro-L-galactose (L-AHG). L-AHG, derived from agarose, has demonstrated promising bioactivities, including immunosuppressive, anti-inflammatory, and skin-whitening effects. This document provides detailed application notes and protocols for the enzymatic synthesis of L-AHG and its potential applications in biotechnology and drug development. This compound is also a key intermediate in the biosynthesis of vitamin C (L-ascorbic acid) in plants and is a component of the metabolic pathway in the gut bacterium Bacteroides vulgatus.[1][2][3][4] The exploration of this compound and its derivatives as bioactive molecules is an emerging field with the potential for novel therapeutic and cosmetic applications.

Application Note 1: Enzymatic Production of 3,6-Anhydro-L-galactose (L-AHG) from Agarose

3,6-Anhydro-L-galactose is a significant component of agarose, a polysaccharide extracted from red macroalgae, constituting up to 50% of its structure.[5] A multi-step enzymatic process has been developed for the efficient production of high-purity L-AHG from agarose. This biotechnological approach offers a "green" alternative to chemical synthesis methods, which is particularly advantageous for producing ingredients for functional foods, cosmetics, and pharmaceuticals.

Workflow for Enzymatic Production of L-AHG

Enzymatic_Production_of_L_AHG Agarose Agarose PreHydrolysis Acid Pre-hydrolysis (Acetic Acid) Agarose->PreHydrolysis Agarooligosaccharides Agaro-oligosaccharides PreHydrolysis->Agarooligosaccharides ExoAgarase Exo-agarase Hydrolysis Agarooligosaccharides->ExoAgarase Neoagarobiose Neoagarobiose ExoAgarase->Neoagarobiose NeoagarobioseHydrolase Neoagarobiose Hydrolase Hydrolysis Neoagarobiose->NeoagarobioseHydrolase LAHG_Galactose L-AHG and D-Galactose NeoagarobioseHydrolase->LAHG_Galactose Purification Purification (Chromatography) LAHG_Galactose->Purification LAHG High-Purity L-AHG Purification->LAHG

Figure 1: Enzymatic production workflow of L-AHG from agarose.
Quantitative Data for L-AHG Production

ParameterValueReference
Starting MaterialAgarose
Final Product Purity95.6%
Final Yield4.0% (based on initial agarose)

Protocol 1: Enzymatic Synthesis of 3,6-Anhydro-L-galactose (L-AHG)

This protocol is based on the methodology described by Yun et al. (2012).

Materials:

  • Agarose

  • Acetic acid

  • Exo-agarase

  • Neoagarobiose hydrolase

  • Tris-HCl buffer

  • Adsorption chromatography resin

  • Gel permeation chromatography column

  • Deionized water

Procedure:

  • Acid Pre-hydrolysis of Agarose:

    • Suspend agarose in a dilute acetic acid solution.

    • Heat the suspension to hydrolyze agarose into agaro-oligosaccharides.

    • Neutralize the solution with a suitable base.

    • Filter or centrifuge to remove any insoluble material.

  • Hydrolysis of Agaro-oligosaccharides:

    • Dissolve the dried agaro-oligosaccharides in Tris-HCl buffer (pH 7.0).

    • Add exo-agarase to the solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation until the hydrolysis to neoagarobiose is complete. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Hydrolysis of Neoagarobiose:

    • To the reaction mixture containing neoagarobiose, add neoagarobiose hydrolase.

    • Continue the incubation at the optimal temperature for the enzyme until neoagarobiose is hydrolyzed to L-AHG and D-galactose. Monitor the reaction by TLC or HPLC.

  • Purification of L-AHG:

    • Apply the final reaction mixture to an adsorption chromatography column to separate L-AHG and D-galactose from the enzymes and buffer salts.

    • Elute the sugars with deionized water.

    • Further purify the L-AHG fraction using gel permeation chromatography to separate it from D-galactose and any remaining oligosaccharides.

    • Collect the fractions containing pure L-AHG and lyophilize to obtain a dry powder.

Application Note 2: L-AHG as a Novel Immunosuppressant

Recent studies have highlighted the potential of L-AHG as a next-generation immunosuppressant. It has been shown to effectively inhibit the proliferation of activated T and B lymphocytes, which are key mediators of the adaptive immune response. This positions L-AHG as a promising candidate for the treatment of autoimmune diseases, prevention of transplant rejection, and management of other conditions characterized by a hyperactive immune system.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

L-AHG exerts its immunosuppressive effects by targeting the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This pathway is crucial for cytokine signaling that drives lymphocyte proliferation and activation. By suppressing this pathway, L-AHG can effectively dampen the adaptive immune response. Additionally, L-AHG has been shown to block the G1-S traverse in the cell cycle of lymphocytes.

JAK_STAT_Inhibition_by_L_AHG Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Activation) Nucleus->GeneExpression LAHG L-AHG LAHG->JAK Inhibition

Figure 2: Proposed mechanism of L-AHG immunosuppressive action.

Application Note 3: L-AHG in Skincare for Whitening and Anti-inflammatory Effects

In addition to its immunosuppressive properties, L-AHG has demonstrated significant potential in cosmetic applications due to its skin-whitening and anti-inflammatory activities.

Quantitative Data for L-AHG Bioactivity
Bioactivity AssayL-AHG ConcentrationResultReference
Cytotoxicity (Cell Proliferation Assay)100 µg/mLNo significant cytotoxicity
Cytotoxicity (Cell Proliferation Assay)200 µg/mLNo significant cytotoxicity
Skin Whitening (Melanin Production)100 µg/mLSignificantly lower melanin production compared to arbutin
Anti-inflammatory (Nitrite Production)100 µg/mLStrong suppression of nitrite production
Anti-inflammatory (Nitrite Production)200 µg/mLStrong suppression of nitrite production

Protocol 2: In Vitro Assessment of L-AHG Anti-inflammatory Activity

This protocol is a general guideline for assessing the anti-inflammatory activity of L-AHG by measuring the inhibition of nitrite production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • L-AHG

  • Griess Reagent (for nitrite determination)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of L-AHG (e.g., 50, 100, 200 µg/mL).

    • Include a positive control group (cells treated with LPS only) and a negative control group (untreated cells).

    • Pre-incubate the cells with L-AHG for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Determine the percentage of inhibition of nitrite production by L-AHG compared to the LPS-only control.

Conclusion

While the direct biotechnological applications of this compound are still being explored, its derivative, 3,6-anhydro-L-galactose, has emerged as a molecule of significant interest. Its potent immunosuppressive, anti-inflammatory, and skin-whitening properties, coupled with the feasibility of its enzymatic production from a renewable source, underscore its potential in the development of novel therapeutics and cosmeceuticals. Further research into the biological roles of this compound and its derivatives is warranted to unlock their full potential in biotechnology.

References

Application Notes and Protocols for L-Galactose Uptake Assays in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose, an enantiomer of the more common D-galactose, is a rare sugar whose cellular uptake and metabolic fate in mammalian cells are not well characterized. Understanding the mechanisms of this compound transport across the cell membrane is crucial for various fields, including glycobiology, drug development, and diagnostics. These application notes provide a detailed framework for designing and conducting this compound uptake assays in cultured mammalian cells. Due to the limited availability of specific data for this compound, the following protocols are adapted from established methods for D-galactose and other hexoses. Researchers should consider these as a starting point for optimization and validation in their specific cellular models.

I. Overview of this compound Transport

The transport of hexoses like galactose across the plasma membrane is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). While the transport of D-galactose by several of these transporters is well-documented, the affinity and transport capacity for this compound are largely unknown and are presumed to be significantly lower.

II. Data Presentation: Transport Kinetics of D-Galactose (for reference)

Currently, there is a lack of published kinetic data (Km and Vmax) for this compound transport in mammalian cells. The following table summarizes the Michaelis-Menten constants (Km) for D-galactose transport by various human GLUT transporters to serve as a reference. This data highlights the variability in transporter affinity for even the common D-enantiomer and underscores the need for empirical determination of kinetic parameters for this compound.

TransporterSubstrateKm (mM)Cell/Tissue Type
GLUT1D-Galactose20-30Ubiquitous
GLUT2D-Galactose~92Liver, Pancreatic β-cells, Intestine, Kidney
GLUT3D-Galactose~8.5Neurons, Placenta
GLUT4D-Galactose~3-5Muscle, Adipose tissue
GLUT8D-GalactoseCompetitive inhibitor of glucose transportTestis, Brain, Liver

III. Experimental Protocols

A. Protocol 1: Radiolabeled this compound Uptake Assay

This protocol describes a fundamental method for measuring the uptake of this compound using a radiolabeled tracer, such as [³H]-L-galactose or [¹⁴C]-L-galactose.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • Radiolabeled this compound (e.g., [³H]-L-galactose or [¹⁴C]-L-galactose)

  • Unlabeled this compound

  • Unlabeled D-glucose, D-galactose, and other potential inhibitors

  • Cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Starvation (Optional but Recommended): On the day of the assay, aspirate the culture medium and wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete endogenous sugars.

  • Uptake Initiation:

    • Prepare uptake solutions containing radiolabeled this compound at the desired concentration in KRH buffer. For kinetic studies, a range of concentrations bracketing the expected Km should be used.

    • To start the uptake, aspirate the starvation buffer and add the uptake solution to each well.

    • Incubate for a predetermined time (e.g., 1-10 minutes). It is critical to perform a time-course experiment to ensure initial, linear uptake rates are being measured.

  • Uptake Termination:

    • To stop the uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail according to the manufacturer's instructions.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification:

    • In a parallel set of wells, determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

  • Data Analysis:

    • Calculate the rate of this compound uptake (e.g., in pmol/mg protein/min).

    • For kinetic analysis, plot the uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Controls:

  • Non-specific uptake: Incubate cells with radiolabeled this compound in the presence of a high concentration of unlabeled this compound (e.g., 100-fold excess) to determine the amount of non-transporter-mediated uptake.

  • Inhibition studies: Co-incubate radiolabeled this compound with potential inhibitors (e.g., D-glucose, D-galactose, phloretin, cytochalasin B) to identify transporters involved.

B. Protocol 2: Fluorescent this compound Analog Uptake Assay

This method utilizes a fluorescently-tagged this compound analog, which allows for real-time imaging or plate reader-based quantification of uptake. Note that a suitable fluorescent this compound analog may need to be custom-synthesized.

Materials:

  • Cultured mammalian cells

  • Cell culture medium and supplements

  • KRH buffer

  • Fluorescent this compound analog (e.g., NBDG-L-galactose)

  • Unlabeled this compound and potential inhibitors

  • Fluorescence microscope or a fluorescence plate reader

  • DAPI or Hoechst stain for nuclear counterstaining (for microscopy)

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1. For microscopy, seed cells on glass-bottom dishes or plates.

  • Starvation: Follow step 3 from Protocol 1.

  • Uptake Initiation:

    • Prepare an uptake solution containing the fluorescent this compound analog in KRH buffer.

    • Add the uptake solution to the cells and incubate at 37°C for the desired time.

  • Uptake Termination and Imaging (for microscopy):

    • Wash the cells three times with ice-cold PBS.

    • Add fresh KRH buffer or PBS for imaging.

    • If desired, counterstain nuclei with DAPI or Hoechst.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore.

  • Quantification (for plate reader):

    • After washing, lyse the cells in a suitable buffer.

    • Measure the fluorescence intensity of the lysate using a fluorescence plate reader.

  • Data Analysis:

    • For microscopy, quantify the intracellular fluorescence intensity using image analysis software.

    • For plate reader data, normalize the fluorescence intensity to the protein concentration.

IV. Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual framework for this compound uptake and the general experimental workflow.

L_Galactose_Metabolism L_Gal_extra Extracellular This compound Transporter Putative This compound Transporter (e.g., GLUTs?) L_Gal_extra->Transporter Uptake Membrane Plasma Membrane L_Gal_intra Intracellular This compound Transporter->L_Gal_intra Metabolism Metabolic Pathway (Unknown for this compound) L_Gal_intra->Metabolism Products Metabolic Products Metabolism->Products

Caption: Putative pathway for this compound uptake and metabolism.

Uptake_Assay_Workflow Start Start: Seed Cells Culture Culture Cells to Confluence Start->Culture Starve Starve Cells (Optional) Culture->Starve Add_Tracer Add Radiolabeled or Fluorescent This compound Starve->Add_Tracer Incubate Incubate for Defined Time Add_Tracer->Incubate Stop Stop Uptake & Wash Cells Incubate->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure Analyze Normalize to Protein & Analyze Data Measure->Analyze End End Analyze->End

Caption: General workflow for an this compound uptake assay.

V. Concluding Remarks

The study of this compound uptake in mammalian cells is an emerging area of research. The protocols and information provided herein offer a robust starting point for investigators. It is essential to empirically determine the optimal conditions for each cell type and experimental question. Future research should focus on identifying the specific transporters involved in this compound uptake and elucidating its metabolic fate within the cell. This knowledge will be invaluable for advancing our understanding of rare sugar metabolism and its potential therapeutic applications.

Troubleshooting & Optimization

L-Galactose Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during L-galactose purification.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound. The issues are presented in a question-and-answer format for clarity.

Quantitative Data Summary

ParameterExpected RangeCommon IssuesPotential Causes
Purity (HPLC) >98%Lower than expected purityIncomplete removal of starting materials or byproducts, co-elution of impurities, degradation.
Yield Varies with methodLow yieldIncomplete crystallization, loss during transfers, degradation of this compound.
Moisture Content <1.0%High moisture contentInadequate drying, hygroscopic nature of the sample.
Residual Solvents Below regulatory limitsPresence of residual solventsInsufficient drying or evaporation.
Common Impurities Glucose, Lactose, Galactitol, Galactonic AcidPeaks corresponding to known impurities in chromatogramIncomplete separation during chromatography, source of starting material.[1]

Q1: Why is the final purity of my this compound lower than 98% after purification?

A1: Low purity can result from several factors. Common culprits include the co-elution of structurally similar impurities such as glucose or other hexose epimers during chromatographic purification.[1] Incomplete removal of reagents or byproducts from a synthesis reaction can also contribute. Additionally, this compound can degrade under harsh pH or high-temperature conditions, leading to the formation of impurities.[2] To troubleshoot, verify the efficiency of your separation method by adjusting chromatographic parameters (e.g., mobile phase composition, gradient) and ensure that the purification conditions are mild enough to prevent degradation.

Troubleshooting Workflow for Low Purity

start Low Purity Detected check_impurities Identify Impurities (HPLC, NMR) start->check_impurities adjust_chromo Adjust Chromatography (e.g., new column, gradient) check_impurities->adjust_chromo Known Impurities recrystallize Perform Recrystallization check_impurities->recrystallize Multiple Impurities check_conditions Review pH and Temperature check_impurities->check_conditions Degradation Products end Purity Improved adjust_chromo->end recrystallize->end mild_conditions Use Milder Conditions check_conditions->mild_conditions mild_conditions->end

Caption: Troubleshooting workflow for addressing low this compound purity.

Q2: My this compound yield is significantly lower than expected after crystallization. What are the possible reasons?

A2: A low yield from crystallization can be due to several factors. The solubility of this compound in the chosen solvent system might be higher than anticipated, leading to a significant amount remaining in the mother liquor. Incomplete precipitation can also occur if the solution is not sufficiently supersaturated or if the cooling process is too rapid, which favors the formation of small crystals that are difficult to recover. To improve your yield, you can try using an anti-solvent to reduce the solubility of this compound or seeding the solution with a small crystal to encourage crystallization.[2] Allowing the solution to cool slowly and stand for a longer period can also enhance crystal growth and recovery.

Q3: I am having trouble inducing crystallization of this compound. What can I do?

A3: Difficulty in inducing crystallization is a common issue. This can happen if the solution is not supersaturated or if there are impurities that inhibit crystal nucleation. Ensure your this compound solution is concentrated enough. You can achieve supersaturation by slowly evaporating the solvent or by adding a miscible anti-solvent in which this compound is less soluble. Seeding the solution with a few pure this compound crystals can provide a template for crystal growth.[2] Scratching the inside of the glass vessel with a glass rod at the meniscus can also sometimes initiate nucleation.

Experimental Protocols

1. Recrystallization of this compound

This protocol describes a general method for the purification of this compound by recrystallization.

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot solvent. A common solvent system is a mixture of water and a miscible organic solvent like ethanol or methanol. For example, dissolve the solid in hot water and then add the organic solvent until the solution becomes slightly turbid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. A gradual decrease in temperature promotes the formation of larger, purer crystals.

  • Crystal Formation: Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Workflow

start Impure this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure this compound Crystals dry->end start Crude this compound pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end Purified this compound evaporate->end

References

Technical Support Center: Optimizing Enzymatic Reactions Involving L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving L-galactose. The focus is on two key enzymes in the L-ascorbic acid (Vitamin C) biosynthesis pathway in plants (the Smirnoff-Wheeler pathway): This compound dehydrogenase (L-GalDH) and L-galactono-1,4-lactone dehydrogenase (GLDH) .

Troubleshooting Guides

This compound Dehydrogenase (L-GalDH) Assay Troubleshooting
Problem Potential Cause Recommended Solution
No or low enzyme activity Incorrect pH of the assay buffer. The optimal pH for L-GalDH can vary by species, but is generally between 7.0 and 9.25.[1][2][3] Prepare fresh buffer and verify the pH. Consider performing a pH profile to determine the optimal pH for your specific enzyme.
Degraded or incorrect cofactor. L-GalDH has a strong preference for NAD+ over NADP+.[4][5] Ensure you are using NAD+ and that the stock solution is not degraded. Prepare fresh NAD+ solutions regularly.
Inactive enzyme. Ensure proper storage of the enzyme at recommended temperatures. Avoid repeated freeze-thaw cycles. If using a recombinant enzyme, verify its expression and purification.
Presence of inhibitors. Sulfhydryl-modifying reagents like N-ethylmaleimide (NEM) and p-chloromercuribenzoate can inhibit L-GalDH activity. Avoid these in your assay buffer. If their presence is unavoidable, consider adding reducing agents like DTT or GSH, which have been shown to stimulate activity.
Inconsistent or variable results Substrate (this compound) quality or concentration issues. Use high-purity this compound. Verify the concentration of your stock solution.
Pipetting errors. Use calibrated pipettes and proper technique, especially for small volumes of enzyme or substrate.
Temperature fluctuations. Ensure a stable incubation temperature. The optimal temperature for spinach L-GalDH has been reported to be 40°C.
Apparent inhibition by L-ascorbic acid (feedback inhibition) pH shift in the assay buffer. A recent study suggests that the previously reported competitive inhibition by L-ascorbic acid may be an artifact caused by a decrease in the buffer's pH upon addition of ascorbic acid. High concentrations of ascorbic acid can lower the pH of weakly buffered solutions into a range where L-GalDH is less active.
To test for true feedback inhibition: 1. Use a higher concentration buffer (e.g., 300 mM Tris-HCl) to resist pH changes.2. Measure the pH of your reaction mixture after adding L-ascorbic acid to confirm it remains at the optimal pH for the enzyme.
L-Galactono-1,4-lactone Dehydrogenase (GLDH) Assay Troubleshooting
Problem Potential Cause Recommended Solution
No or low enzyme activity Mitochondrial integrity compromised. GLDH is located in the inner mitochondrial membrane. Ensure that your mitochondrial preparations are of high quality.
Incorrect electron acceptor. GLDH uses cytochrome c as an electron acceptor. Ensure that oxidized cytochrome c is included in the reaction mixture. For in-gel activity assays, phenazine methosulfate can be used as an alternative electron acceptor to enhance sensitivity.
Substrate inhibition. High concentrations of L-galactono-1,4-lactone can cause substrate inhibition. Titrate the substrate concentration to find the optimal range. A concentration of 2 mM has been suggested for in-gel activity assays to avoid this issue.
Presence of inhibitors. Rotenone, an inhibitor of mitochondrial complex I, can inhibit GLDH activity when the respiratory chain is engaged.
Difficulty in detecting activity Low enzyme abundance. GLDH can be of very low abundance in certain tissues. Consider using a more sensitive detection method or enriching for mitochondria in your sample preparation.
Assay conditions not optimal. The optimal pH for GLDH has been reported to be around 8.8 for in-gel activity assays.

Frequently Asked Questions (FAQs)

1. What is the main metabolic pathway involving this compound in plants?

The primary pathway is the Smirnoff-Wheeler pathway, which is the main route for L-ascorbic acid (vitamin C) biosynthesis in plants. This pathway starts from GDP-D-mannose and proceeds through intermediates including this compound and L-galactono-1,4-lactone.

2. Is this compound dehydrogenase (L-GalDH) subject to feedback inhibition by L-ascorbic acid?

The evidence is conflicting. An earlier study reported competitive inhibition of spinach L-GalDH by L-ascorbic acid with a Ki of 133.2 µM, suggesting a feedback regulation mechanism. However, a more recent structural and kinetic study suggests that this apparent inhibition is an artifact caused by a decrease in the pH of the assay buffer upon the addition of ascorbic acid. This study found that when a higher concentration buffer was used to maintain a stable pH, the inhibitory effect of ascorbic acid was largely eliminated. Researchers should carefully control and monitor the pH in their experiments to distinguish between true inhibition and experimental artifacts.

3. What are the optimal reaction conditions for L-GalDH?

The optimal conditions can vary depending on the plant source of the enzyme. For spinach L-GalDH, an optimal pH of 9.25 has been reported, although kinetic studies were performed at pH 7.5. Another study on spinach and camu-camu L-GalDH reported an optimal pH of 7.0. The optimal temperature for the spinach enzyme is reported to be 40°C.

4. What cofactors are required for L-GalDH and GLDH?

L-GalDH shows a strong preference for NAD+ as a cofactor, with activity using NADP+ being less than 10% of that with NAD+. GLDH, being part of the mitochondrial respiratory chain, transfers electrons to cytochrome c.

5. Are there known activators or inhibitors for L-GalDH?

Yes, the activity of L-GalDH can be stimulated by the reducing agents DTT (17% increase) and GSH (28% increase) at 1 mM. It is inhibited by sulfhydryl-modifying reagents such as 5 mM N-ethylmaleimide (NEM) (67% inhibition) and 0.2 mM p-chloromercuribenzoate (92% inhibition).

Data Presentation

Table 1: Kinetic Parameters of this compound Dehydrogenase (L-GalDH) from Various Plant Sources
Enzyme Source Substrate Km (µM) Optimal pH Reference
Spinach (Spinacia oleracea)This compound116.2 ± 3.29.25 (kinetic studies at 7.5)
Spinach (Spinacia oleracea)NAD+17.9 ± 0.29.25 (kinetic studies at 7.5)
Spinach (Spinacia oleracea)This compound1287.0
Camu-camu (Myrciaria dubia)This compound2067.0
Pea (Pisum sativum)This compound430-
Kiwifruit (Actinidia deliciosa)This compound85 - 3007.0 - 9.3
Table 2: Modulators of this compound Dehydrogenase (L-GalDH) Activity
Modulator Concentration Effect Notes Reference
L-Ascorbic Acid1 mM41% inhibition (competitive)Ki = 133.2 µM. Effect may be pH-dependent.
Dithiothreitol (DTT)1 mM17% stimulation-
Glutathione (GSH)1 mM28% stimulation-
N-ethylmaleimide (NEM)5 mM67% inhibitionInhibition is reversible with GSH.
p-chloromercuribenzoate0.2 mM92% inhibition-

Experimental Protocols

Detailed Methodology for this compound Dehydrogenase (L-GalDH) Activity Assay

This protocol is based on the method described for spinach L-GalDH and measures the rate of NADH formation.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5 (or the determined optimal pH for the enzyme)

  • 10 mM NAD+ stock solution in deionized water (prepare fresh)

  • 15 mM this compound stock solution in deionized water (prepare fresh)

  • Purified or partially purified L-GalDH enzyme solution

  • Fluorometer or spectrophotometer capable of measuring NADH (excitation at 340 nm, emission at 460 nm for fluorescence; absorbance at 340 nm for spectrophotometry)

  • Cuvettes

Procedure:

  • Prepare a 3 mL reaction mixture in a cuvette containing:

    • 2.7 mL of 100 mM Tris-HCl buffer

    • 30 µL of 10 mM NAD+ solution (final concentration: 0.1 mM)

    • Appropriate amount of enzyme solution

  • Mix gently by inversion and incubate at the desired temperature (e.g., 37°C) for 3-5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 30 µL of 15 mM this compound solution (final concentration: 0.15 mM).

  • Immediately mix the contents of the cuvette and start monitoring the increase in fluorescence or absorbance at the appropriate wavelength.

  • Record the rate of change in the linear portion of the reaction curve.

  • To determine the specific activity, the rate of NADH formation needs to be quantified using a standard curve of known NADH concentrations.

Notes:

  • A blank reaction without the enzyme or without the substrate should be run to account for any background signal.

  • The concentrations of NAD+ and this compound can be varied to determine the kinetic parameters (Km and Vmax) of the enzyme.

Mandatory Visualization

Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis

Smirnoff_Wheeler_Pathway cluster_main Smirnoff-Wheeler Pathway GDP_D_Mannose GDP-D-Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GDP-mannose 3',5'-epimerase L_Galactose_1_P This compound-1-Phosphate GDP_L_Galactose->L_Galactose_1_P GDP-L-galactose phosphorylase L_Galactose This compound L_Galactose_1_P->L_Galactose This compound-1-phosphate phosphatase L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone This compound Dehydrogenase (L-GalDH) Ascorbic_Acid L-Ascorbic Acid L_Galactono_lactone->Ascorbic_Acid L-Galactono-1,4-lactone Dehydrogenase (GLDH)

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

Experimental Workflow for Investigating L-GalDH Feedback Inhibition

Feedback_Inhibition_Workflow cluster_workflow Investigating L-GalDH Feedback Inhibition by L-Ascorbic Acid Start Start: Hypothesis of Feedback Inhibition Assay_Standard_Buffer Perform L-GalDH assay in standard buffer (e.g., 100 mM Tris) with varying [Ascorbic Acid] Start->Assay_Standard_Buffer Measure_Activity Measure L-GalDH activity Assay_Standard_Buffer->Measure_Activity Check_pH Measure pH of reaction mixture with Ascorbic Acid Measure_Activity->Check_pH pH_Drop Significant pH drop? Check_pH->pH_Drop Assay_High_Buffer Repeat assay in high concentration buffer (e.g., 300 mM Tris) pH_Drop->Assay_High_Buffer Yes Conclusion_True_Inhibition Conclusion: True Feedback Inhibition pH_Drop->Conclusion_True_Inhibition No Measure_Activity2 Measure L-GalDH activity Assay_High_Buffer->Measure_Activity2 Inhibition_Observed Inhibition still observed? Measure_Activity2->Inhibition_Observed Inhibition_Observed->Conclusion_True_Inhibition Yes Conclusion_pH_Artifact Conclusion: Inhibition is a pH artifact Inhibition_Observed->Conclusion_pH_Artifact No

Caption: A logical workflow to test for true feedback inhibition of L-GalDH.

References

troubleshooting L-galactose instability in solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-galactose solutions. The information is designed to help you identify and resolve common issues related to the stability of this compound in experimental settings.

Troubleshooting Guides

Guide 1: Troubleshooting Enzymatic Assays Using this compound

Enzymatic assays are highly sensitive to the quality and concentration of the substrate. This compound instability can lead to inaccurate and irreproducible results.

Common Problems and Solutions:

ProblemPossible CausesRecommended Actions
No or low enzyme activity This compound Degradation: The this compound stock solution may have degraded due to improper storage (e.g., wrong temperature, pH, or exposure to light).- Prepare fresh this compound solutions daily. - Verify the pH of the solution; adjust if necessary. - Store stock solutions at recommended temperatures (see FAQ). - Perform a control experiment with a freshly prepared solution.
Incorrect Substrate Concentration: Degradation can lower the effective concentration of this compound in the assay.- Quantify the this compound concentration in your stock solution using a validated method like HPLC. - Adjust the volume used in the assay based on the actual concentration.
High background signal in "no-enzyme" controls Non-enzymatic Degradation: this compound may be degrading under the assay conditions (e.g., high temperature, inappropriate buffer), producing interfering byproducts.- Test the stability of this compound in the assay buffer by incubating it for the duration of the experiment and measuring for degradation products. - Optimize assay conditions (e.g., lower temperature, different buffer system) to minimize degradation.
Contaminated Reagents: Buffers or other reagents may be contaminated.- Use fresh, high-purity reagents. - Filter-sterilize buffer solutions.
Inconsistent or irreproducible results Variable this compound Quality: Using different batches of this compound or solutions prepared at different times can introduce variability.- Use this compound from the same lot for a series of related experiments. - Standardize the protocol for preparing and storing this compound solutions.
Pipetting Errors: Inaccurate pipetting of the this compound solution.- Calibrate pipettes regularly. - Ensure thorough mixing of the this compound solution before aliquoting.
Guide 2: Troubleshooting this compound in Cell Culture

The stability of this compound in cell culture media is crucial for experiments investigating cellular metabolism, glycan biosynthesis, or the effects of specific sugars on cell behavior.

Common Problems and Solutions:

ProblemPossible CausesRecommended Actions
Unexpected changes in cell metabolism or viability This compound Degradation Products: Degradation products of this compound, such as 5-hydroxymethylfurfural (5-HMF), can be toxic to cells.- Prepare fresh cell culture media containing this compound immediately before use. - Avoid autoclaving media containing this compound, especially with certain buffers like acetate. Filter-sterilization is recommended.[1] - Analyze the medium for the presence of common degradation products.
Variability in experimental outcomes Inconsistent this compound Concentration: The concentration of this compound can decrease over time in the incubator due to thermal degradation.- Minimize the time the media is stored at 37°C. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Precipitate formation in the media Reaction with Media Components: this compound or its degradation products may react with other components in the cell culture medium.- Visually inspect the media for any signs of precipitation or color change before use. - If a precipitate is observed, discard the medium and prepare a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solutions?

A1: The stability of this compound in solution is primarily affected by temperature, pH, and the type of buffer used.[1] Degradation increases with higher temperatures and in more acidic or alkaline conditions. Certain buffers, such as acetate, can accelerate degradation compared to phosphate buffers or sterile water.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, this compound stock solutions should be prepared in sterile water or a phosphate buffer.[1] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. It is best to prepare fresh solutions for critical experiments.

Q3: Can I sterilize this compound solutions by autoclaving?

A3: Autoclaving this compound solutions is generally not recommended, especially if they are prepared in buffers like acetate, as this can lead to significant degradation (up to 21% loss in 30% galactose solutions in acetate buffers).[1] If autoclaving is necessary, using sterile water or a phosphate buffer results in less degradation (less than 5%). The preferred method for sterilization is filtration through a 0.22 µm filter.

Q4: What are the common degradation products of this compound, and how can they affect my experiments?

A4: A common degradation product of hexoses like galactose is 5-hydroxymethylfurfural (5-HMF). The formation of 5-HMF and other related compounds can lead to a yellow discoloration of the solution. These degradation products can be cytotoxic and may interfere with enzymatic assays or cellular processes, leading to inaccurate results.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of an this compound solution can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time. You can also look for physical signs of degradation, such as a change in pH or the appearance of a yellow color.

Data on Galactose Stability

The following tables summarize the stability of galactose in aqueous solutions under various conditions. While much of the specific data comes from studies on D-galactose, the general principles of stability are expected to be similar for this compound.

Table 1: Effect of Temperature and Storage Time on Galactose Degradation in Water

ConcentrationStorage Temperature (°C)Storage Time (weeks)Degradation (%)
5% - 30%256< 4%
5% - 30%456< 4%
5% - 30%656< 4%
Data adapted from a study on D-galactose stability.

Table 2: Effect of Autoclaving on Galactose Degradation in Different Buffers

ConcentrationBufferDegradation upon Autoclaving (121°C for 30 min)
5% - 30%Sterile Water< 5%
5% - 30%Phosphate Buffer< 5%
30%Acetate BufferUp to 21%
Data adapted from a study on D-galactose stability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Galactose Quantification

This method can be used to determine the concentration of galactose in a solution to assess its stability.

Materials:

  • HPLC system with a refractive index detector

  • Carbohydrate analysis column (e.g., Bio-Rad HPX-87C)

  • Mobile phase: HPLC-grade water

  • This compound standard

  • Internal standard (e.g., cellobiose)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase: Use degassed, HPLC-grade water.

  • Prepare standard solutions: Accurately weigh this compound and the internal standard to prepare stock solutions of known concentrations. Prepare a series of calibration standards by diluting the stock solutions.

  • Prepare the sample: Dilute the this compound solution to be tested to a concentration that falls within the range of the calibration standards. Add the internal standard to both the samples and the calibration standards at a constant concentration.

  • Filter the samples: Pass all standards and samples through a 0.45 µm syringe filter before injection.

  • HPLC analysis:

    • Set the column temperature (e.g., 80°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject the standards and samples onto the column.

  • Data analysis:

    • Generate a calibration curve by plotting the peak area ratio (galactose/internal standard) against the concentration of the galactose standards.

    • Determine the concentration of galactose in the test sample by using the peak area ratio from the sample and the equation of the calibration curve.

Visualizations

This compound Metabolic Pathway in Bacteroides vulgatus

This diagram illustrates a known metabolic pathway for this compound in the gut bacterium Bacteroides vulgatus.

L_Galactose_Metabolism L_Galactose This compound L_Galactono_1_5_lactone L-Galactono-1,5-lactone L_Galactose->L_Galactono_1_5_lactone Bvu0219 (this compound dehydrogenase) L_Galactonate L-Galactonate L_Galactono_1_5_lactone->L_Galactonate Bvu0220 (L-galactono-1,5-lactonase) D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate Bvu0222 (L-galactonate dehydrogenase) Further_Metabolism Further Metabolism (Pyruvate, D-Glyceraldehyde-3-Phosphate) D_Tagaturonate->Further_Metabolism

Caption: Metabolic pathway of this compound in B. vulgatus.

Experimental Workflow and Potential for this compound Instability

This diagram shows a typical experimental workflow using this compound and highlights stages where instability can impact the results.

Experimental_Workflow cluster_prep Solution Preparation & Storage cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare this compound Stock Solution Store Store Stock Solution Prep->Store Assay_Setup Set up Assay/Cell Culture (Dilute Stock Solution) Store->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Results Results Data_Acquisition->Results Instability1 Degradation during prolonged storage Instability1->Store Instability2 Degradation due to temperature, pH, buffer Instability2->Incubation

Caption: Impact of this compound instability on an experimental workflow.

References

Technical Support Center: Scaling Up L-Galactose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-galactose production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges in scaling up the production of this rare sugar.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for this compound production?

A1: The main strategies for this compound production are microbial fermentation and enzymatic synthesis. Microbial fermentation often utilizes genetically engineered microorganisms, such as Escherichia coli, to convert a readily available carbon source into this compound. Enzymatic synthesis typically involves the use of specific enzymes, like isomerases or dehydrogenases, to convert a related sugar, such as L-arabinose or galactitol, into this compound.

Q2: Why is scaling up this compound production challenging?

A2: As a rare sugar, this compound is not found in abundance in nature, making its large-scale production inherently difficult. Key challenges include:

  • Low yields and productivity: Microbial and enzymatic systems for this compound often have lower efficiency compared to those for common sugars.

  • Enzyme stability and cost: Enzymes used in the synthesis can be expensive to produce and may have limited stability under industrial conditions.

  • Downstream processing: Separating this compound from a complex mixture of other sugars and fermentation byproducts is a significant hurdle.

  • Metabolic burden: In microbial systems, directing cellular resources towards the production of a non-essential sugar like this compound can negatively impact cell growth and overall productivity.

Q3: What are the common impurities encountered during this compound production?

A3: Common impurities depend on the production method. In microbial fermentation, these can include other sugars (e.g., glucose, D-galactose), organic acids (e.g., acetate), and residual media components. In enzymatic synthesis, impurities often include the starting substrate and any byproducts of side reactions.

Troubleshooting Guides

Microbial Fermentation (Recombinant E. coli)

This section provides guidance for troubleshooting common issues when producing this compound using recombinant E. coli.

Issue Potential Cause(s) Suggested Solution(s)
Low this compound Titer 1. Suboptimal gene expression: Insufficient expression of key enzymes in the this compound synthesis pathway (e.g., this compound dehydrogenase).2. Metabolic burden: High expression of recombinant proteins can stress the cells, diverting resources away from this compound production.3. Feedback inhibition: Accumulation of this compound or pathway intermediates may inhibit enzyme activity.1. Optimize induction conditions: Adjust inducer concentration (e.g., IPTG), induction time, and temperature.2. Codon optimization: Ensure the codons of the synthetic genes are optimized for E. coli.3. Promoter engineering: Use promoters of varying strengths to balance enzyme expression and cell growth.4. Investigate feedback inhibition: Research the specific enzymes in your pathway for known inhibitors and consider engineering strategies to reduce this effect.
Poor Cell Growth 1. Toxicity of recombinant proteins or intermediates: Overexpression of certain enzymes or accumulation of metabolic intermediates can be toxic to the cells.2. Nutrient limitation: Essential nutrients in the fermentation media may be depleted during cultivation.1. Lower induction temperature: Reducing the temperature (e.g., to 18-25°C) after induction can reduce protein aggregation and toxicity.2. Fed-batch strategy: Implement a feeding strategy to maintain optimal concentrations of the carbon source and other key nutrients.
Acetate Accumulation 1. Overflow metabolism: High glucose uptake rates can lead to the production of acetate, which is inhibitory to cell growth and protein production.1. Control glucose feed rate: In a fed-batch process, carefully control the glucose feed rate to avoid excess glucose accumulation.2. Use alternative carbon sources: Consider using a carbon source that is metabolized more slowly, such as glycerol.
Enzymatic Synthesis

This section addresses common problems encountered during the enzymatic synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion Efficiency 1. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition.2. Enzyme instability: The enzyme may lose activity over the course of the reaction.3. Product inhibition: The accumulation of this compound may inhibit the enzyme.1. Optimize reaction parameters: Systematically vary pH, temperature, and buffer components to find the optimal conditions for your specific enzyme.2. Enzyme immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier reuse.3. In situ product removal: Consider techniques to remove this compound from the reaction mixture as it is formed.
Byproduct Formation 1. Lack of enzyme specificity: The enzyme may act on the product or other substrates, leading to unwanted byproducts.1. Enzyme engineering: Use protein engineering techniques to improve the specificity of the enzyme.2. Substrate selection: Ensure the purity of the starting material to avoid side reactions.
Downstream Processing and Purification

This section provides troubleshooting for the purification of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Difficulty Separating this compound from Structurally Similar Sugars 1. Similar physicochemical properties: this compound and other monosaccharides (e.g., D-galactose, L-arabinose) have very similar properties, making chromatographic separation challenging.1. Optimize chromatographic conditions: Experiment with different stationary phases (e.g., cation exchange resins in different ionic forms like Ca²⁺ or Na⁺), mobile phases, and temperatures.2. Simulated Moving Bed (SMB) chromatography: For large-scale separation, SMB chromatography can offer higher efficiency and purity.
Low Purity of Final Product 1. Incomplete removal of fermentation byproducts: Salts, proteins, and other media components can co-elute with this compound.2. Product degradation: this compound may degrade under harsh purification conditions.1. Multi-step purification: Employ a series of purification steps, such as ion exchange chromatography followed by size-exclusion or hydrophobic interaction chromatography.2. Mild purification conditions: Use neutral pH and moderate temperatures during purification to prevent degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from literature on the production of this compound and related compounds. Direct scalable production data for this compound is limited; therefore, data for related rare sugars are included for comparative purposes.

Table 1: Microbial Production of this compound and Related Sugars

OrganismProductTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference (Analogous)
Rhodosporidium toruloidesGalactitol8.40.210.07[1]
Brettanomyces clausseniiD-Galactose (from lactose)63.6N/AN/A[2]

Table 2: Enzymatic Synthesis of this compound and Related Sugars

EnzymeSubstrateProductConversion Rate (%)Reference (Analogous)
L-arabinose isomeraseD-galactoseD-tagatose56.7[3]
β-galactosidaseGalactoseGalactooligosaccharides45[4]

Note: Specific conversion rates for the enzymatic synthesis of this compound were not found in the provided search results. The data is for analogous enzymatic reactions.

Experimental Protocols

Key Experiment: this compound Dehydrogenase Activity Assay

This protocol is based on the characterization of this compound dehydrogenase, a key enzyme in some this compound production pathways.

Objective: To determine the activity of this compound dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Purified this compound dehydrogenase

  • This compound solution (e.g., 100 mM)

  • NAD⁺ solution (e.g., 10 mM)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and NAD⁺ solution.

  • Add the purified enzyme solution to the reaction mixture and mix gently.

  • Initiate the reaction by adding the this compound solution.

  • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Key Experiment: Purification of this compound from Fermentation Broth

This protocol provides a general framework for the purification of this compound from a microbial fermentation broth.

Objective: To purify this compound from a complex mixture of cells, media components, and other sugars.

Procedure:

  • Cell Removal: Centrifuge the fermentation broth to pellet the cells. Collect the supernatant containing the this compound.

  • Protein Precipitation: Add a precipitating agent (e.g., cold ethanol) to the supernatant to precipitate proteins. Centrifuge to remove the precipitated proteins.

  • Decolorization: Treat the supernatant with activated carbon to remove colored impurities. Filter to remove the activated carbon.

  • Ion Exchange Chromatography:

    • Load the decolorized supernatant onto a strong cation exchange resin column (e.g., in the Ca²⁺ form).

    • Elute the sugars with deionized water. Different sugars will have different retention times, allowing for their separation.

    • Collect fractions and analyze for the presence of this compound using a suitable method (e.g., HPLC).

  • Concentration and Crystallization:

    • Pool the fractions containing pure this compound.

    • Concentrate the solution under vacuum.

    • Induce crystallization by adding an anti-solvent (e.g., ethanol) and cooling.

    • Collect the this compound crystals by filtration and dry them.

Visualizations

Signaling Pathways and Workflows

L_Galactose_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain_dev Strain Development (Recombinant E. coli) fermentation Fermentation strain_dev->fermentation cell_removal Cell Removal fermentation->cell_removal Harvest purification Purification (Chromatography) cell_removal->purification crystallization Crystallization purification->crystallization final_product final_product crystallization->final_product Final Product (this compound)

Caption: A simplified workflow for the production of this compound using recombinant E. coli.

Troubleshooting_Logic cluster_solutions_expression Expression Issues cluster_solutions_growth Growth Issues cluster_solutions_byproducts Byproduct Issues start Low this compound Yield check_expression Check Enzyme Expression Levels start->check_expression check_growth Analyze Cell Growth and Viability start->check_growth check_byproducts Quantify Byproduct Formation start->check_byproducts optimize_induction Optimize Induction Conditions check_expression->optimize_induction codon_optimize Codon Optimize Genes check_expression->codon_optimize adjust_media Adjust Media Composition check_growth->adjust_media optimize_temp Lower Fermentation Temperature check_growth->optimize_temp control_feed Control Substrate Feed Rate check_byproducts->control_feed knockout_pathways Knockout Competing Pathways check_byproducts->knockout_pathways

Caption: A logical troubleshooting flow for addressing low this compound yield in microbial fermentation.

L_Galactose_Metabolic_Pathway Substrate Galactitol Intermediate This compound Substrate->Intermediate Mannitol-2-dehydrogenase (or similar) Product L-Galactono-1,4-lactone Intermediate->Product This compound Dehydrogenase

Caption: A potential enzymatic pathway for the synthesis of an this compound precursor.

References

Technical Support Center: L-Galactose Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-galactose synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound synthesis experiments, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of by-products in this compound synthesis?

A1: By-products in this compound synthesis can arise from several sources depending on the chosen synthetic route. In chemical synthesis starting from D-sugars, incomplete reactions, side reactions at various steps (e.g., oxidation, reduction, acetylation), and the formation of stereoisomers are common issues.[1][2] In enzymatic synthesis, particularly those involving glycosidases, by-products often result from the hydrolytic activity of the enzyme, which cleaves the desired product, or from the synthesis of undesired oligosaccharide isomers.[3]

Q2: How can I minimize the formation of undesired oligosaccharide isomers during enzymatic synthesis?

A2: The formation of undesired galactooligosaccharide (GOS) isomers is largely dependent on the specificity of the β-galactosidase used. To minimize these by-products, consider the following:

  • Enzyme Selection: Screen different β-galactosidases from various microbial sources as they exhibit different product specificities.[3] For instance, enzymes from Bacillus circulans are known for high GOS yields, while others might favor the formation of specific linkages.[3]

  • Enzyme Engineering: If resources permit, enzyme engineering can be employed to alter the enzyme's specificity and favor the synthesis of the desired isomer.

Q3: What is the most effective method for purifying this compound from the reaction mixture?

A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. Common and effective methods include:

  • Chromatography: Size-exclusion chromatography (e.g., using Bio-Gel P-2) is effective for separating this compound from oligosaccharides and other larger molecules. Adsorption and gel permeation chromatography have also been successfully used to achieve high purity (e.g., 95.6%).

  • Selective Fermentation: In cases where monosaccharide impurities like glucose and galactose are present, selective fermentation using specific yeast strains (e.g., Kluyveromyces lactis) can be employed to remove these, leaving the desired product intact.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound In chemical synthesis: Incomplete reaction at one or more steps. Degradation of intermediates. In enzymatic synthesis: Suboptimal reaction conditions (pH, temperature). High hydrolytic activity of the enzyme. Low initial substrate concentration.Chemical Synthesis: Monitor each reaction step by TLC or HPLC to ensure completion. Use appropriate protecting groups to prevent degradation. Optimize reaction times and temperatures. Enzymatic Synthesis: Optimize pH and temperature for your specific enzyme. Increase the initial substrate (e.g., lactose) concentration to favor the transgalactosylation reaction. Select a β-galactosidase with high transgalactosylation activity.
Presence of D-glucose and D-galactose impurities In enzymatic synthesis: The primary cause is the hydrolysis of the lactose substrate, which is a competing reaction to the desired transgalactosylation.Increase the initial lactose concentration. Use an enzyme with a higher ratio of transgalactosylation to hydrolysis activity. Implement downstream purification steps like selective fermentation to remove monosaccharides.
Formation of multiple GOS isomers The β-galactosidase used has broad specificity, leading to the formation of various glycosidic linkages (e.g., β-(1→6), β-(1→4)).Screen for a more specific β-galactosidase from a different microbial source. If possible, use an engineered enzyme with tailored specificity.
Difficulty in purifying this compound The by-products have similar physicochemical properties to this compound, making separation challenging.Employ high-resolution chromatographic techniques like HPLC with specialized columns. Consider derivatization of the mixture to alter the properties of the components, facilitating separation.

Quantitative Data Summary

Table 1: Comparison of Enzymatic Synthesis Parameters for Galactooligosaccharides (GOS)

Enzyme SourceSubstrate ConcentrationTemperature (°C)pHMax GOS Yield (%)Reference
Kluyveromyces lactisOptimized via RSM35Optimized via RSM45
Aspergillus oryzae20-40% (w/v) Lactose40-606.5Not Specified
Bifidobacterium bifidum~30% (w/w) LactoseNot Specified6.174

Table 2: Purity and Yield in this compound Derivative Synthesis

Synthesis MethodStarting MaterialFinal ProductPurity (%)Overall Yield (%)Reference
Multi-step enzymatic/chemicalAgarose3,6-anhydro-L-galactose95.64.0
Chemical SynthesisD-glucoseL-glucose derivative (7a)Not Specified40 (for 4 steps)
Chemical SynthesisD-mannoseThis compound derivative (7b)Not Specified36 (for 4 steps)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Galactooligosaccharides (GOS)

This protocol is a general framework for GOS synthesis, which can be optimized to favor the formation of this compound-containing oligosaccharides.

  • Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 30-40% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).

  • Enzyme Addition: Add the selected β-galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans) to the lactose solution at a predetermined concentration (e.g., 1-5 U/mL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a set period (e.g., 1-24 hours).

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).

  • Analysis: Analyze the composition of the aliquots using HPAEC-PAD or another suitable chromatographic method to determine the concentration of GOS isomers, lactose, glucose, and galactose.

  • Process Termination: Once the optimal yield of the desired product is achieved, terminate the entire reaction by heat inactivation.

  • Purification: Subject the resulting mixture to downstream processing, such as chromatography, to purify the target oligosaccharide.

Protocol 2: Chemical Synthesis of this compound Derivative from D-mannose

This protocol outlines a key sequence in a multi-step chemical synthesis to obtain an this compound derivative.

  • Preparation of Silyl Enol Ether (4b): To a solution of ketone 3b (prepared from D-mannose) in MeCN-pentane, add Me3SiCl, NaI, and pyridine. Heat the reaction at 72°C for 12 hours.

  • Ozonolysis: Dissolve the resulting silyl enol ether 4b in CH2Cl2 and cool to -78°C. Bubble ozone through the solution for 30 minutes to yield aldehyde 5b .

  • Reduction: Reduce the aldehyde 5b using sodium triacetoxyborohydride.

  • Acetylation: Acetylate the product from the previous step to form the this compound derivative 7b .

  • Purification: Purify the final product using flash chromatography.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Termination cluster_purification Purification Lactose_Solution High-Concentration Lactose Solution Reaction_Mixture Incubation (Optimized T, pH) Lactose_Solution->Reaction_Mixture Enzyme β-Galactosidase Enzyme->Reaction_Mixture Monitoring Aliquots & Analysis (HPAEC-PAD) Reaction_Mixture->Monitoring Periodic Sampling Termination Heat Inactivation Monitoring->Termination Optimal Yield Reached Purification Chromatography Termination->Purification Final_Product Pure this compound Product Purification->Final_Product Byproduct_Formation_Pathway cluster_products Reaction Products cluster_byproducts By-products Lactose Lactose Enzyme β-Galactosidase Lactose->Enzyme Desired_Product Desired GOS (this compound containing) Enzyme->Desired_Product Transgalactosylation (Favored by high [Lactose]) Hydrolysis_Products Glucose + Galactose Enzyme->Hydrolysis_Products Hydrolysis (Competing Reaction) Undesired_GOS Undesired GOS Isomers Enzyme->Undesired_GOS Transgalactosylation (Enzyme Specificity)

References

L-Galactose HPLC Resolution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of L-galactose. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and accuracy of this compound separation.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between this compound and other monosaccharides like glucose?

A1: Co-elution of sugars, particularly galactose and glucose, is a common challenge in HPLC analysis.[1] This issue often arises from suboptimal separation conditions. To improve resolution, consider modifying the mobile phase composition, adjusting the column temperature, or selecting a different column chemistry. Amide-based columns have shown success in separating these often co-eluting sugars.[1]

Q2: My this compound peak is broad or split into two. What is the cause?

A2: Peak splitting or broadening for reducing sugars like this compound is often due to the presence of α and β anomers in solution.[2][3] The interconversion between these two forms can be slow compared to the chromatographic separation time, leading to two distinct peaks. To resolve this, increasing the column temperature (e.g., to 80°C) or raising the mobile phase pH can accelerate the mutarotation, causing the two anomeric peaks to merge into a single, sharper peak.[3]

Q3: Is it necessary to derivatize this compound for HPLC analysis?

A3: While underivatized sugars can be analyzed using detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD), pre-column derivatization offers significant advantages. Derivatization, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP), can dramatically improve the chromatographic retention, ionization efficiency, and allows for highly sensitive UV or mass spectrometry (MS) detection. This often leads to better resolution and lower detection limits.

Q4: Can I separate this compound from its enantiomer, D-galactose, using standard HPLC methods?

A4: No, standard (achiral) HPLC methods cannot separate enantiomers like L- and D-galactose. To resolve enantiomers, you must introduce a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). An alternative, though less common, approach is to use a chiral mobile phase additive or to perform pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guide: Enhancing this compound Resolution

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Problem 1: Co-elution of this compound with Other Sugars

If this compound is not adequately separated from other structurally similar sugars, follow this troubleshooting workflow.

G cluster_step1 Mobile Phase Optimization cluster_step3 Stationary Phase Selection start Poor Resolution or Co-elution Observed step1 Optimize Mobile Phase start->step1 Start Here step2 Adjust Column Temperature step1->step2 If resolution still poor opt1a Modify Acetonitrile/Water Ratio (e.g., increase aqueous phase for HILIC) step3 Change Stationary Phase step2->step3 If resolution still poor step4 Implement Derivatization step3->step4 For enhanced sensitivity & selectivity opt3a Switch to Amino (NH2) or Amide Column end Resolution Improved step4->end opt1b Introduce a Third Solvent (e.g., ethyl acetate) opt1c Adjust pH/Buffer (especially for ion-exchange) opt1c->step2 Evaluate opt3b Use Ligand-Exchange Column (e.g., Ca2+ or Pb2+ form) opt3c Try a Chiral Column for Enantiomers opt3c->end If successful

Caption: Troubleshooting workflow for improving this compound peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition : The mobile phase is a critical factor influencing separation.

    • Adjust Solvent Strength : For Hydrophilic Interaction Liquid Chromatography (HILIC) on an amino or amide column, systematically vary the acetonitrile-to-water ratio. Increasing the water content generally decreases the retention time of polar analytes like sugars.

    • Introduce a Third Solvent : Adding a solvent like ethyl acetate to an acetonitrile/water mobile phase can alter selectivity and improve the separation of complex carbohydrate mixtures.

    • Modify pH : The pH of the mobile phase is crucial, as it can influence the ionization state of the analytes and the surface of the stationary phase.

  • Adjust Column Temperature :

    • Increasing the column temperature (e.g., 35-85°C) can improve efficiency and, most importantly, accelerate anomer mutarotation, leading to sharper, single peaks. However, be mindful of the thermal stability of your analytes and column.

  • Select an Alternative Stationary Phase :

    • If mobile phase optimization is insufficient, the column's stationary phase may not be suitable. Different column chemistries offer different selectivities. Consider columns specifically designed for carbohydrate analysis.

Column TypePrincipleTypical Mobile PhaseAdvantages
Amino (NH2) HILIC / Normal PhaseAcetonitrile / WaterGood for general sugar analysis.
Amide HILICAcetonitrile / WaterOften provides better stability and unique selectivity compared to amino columns.
Ligand-Exchange Complexation with metal ions (e.g., Ca²⁺, Pb²⁺)Pure WaterExcellent resolution for mono- and disaccharides, but requires high temperatures (≥80°C).
Chiral Stationary Phase (CSP) Enantioselective interactionsVaries (Normal or Reversed-Phase)Essential for separating L- and D-galactose enantiomers.
Problem 2: Variable Retention Times

Inconsistent retention times compromise the reliability of your analysis.

  • Check Mobile Phase Preparation : Ensure the mobile phase is prepared fresh, accurately, and is thoroughly degassed. Inconsistent composition, especially in isocratic mode, can cause retention shifts.

  • Ensure Thermal Equilibration : Allow the column sufficient time to equilibrate to the set temperature. Temperature fluctuations can significantly affect retention times.

  • Verify Pump Performance : Fluctuations in flow rate due to pump issues will lead to variable retention times. Check for leaks and ensure the pump is delivering a constant flow.

Key Experimental Protocols

Protocol 1: Pre-Column Derivatization of this compound with PMP

This protocol describes the derivatization of neutral monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) for HPLC-UV analysis. This procedure enhances detection sensitivity and chromatographic resolution.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_cleanup Reaction Cleanup hydrolysis Acid Hydrolysis (if polysaccharide) neutralize Neutralization (e.g., with CaCO3 or NaOH) hydrolysis->neutralize mix Mix Sample/Standard with PMP & NaOH neutralize->mix react Incubate (e.g., 70°C for 60 min) mix->react acidify Neutralize with Acid (e.g., HCl) react->acidify extract Extract excess PMP (e.g., with Chloroform) acidify->extract collect Collect Aqueous Layer extract->collect inject Inject into HPLC collect->inject

Caption: Workflow for pre-column derivatization of sugars with PMP.

Methodology:

  • Standard/Sample Preparation : Prepare a standard solution of this compound (e.g., 1 mg/mL) in water. If analyzing polysaccharides, perform acid hydrolysis to release monosaccharides and neutralize the hydrolysate.

  • Derivatization Reaction :

    • In a reaction vial, mix 50 µL of the sample/standard solution with 50 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.

    • Seal the vial and incubate in a water bath or heater block at 70°C for 60-100 minutes.

    • After incubation, cool the reaction mixture to room temperature.

  • Neutralization and Extraction :

    • Neutralize the mixture by adding 50 µL of 0.6 M HCl.

    • Add 1 mL of water and 1 mL of chloroform. Vortex vigorously for 1 minute to extract the excess PMP reagent into the organic phase.

    • Centrifuge for 10 minutes to ensure phase separation.

  • Final Sample Preparation :

    • Carefully collect the upper aqueous layer containing the PMP-labeled sugars.

    • Filter the aqueous solution through a 0.22 µm syringe filter prior to injection into the HPLC system.

Protocol 2: HPLC Conditions for PMP-Derivatized Sugars

The following table provides a starting point for the HPLC analysis of PMP-derivatized this compound. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Ammonium Acetate or Phosphate Buffer (e.g., 50-100 mM, pH 6.7-7.0)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 15-20%), increase to elute analytes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection UV/DAD at ~245-250 nm
Injection Volume 10 - 20 µL

This technical guide provides a comprehensive framework for improving the HPLC resolution of this compound. By systematically addressing issues related to mobile phase, column chemistry, temperature, and derivatization, researchers can achieve robust and reliable separations.

References

Technical Support Center: Overcoming Low Signal in L-Galactose Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues leading to low signal in L-galactose detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no signal in my this compound assay?

Low or no signal in an this compound assay can stem from several factors, including:

  • Inactive or Insufficient Enzyme: The enzyme (e.g., galactose oxidase, galactose dehydrogenase) may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Ensure enzymes are stored at the recommended temperature and handled according to the manufacturer's instructions.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme's activity. Always use the recommended buffer system and ensure all components are at the correct temperature before starting the assay.

  • Incorrect Substrate or Cofactor Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Additionally, ensure that any necessary cofactors (e.g., NAD+) are present at the correct concentration.

  • Degraded Reagents: Critical reagents, such as the detection probe or substrate, may have degraded over time or due to improper storage.

  • Presence of Inhibitors: Your sample may contain inhibitors of the enzyme. Common inhibitors include high concentrations of certain metal ions or other structurally similar sugars.

Q2: How can I increase the sensitivity of my this compound detection assay?

To enhance the signal and sensitivity of your assay, consider the following strategies:

  • Optimize Enzyme Concentration: Increasing the enzyme concentration can boost the reaction rate and, consequently, the signal, provided the substrate is not the limiting factor.

  • Increase Incubation Time: Extending the incubation period can allow for more product formation, leading to a stronger signal. However, this should be balanced against the potential for increased background signal.

  • Use a More Sensitive Detection Method: If you are using a colorimetric assay, switching to a fluorescent or chemiluminescent assay can significantly increase sensitivity.

  • Amplify the Signal: Some assay formats allow for signal amplification steps. For example, in enzymatic assays, a secondary enzyme can be used to cycle the product of the primary reaction, leading to an amplified signal.

  • Sample Preparation: Concentrate your sample to increase the concentration of this compound. Be mindful that this may also concentrate potential inhibitors.

Q3: My signal is high, but so is my background. What can I do to reduce the background?

High background can mask a true signal. To reduce it:

  • Check Reagent Purity: Impurities in the enzyme preparation or other reagents can contribute to the background.

  • "No Substrate" Control: Always run a control reaction without the this compound substrate to determine the level of background signal generated by the other assay components.

  • Optimize Probe/Dye Concentration: In fluorescent assays, using too high a concentration of the fluorescent probe can lead to high background.

  • Washing Steps: In plate-based assays, ensure that washing steps are performed thoroughly to remove unbound reagents.

  • Subtract Background: Always subtract the average signal of your blank (no this compound) wells from your sample wells.

Q4: Can other sugars in my sample interfere with the this compound measurement?

Yes, other structurally similar sugars can interfere with this compound detection, particularly in enzymatic assays. The specificity of the enzyme is crucial. For example, some galactose oxidases may exhibit low activity towards other sugars like D-galactose or glucose, which could lead to an overestimation of the this compound concentration.[1] To mitigate this, consider the following:

  • Use a Highly Specific Enzyme: Select an enzyme that has been validated for its high specificity for this compound.

  • Sample Pre-treatment: If possible, use sample preparation techniques to remove interfering sugars.

  • Run Controls: Test your assay with other sugars that are likely to be present in your sample to assess the degree of cross-reactivity.

Troubleshooting Guides

Guide 1: Low Signal in Colorimetric Assays (e.g., Galactose Oxidase/Peroxidase Coupled Assay)
Potential Cause Troubleshooting Step Expected Outcome
Inactive Galactose Oxidase or HRP Test the activity of each enzyme separately using a known positive control. Prepare fresh enzyme dilutions.A strong signal with the positive control indicates active enzymes.
Degraded Chromogenic Substrate (e.g., ABTS) Use a fresh stock of the chromogenic substrate. Ensure it has been stored protected from light.A vibrant color change should be observed in the presence of H₂O₂ and HRP.
Insufficient H₂O₂ Production Increase the incubation time of the galactose oxidase reaction to allow for more H₂O₂ generation.The signal should increase with longer incubation times (up to a certain point).
Incorrect Wavelength Reading Verify that the microplate reader is set to the correct wavelength for the chromogen used (e.g., ~405-420 nm for oxidized ABTS).Accurate absorbance readings corresponding to the color development.
Sub-optimal pH Ensure the assay buffer pH is optimal for both galactose oxidase and HRP (typically around pH 6.0-7.5).Improved enzyme activity and a stronger signal.
Guide 2: Low Signal in Fluorescent Assays
Potential Cause Troubleshooting Step Expected Outcome
Low Probe Concentration Increase the concentration of the fluorescent probe.A brighter fluorescent signal. Be cautious of increasing background.
Photobleaching Minimize the exposure of the fluorescent probe and samples to light. Read the plate immediately after the final incubation step.A more stable and reliable fluorescent signal.
Quenching Check if any components in your sample are known to quench the fluorescence of the probe you are using.If quenching is suspected, sample purification may be necessary.
Incorrect Excitation/Emission Wavelengths Ensure the plate reader's filter set or monochromator settings match the excitation and emission maxima of your fluorescent probe.Optimal signal detection.
Insufficient Enzyme Activity See troubleshooting steps for colorimetric assays regarding enzyme activity.A stronger fluorescent signal proportional to enzyme activity.
Guide 3: Low Signal in Amperometric Biosensor Assays
Potential Cause Troubleshooting Step Expected Outcome
Poor Enzyme Immobilization Optimize the enzyme immobilization protocol. Ensure the electrode surface is properly prepared and activated.A higher and more stable current response to this compound.
Electrode Fouling Clean the electrode surface according to the manufacturer's instructions. If using disposable electrodes, use a new one for each measurement.Restoration of the electrode's sensitivity.
Incorrect Applied Potential Verify and optimize the applied potential for the detection of the reaction product (e.g., H₂O₂).A maximal amperometric signal.
Low Conductivity of the Buffer Ensure the supporting electrolyte concentration in the buffer is sufficient.Improved electron transfer and a stronger signal.
Interfering Electroactive Species Some molecules in the sample (e.g., ascorbic acid, uric acid) can be oxidized at the electrode surface, causing interference. Consider using a permselective membrane or a lower operating potential to minimize interference.[2]A more specific and accurate signal for this compound.

Quantitative Data Summary

The following tables summarize the performance of various this compound detection methods.

Table 1: Performance of Colorimetric this compound Assays

Assay Principle Detection Limit Linear Range Reference
Galactose Oxidase/HRP/ABTS~0.05 mM0.1 - 1.5 mM[3]
Galactose Dehydrogenase/NADH0.5 mg/dLNot specified[4]

Table 2: Performance of Fluorometric this compound Assays

Assay Principle Detection Limit Linear Range Reference
Galactose Oxidase/HRP/Red Fluorescent Probe10 µM10 - 100 µM[5]

Table 3: Performance of Amperometric this compound Biosensors

Electrode Modification Detection Limit Linear Range Reference
Screen-Printed Carbon Electrode with Prussian Blue and Gold Nanoparticles0.025 mM0.025 - 10 mM

Experimental Protocols

Protocol 1: Colorimetric this compound Assay using Galactose Oxidase and ABTS

This protocol is based on the oxidation of this compound by galactose oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), resulting in a colored product that can be measured spectrophotometrically.

Materials:

  • Galactose Oxidase

  • Horseradish Peroxidase (HRP)

  • ABTS

  • This compound standards

  • Phosphate buffer (50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound standards in phosphate buffer.

  • Prepare a reaction mixture containing phosphate buffer, ABTS, and HRP.

  • Add 50 µL of each standard or sample to individual wells of the 96-well plate.

  • Add 50 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of galactose oxidase solution to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 405-420 nm using a microplate reader.

  • Create a standard curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the this compound concentration in the samples from the standard curve.

Protocol 2: Fluorometric this compound Assay

This protocol utilizes a fluorescent probe that reacts with the H₂O₂ produced by the galactose oxidase reaction to generate a fluorescent signal.

Materials:

  • Galactose Oxidase

  • Horseradish Peroxidase (HRP)

  • Red Fluorescent Probe (e.g., Amplex Red)

  • This compound standards

  • Assay Buffer (e.g., phosphate buffer, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound standards in the assay buffer.

  • Prepare a reaction mixture containing the assay buffer, fluorescent probe, and HRP.

  • Add 50 µL of each standard or sample to individual wells of the black 96-well plate.

  • Add 50 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of galactose oxidase solution to each well.

  • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/590 nm for Amplex Red).

  • Construct a standard curve and determine the sample concentrations as described for the colorimetric assay.

Visualizations

This compound Metabolism in Mammals

This compound in mammals can be metabolized to L-lactate and glycerate. This pathway is distinct from the well-known Leloir pathway for D-galactose.

L_Galactose_Metabolism L_Galactose This compound Intermediate1 Metabolic Intermediates L_Galactose->Intermediate1 Enzymatic Steps L_Lactate L-Lactate Intermediate1->L_Lactate Glycerate Glycerate Intermediate1->Glycerate

Caption: Simplified pathway of this compound metabolism in mammals.

General Workflow for Troubleshooting Low Signal in this compound Assays

This workflow provides a logical sequence of steps to diagnose and resolve low signal issues.

Troubleshooting_Workflow Start Low or No Signal Detected Check_Reagents Check Reagent Activity & Integrity Start->Check_Reagents Check_Conditions Verify Assay Conditions (pH, Temp) Check_Reagents->Check_Conditions Reagents OK Optimize_Assay Optimize Assay (Incubation, Sensitivity) Check_Reagents->Optimize_Assay Reagents Faulty Check_Concentration Evaluate Substrate/ Enzyme Concentration Check_Conditions->Check_Concentration Conditions OK Check_Conditions->Optimize_Assay Conditions Suboptimal Check_Instrument Confirm Instrument Settings Check_Concentration->Check_Instrument Concentrations OK Check_Concentration->Optimize_Assay Concentrations Suboptimal Check_Instrument->Optimize_Assay Settings OK Check_Instrument->Optimize_Assay Settings Incorrect Resolved Signal Restored Optimize_Assay->Resolved

Caption: A logical workflow for troubleshooting low signal issues in this compound assays.

Enzymatic Cascade in a Coupled this compound Assay

This diagram illustrates the sequential reactions in a typical coupled enzymatic assay for this compound detection.

Enzymatic_Cascade L_Galactose This compound H2O2 H₂O₂ L_Galactose->H2O2 + O₂ Galactose_Oxidase Galactose_Oxidase Galactose Oxidase Signal Detectable Signal H2O2->Signal HRP HRP HRP Substrate Colorimetric/ Fluorescent Substrate Substrate->Signal

Caption: The enzymatic cascade reaction for the detection of this compound.

References

strategies to increase the efficiency of L-galactose enzymatic conversion

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Galactose Enzymatic Conversion

Welcome to the technical support center for this compound enzymatic conversion. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows. Here you will find frequently asked questions, troubleshooting guides, detailed protocols, and comparative data to enhance the efficiency of your enzymatic conversions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the enzymatic conversion of this compound, helping you diagnose and resolve issues to improve reaction efficiency.

Q1: My this compound conversion rate is low or nonexistent. What are the primary factors to check?

A1: When observing low or no product formation, a systematic check of core components is crucial. Start with the following:

  • Enzyme Activity: Confirm your enzyme is active. Run a control reaction with a known substrate under optimal conditions to verify its catalytic function.[1] Enzyme instability can occur during storage or the assay itself if conditions like pH, temperature, or ionic strength are not optimal.[2]

  • Substrate Integrity: Verify the purity and concentration of your this compound stock. Impurities or degradation can prevent the reaction.

  • Cofactor Presence and Concentration: this compound dehydrogenase (LgLDH), a key enzyme in this conversion, is NAD⁺-dependent.[3][4] Ensure that the cofactor NAD⁺ is present at an appropriate concentration in your reaction mixture.

  • Reaction Buffer Conditions: pH is a critical parameter.[5] The optimal pH for this compound dehydrogenase is typically around 7.0 to 8.6. Verify the pH of your final reaction mixture, as incorrect pH can drastically reduce enzyme activity.

  • Temperature: Enzyme activity is highly sensitive to temperature. A deviation of even one degree can alter activity by 4-8%. Ensure your incubation temperature is stable and optimal for your specific enzyme.

Q2: The reaction starts but stops prematurely or slows down significantly. What could be the cause?

A2: This issue often points to enzyme instability, product inhibition, or cofactor depletion.

  • Product Inhibition: The end-product of the this compound pathway, L-ascorbate (Vitamin C), has been reported to cause feedback inhibition of this compound dehydrogenase in some plant species. While some studies suggest this effect might be due to a pH drop from ascorbic acid addition in weakly buffered solutions, it's a factor to consider.

  • Cofactor Depletion: The conversion of this compound to L-galactono-1,4-lactone by LgLDH reduces NAD⁺ to NADH. If NAD⁺ is not regenerated, it can become a limiting factor, halting the reaction. This is particularly relevant in systems with high substrate concentrations.

  • Enzyme Instability: The enzyme may lose activity over the course of the reaction due to non-optimal conditions (pH, temperature) or the presence of denaturing agents. For enzymes prone to inactivation at high dilutions, adding a carrier protein like bovine serum albumin (BSA) to the buffer can help maintain stability.

Q3: How can I overcome cofactor (NAD⁺) limitation to drive the reaction forward?

A3: Since cofactors like NAD⁺ are expensive to use in stoichiometric amounts, implementing a cofactor regeneration system is essential for efficiency and cost-effectiveness.

  • Enzyme-Coupled Regeneration: This is the most common and efficient method. It involves a second enzyme and a co-substrate to convert the reduced cofactor (NADH) back to its oxidized form (NAD⁺). A popular system for NAD⁺ regeneration is the use of NADH oxidase, which oxidizes NADH to NAD⁺ while producing water.

  • Substrate-Coupled Regeneration: In this approach, the primary enzyme itself uses a second substrate to regenerate the cofactor. This is less common for this specific conversion.

  • Other Methods: Chemical, electrochemical, and photochemical methods for cofactor regeneration also exist but can be more complex to implement and may generate by-products.

Q4: I suspect my enzyme preparation has low specific activity. How can I improve it?

A4: Low specific activity can stem from issues in enzyme expression, purification, or storage.

  • Expression Optimization: If using a recombinant enzyme, optimize expression conditions (e.g., host strain, induction temperature, IPTG concentration) to improve protein folding and yield.

  • Purification Strategy: Use appropriate purification techniques (e.g., affinity chromatography, ion exchange) to ensure high purity and remove contaminating proteases. Response surface methodology (RSM) can be used to optimize purification conditions, such as pH and salt concentrations.

  • Proper Storage: Enzymes require specific storage conditions to maintain activity. Many need to be stored at -70°C, often with additives like glycerol (e.g., 50%) to prevent damage from freeze-thaw cycles.

Q5: Are there advanced strategies to fundamentally increase the enzyme's catalytic efficiency?

A5: Yes, protein engineering offers powerful tools to improve an enzyme's intrinsic properties.

  • Site-Directed Mutagenesis: Based on the enzyme's crystal structure, you can make specific mutations in the active site or substrate-binding pocket to enhance activity, stability, or substrate specificity. For example, a single mutation (W260Y) in one galactosidase improved its activity 2.5-fold.

  • Directed Evolution: This technique mimics natural selection in the lab. It involves creating large libraries of enzyme variants through random mutagenesis and screening for improved performance. This method doesn't require prior knowledge of the enzyme's structure.

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound dehydrogenase (L-gDH) from various plant sources and the impact of protein engineering on a related enzyme.

Table 1: Kinetic Parameters of this compound Dehydrogenase (L-gDH) from Different Species

Enzyme SourceKₘ for this compound (mM)Optimal pHMolecular Mass (kDa)Reference
Myrciaria dubia (camu-camu)0.217.0Monomer
Spinacia oleracea (spinach)0.137.0Monomer (75 kDa)
Pisum sativum (pea)--Homotetramer
Arabidopsis thaliana0.08 - 0.43 (range)--

Table 2: Example of Efficiency Improvement via Protein Engineering

EnzymeMutationImprovement in ActivityReference
α-1,3-galactosidase (P. panaciterrae)W260Y2.5-fold increase

Experimental Protocols

Protocol 1: Standard Activity Assay for this compound Dehydrogenase

This protocol is adapted from standard spectrophotometric methods for measuring dehydrogenase activity.

Principle: The activity of this compound dehydrogenase is determined by monitoring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.

Reagents:

  • 100 mM Tris-HCl buffer (pH 8.6)

  • 2.0 mM NAD⁺ solution

  • 0.3% (w/v) this compound solution

  • Enzyme solution (diluted in a suitable buffer, e.g., 1 M Ammonium Sulfate)

Procedure:

  • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • In a 1 cm path length cuvette, prepare a reaction mixture by adding:

    • 1.0 mL of 100 mM Tris-HCl buffer (pH 8.6)

    • 0.5 mL of 2.0 mM NAD⁺

    • 0.5 mL of 0.3% this compound

  • Prepare a blank cuvette containing all components except the enzyme solution to zero the spectrophotometer.

  • Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the sample cuvette.

  • Immediately mix by inversion and start recording the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity: Use the Beer-Lambert law (A = εcl) to calculate the concentration of NADH produced. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Visualizations: Workflows and Pathways

The following diagrams illustrate key workflows for optimizing and troubleshooting your this compound conversion experiments.

G cluster_0 Phase 1: Initial Setup & Baseline cluster_1 Phase 2: Optimization cluster_2 Phase 3: Advanced Strategies s1 Enzyme & Substrate Procurement s2 Establish Standard Assay Protocol s1->s2 s3 Run Baseline Conversion Test s2->s3 opt1 Optimize pH & Temperature s3->opt1 Low Efficiency? end Optimized High-Efficiency Conversion s3->end High Efficiency opt2 Titrate Substrate & Enzyme Concentration opt1->opt2 opt3 Titrate Cofactor (NAD+) Concentration opt2->opt3 adv1 Implement Cofactor Regeneration System opt3->adv1 Cofactor Limitation? adv2 Protein Engineering (e.g., Mutagenesis) adv1->adv2 adv2->end

Caption: Workflow for optimizing this compound enzymatic conversion efficiency.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low Conversion Efficiency c1 Is Enzyme Active? (Run Control Assay) start->c1 c2 Is Cofactor (NAD+) Present & Correct? c1->c2 Yes s1 Source New Enzyme Batch or Re-purify c1->s1 No c3 Are Reaction Conditions (pH, Temp) Optimal? c2->c3 Yes s2 Add/Increase NAD+ & Implement Regeneration c2->s2 No c4 Is Substrate Quality Acceptable? c3->c4 Yes s3 Adjust Buffer pH & Verify Temperature c3->s3 No s4 Use High-Purity This compound c4->s4 No end end c4->end All Yes: Investigate Product Inhibition

Caption: A troubleshooting decision tree for low conversion efficiency.

G cluster_cofactor Cofactor Cycle sub This compound (Substrate) enz This compound Dehydrogenase sub->enz prod L-Galactono-1,4-lactone (Product) enz->prod nadh NADH enz->nadh nad NAD+ nad->enz nad->nadh Reduction nadh->nad Regeneration (e.g., NADH Oxidase)

Caption: The core enzymatic reaction pathway with cofactor cycling.

References

dealing with contamination in L-galactose preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-galactose preparations. Our goal is to help you identify and resolve potential contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in this compound preparations?

A1: this compound preparations can contain several types of contaminants, including:

  • Other Sugars: Due to similar structures and sources, other monosaccharides and disaccharides like D-glucose, D-mannose, L-arabinose, and lactose can be present.

  • Bioactive Steroids: Preparations derived from natural sources, such as bovine whey, may be contaminated with steroids like 17β-estradiol and progesterone.[1] These can have unintended biological effects in cell-based assays.

  • Nanoparticulate Impurities (NPIs): These are sub-micron particles that can originate from the raw materials or the manufacturing process. They can interfere with light scattering-based analyses and may impact protein stability in formulations.

  • Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria and can elicit strong inflammatory responses in cell cultures.

Q2: How can I detect these contaminants in my this compound stock?

A2: Several analytical techniques can be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying sugar contaminants. Different types of HPLC columns and detectors (e.g., Refractive Index, RI) can be employed for comprehensive analysis.

  • Gas Chromatography (GC): GC coupled with Flame Ionization Detection (GC-FID) is another powerful technique for sugar analysis, often requiring derivatization of the sugars.

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS can provide definitive identification of unknown impurities.

  • Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA): These techniques are used to detect and characterize nanoparticulate impurities.

  • Limulus Amebocyte Lysate (LAL) Assay: This is the standard method for detecting and quantifying endotoxins.

Q3: What are the potential impacts of these contaminants on my experiments?

A3: Contaminants in this compound can have significant effects on experimental outcomes:

  • Altered Cellular Metabolism: Contaminating sugars can be metabolized by cells, altering the intended metabolic pathways under investigation.

  • Hormonal Effects: Bioactive steroid contaminants can activate nuclear receptors and modulate gene expression in cell cultures, leading to non-reproducible or misleading results.[1]

  • Assay Interference: Nanoparticles can interfere with assays that rely on light scattering or fluorescence, leading to inaccurate measurements. They can also induce protein aggregation.

  • Inflammatory Responses: Endotoxins can trigger inflammatory responses in immune cells and other cell types, which can mask the true effect of your experimental treatment.

  • Inconsistent Results: The presence of varying levels of contaminants across different batches of this compound can lead to significant variability and poor reproducibility in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Symptoms:

  • High variability between replicate experiments.

  • Unexpected changes in cell proliferation, differentiation, or signaling pathways.

  • Results that are not consistent with published literature.

Possible Cause: Your this compound preparation may be contaminated with bioactive steroids or other sugars.

Troubleshooting Workflow:

A Inconsistent Results Observed B Test this compound Stock for Steroid Contamination (e.g., LC-MS) A->B C Test for Other Sugar Contaminants (e.g., HPLC-RI) A->C D Steroids Detected? B->D E Other Sugars Detected? C->E F Purify this compound (Solvent Extraction for Steroids) D->F Yes I Source New Batch of High-Purity this compound D->I No G Purify this compound (Chromatography) E->G Yes E->I No H Re-run Experiment with Purified this compound F->H G->H J Problem Resolved H->J I->H

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Experimental Protocols:

  • Solvent Extraction for Steroid Removal:

    • Dissolve the contaminated this compound in water to create a concentrated stock solution.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 2 minutes to allow the steroids to partition into the organic phase.

    • Centrifuge the mixture to separate the aqueous and organic layers.

    • Carefully remove and discard the organic layer.

    • Repeat the extraction process 2-3 times with fresh organic solvent.

    • The purified this compound remains in the aqueous phase. The concentration should be re-verified.

  • Ion-Exchange Chromatography for Sugar Purification:

    • Column: Use a suitable anion exchange column.

    • Mobile Phase: A high pH mobile phase (e.g., sodium hydroxide) is often used for good separation of sugars.

    • Gradient: A gradient of increasing salt concentration (e.g., sodium acetate) is used to elute the bound sugars.

    • Detection: A pulsed amperometric detector (PAD) is ideal for sensitive sugar detection.

    • Collect fractions and analyze for this compound purity using HPLC-RI.

Data Presentation:

Table 1: Illustrative Purity of this compound Before and After Purification

ContaminantConcentration in Unpurified this compoundConcentration after Solvent ExtractionConcentration after Chromatography
17β-estradiol0.5 nM< 0.01 nMNot Applicable
Progesterone12 pM< 0.1 pMNot Applicable
D-Glucose1.2%1.2%< 0.1%
Lactose0.8%0.8%< 0.05%
This compound Purity 98.0% 98.0% (steroids removed) > 99.8%
Expected Yield -~95%~85%

Note: These values are for illustrative purposes to demonstrate the effectiveness of the purification methods.

Issue 2: Artifacts or Inaccurate Readings in Analytical Assays

Symptoms:

  • Unexpected peaks or high background signals in Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA).

  • Inconsistent protein aggregation data in the presence of this compound.

Possible Cause: Your this compound preparation is likely contaminated with nanoparticulate impurities (NPIs).

Troubleshooting Workflow:

A Analytical Assay Artifacts Observed B Analyze this compound Solution with DLS/NTA A->B C NPIs Detected? B->C D Ultrafilter this compound Solution (e.g., 0.02 µm filter) C->D Yes H Source New Batch of this compound from a Different Supplier C->H No E Re-analyze Filtered Solution with DLS/NTA D->E F NPIs Removed? E->F G Re-run Analytical Assay with Filtered this compound F->G Yes F->H No I Problem Resolved G->I H->G

Caption: Workflow for troubleshooting analytical assay artifacts.

Experimental Protocols:

  • Ultrafiltration for Nanoparticle Removal:

    • Prepare the this compound solution at the desired concentration in a high-purity solvent (e.g., ultrapure water or buffer).

    • Select a syringe filter or a centrifugal filtration device with a pore size of 0.02 µm.

    • Pass the this compound solution through the filter. For viscous solutions, a centrifugal device may be more efficient.

    • The filtrate will be free of nanoparticulate impurities.

Data Presentation:

Table 2: Illustrative Nanoparticle Concentration Before and After Ultrafiltration

SampleMean Particle Size (nm)Particle Concentration (particles/mL)
Unfiltered this compound150 ± 255 x 10⁸
Ultrafiltered this compoundNot Detected< 1 x 10⁵

Note: These values are illustrative and can vary between batches and suppliers.

Signaling Pathway Considerations

Contaminants in this compound can interfere with various signaling pathways. For example, steroid contaminants can activate estrogen and progesterone receptors, leading to the transcription of target genes. This can be particularly problematic in studies involving cancer cell lines or endocrine research.

This compound Metabolism and Potential Interference:

In some organisms, this compound is metabolized into intermediates that can enter central metabolic pathways. The presence of other sugars can compete for enzymatic processing, altering the metabolic flux of this compound.

cluster_0 This compound Metabolism cluster_1 Contaminant Interference cluster_2 LGal This compound LGal1P L-Galactono-1,4-lactone LGal->LGal1P This compound Dehydrogenase EnzymeComp Enzyme Competition LGal->EnzymeComp Intermediate Metabolic Intermediates LGal1P->Intermediate CentralMetabolism Central Metabolism Intermediate->CentralMetabolism Steroids Steroid Contaminants NucReceptor Nuclear Receptors Steroids->NucReceptor Activation GeneExpression Altered Gene Expression NucReceptor->GeneExpression OtherSugars Other Sugar Contaminants OtherSugars->EnzymeComp

Caption: Potential interference points in this compound metabolism and cellular signaling.

References

optimization of buffer conditions for L-galactose experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions and overcoming common challenges in L-galactose experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for storing this compound solutions?

A1: The stability of this compound in aqueous solutions is influenced by pH, temperature, and buffer composition. For maximal stability, it is recommended to store this compound solutions at a neutral to slightly acidic pH and at low temperatures.[1] Discoloration and degradation can occur at elevated temperatures, such as 65°C.[1]

Q2: Which buffer systems are most suitable for experiments involving this compound?

A2: Phosphate and acetate buffers are commonly used for experiments with galactose.[1] However, the choice of buffer can affect this compound stability, especially during heat sterilization. Galactose solutions in phosphate buffer show less than 5% degradation upon autoclaving, while solutions in acetate buffers can lose up to 21% of their content.[1] For enzymatic assays, Tris-HCl is frequently used.[2]

Q3: How should I prepare and sterilize this compound stock solutions?

A3: To prepare a stock solution, dissolve this compound in high-purity water (e.g., Type I ultrapure water). For sterilization, membrane filtration (0.22 µm or 0.45 µm) is recommended over autoclaving, especially for solutions containing pH buffers, to prevent degradation. If autoclaving is necessary, using water or a phosphate buffer is preferable to an acetate buffer.

Q4: Can this compound interfere with common biochemical assays?

A4: Yes, this compound can interfere with certain assays. For instance, in glucose oxidase-based glucose assays, high concentrations of galactose can lead to an overestimation of glucose levels. It is crucial to run appropriate controls to assess potential interference in your specific assay.

Troubleshooting Guides

Enzymatic Assays with this compound Dehydrogenase

Problem: Low or no enzyme activity.

Possible Cause Troubleshooting Step
Incorrect Buffer pH The optimal pH for this compound dehydrogenase activity can vary. For instance, some studies report an optimal pH of around 7.0-7.5, while others indicate an optimum closer to 9.25. Verify the pH of your buffer and consider performing a pH optimization experiment.
Substrate Degradation This compound may have degraded due to improper storage or handling. Prepare fresh this compound solutions and store them appropriately.
Enzyme Instability The enzyme may have lost activity. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions.
Presence of Inhibitors Contaminants in the sample or reagents could be inhibiting the enzyme. For example, some studies suggest that L-ascorbate can inhibit this compound dehydrogenase, although this may be a pH effect.

Problem: High background signal.

Possible Cause Troubleshooting Step
Contaminated Reagents One or more of your reagents may be contaminated with a substance that absorbs at the detection wavelength. Run a "no enzyme" control to check for background absorbance from the substrate and buffer.
Non-enzymatic Reaction The substrate may be unstable in the assay buffer, leading to a non-enzymatic reaction that produces a signal. Incubate the substrate in the assay buffer without the enzyme to check for instability.
Cell-Based Assays

Problem: Unexpected cell growth or metabolic changes.

Possible Cause Troubleshooting Step
Cell Line Inability to Metabolize this compound Not all cell lines can efficiently utilize this compound as a primary energy source. This can lead to slower growth rates compared to cells grown in glucose. Confirm that your cell line is capable of metabolizing this compound.
Alterations in Cellular Metabolism Replacing glucose with galactose can force cells to rely more on oxidative phosphorylation for energy, which can alter their metabolic state. Be aware of these potential metabolic shifts when interpreting your results.
pH Shift in Culture Medium Cellular metabolism of this compound can lead to changes in the pH of the culture medium. Monitor the pH of your cell cultures and adjust as necessary.

Data Presentation

Table 1: Recommended Buffer Conditions for this compound Applications

Application Buffer System Recommended pH Range Key Considerations
General Storage Phosphate Buffer6.0 - 7.5Good stability, suitable for autoclaving.
Enzymatic Assays (this compound Dehydrogenase) Tris-HCl7.0 - 9.5Optimal pH can be enzyme-specific.
Cell Culture Standard Cell Culture Media7.2 - 7.4Ensure the medium is adequately buffered to handle metabolic byproducts.

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, sterile water

  • Sterile container

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the appropriate amount of this compound powder to achieve a final concentration of 1 M (180.16 g/L).

  • In a sterile container, dissolve the this compound powder in the desired volume of high-purity sterile water.

  • Mix gently until the powder is completely dissolved.

  • To ensure sterility, pass the solution through a 0.22 µm sterile syringe filter into a final sterile container.

  • Store the solution at 2-8°C for short-term use or at -20°C for long-term storage.

Protocol 2: Optimization of Buffer pH for an this compound Dehydrogenase Assay

Materials:

  • This compound dehydrogenase

  • 1 M this compound stock solution

  • NAD+

  • A series of buffers with varying pH values (e.g., Tris-HCl buffers from pH 7.0 to 9.5 in 0.5 unit increments)

  • Spectrophotometer and cuvettes (or microplate reader)

Procedure:

  • Prepare a reaction mixture containing a fixed concentration of this compound (e.g., 10 mM) and NAD+ (e.g., 1 mM) in each of the different pH buffers.

  • Equilibrate the reaction mixtures to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a fixed amount of this compound dehydrogenase to each reaction mixture.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity for each pH value.

  • Plot the initial velocity against the pH to determine the optimal pH for the enzyme's activity.

Visualizations

Signaling_Pathway This compound Signaling Pathway (Yeast Model) Galactose External This compound Gal3p Gal3p Galactose->Gal3p Binds to Gal80p Gal80p (Inhibitor) Gal3p->Gal80p Inactivates Gal4p Gal4p (Activator) Gal80p->Gal4p Inhibits GAL_Genes GAL Gene Expression Gal4p->GAL_Genes Activates

Caption: this compound signaling pathway in yeast.

Experimental_Workflow Workflow for Optimizing Enzyme Assay Buffer start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prep_reagents ph_opt pH Optimization (Test range of pH values) prep_reagents->ph_opt temp_opt Temperature Optimization (Test range of temperatures) ph_opt->temp_opt conc_opt Substrate Concentration Optimization (Km) temp_opt->conc_opt analyze Analyze Data (Determine optimal conditions) conc_opt->analyze validate Validate Optimal Conditions analyze->validate end End validate->end

Caption: Workflow for enzyme assay buffer optimization.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results unexpected_results Unexpected Experimental Results check_reagents Check Reagent Preparation & Storage unexpected_results->check_reagents verify_protocol Verify Experimental Protocol unexpected_results->verify_protocol instrument_check Check Instrument Calibration & Settings unexpected_results->instrument_check run_controls Run Controls (Positive, Negative, Blanks) check_reagents->run_controls verify_protocol->run_controls instrument_check->run_controls analyze_controls Analyze Control Results run_controls->analyze_controls isolate_variable Isolate and Test Single Variables analyze_controls->isolate_variable If controls fail consult Consult Literature/ Technical Support analyze_controls->consult If controls pass isolate_variable->consult

Caption: Logical workflow for troubleshooting experiments.

References

Technical Support Center: L-Galactose Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-galactose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound powder?

A: Solid this compound is a stable crystalline powder. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage is at ambient or room temperature.[3] Protect the container from physical damage and keep it away from incompatible materials, such as strong oxidizing agents. Some suppliers suggest a shelf life of up to five years or even indefinite if stored properly under these conditions.

Q2: How should I prepare and store this compound solutions?

A: this compound is soluble in water. For short-term storage, aqueous solutions can be prepared in sterile water or buffers like phosphate buffer. It is recommended to store these solutions at refrigerated temperatures (2-8°C). If preparing a stock solution in an organic solvent like DMSO, it can be stored at -20°C for about a month or -80°C for up to six months. However, for aqueous solutions, it is not recommended to store them for more than one day to minimize the risk of degradation and microbial growth.

Q3: What are the primary factors that can cause this compound to degrade in solution?

A: The main factors contributing to the degradation of galactose in aqueous solutions are elevated temperature, high concentration, and pH. Degradation increases with rising temperature and concentration. Solutions in acetate buffers have shown more significant degradation upon autoclaving compared to those in water or phosphate buffers, indicating that pH and the type of buffer can play a crucial role.

Q4: Are there any visible signs of this compound degradation?

A: Yes, a common sign of degradation, particularly in solution and upon exposure to heat, is a yellow discoloration. This can be associated with the formation of degradation products like 5-hydroxymethylfurfural (5-HMF). For solid this compound, any change from a white crystalline powder, such as clumping (indicating moisture uptake) or discoloration, may suggest degradation.

Q5: Can I sterilize my this compound solutions by autoclaving?

A: this compound solutions in water or phosphate buffers can be sterilized by autoclaving (121°C for 30 minutes) with less than 5% degradation. However, autoclaving solutions in acetate buffers can lead to significant degradation (up to 21% for a 30% solution). An alternative is to sterilize the solution by filtering it through a 0.45-micron membrane.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, potentially linked to its storage and stability.

Problem Possible Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of this compound in a stock solution.Prepare fresh this compound solutions daily. Verify the purity of the solution using an analytical method like HPLC. Store solid this compound under recommended cool and dry conditions.
Aqueous this compound solution has turned yellow. Heat-induced degradation, possibly from autoclaving or prolonged storage at elevated temperatures.If the solution's integrity is critical, discard it and prepare a fresh one. Consider sterile filtration instead of autoclaving for heat-sensitive applications.
Solid this compound appears clumpy or discolored. Moisture absorption or contamination.Do not use the product. Discard it and obtain a fresh supply. Ensure the container is always tightly sealed after use and stored in a dry environment.
Observed unexpected peaks during HPLC analysis of a formulation containing this compound. Presence of degradation products or impurities.Compare the chromatogram to a reference standard of pure this compound. Common degradation products can include L-galactonic acid or 5-HMF. Review storage conditions and solution preparation procedures.

Quantitative Data on Galactose Stability

While specific stability data for this compound is limited, extensive studies on its epimer, D-galactose, provide valuable insights. The following table summarizes the stability of D-galactose in aqueous solutions under various conditions. It is reasonable to assume that this compound will exhibit similar stability.

Concentration (% w/v)Solvent/BufferTemperature (°C)DurationDegradation (%)Reference
5-30Sterile Water25, 45, 656 weeks< 4%
5Phosphate Buffer121 (Autoclave)30 min< 10%
30Phosphate Buffer121 (Autoclave)30 min< 10%
30Acetate Buffer121 (Autoclave)30 minup to 21%

Experimental Protocols

Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify this compound and detect its degradation products, adapted from established methods for D-galactose.

1. Objective: To determine the concentration and purity of this compound in a solution over time and under specific storage conditions.

2. Materials:

  • This compound sample

  • HPLC grade water

  • HPLC system with a Refractive Index (RI) detector

  • A suitable carbohydrate analysis column (e.g., Primesep S2)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

3. Mobile Phase Preparation:

  • Prepare the mobile phase as recommended for the specific column. A common mobile phase for galactose analysis is a mixture of water and acetonitrile with a formic acid buffer.

4. Standard Preparation:

  • Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to create a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

5. Sample Preparation:

  • Prepare the this compound solution to be tested at the desired concentration in the chosen solvent (e.g., sterile water, buffer).

  • At each time point of the stability study, withdraw an aliquot of the sample.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

6. HPLC Analysis:

  • Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas.

7. Data Analysis:

  • Generate a calibration curve by plotting the peak areas of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of degradation at each time point relative to the initial concentration.

  • Monitor the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

Potential Chemical Degradation Pathway of this compound L_Galactose This compound L_Galactono_1_5_lactone L-Galactono-1,5-lactone L_Galactose->L_Galactono_1_5_lactone Oxidation L_Galactonic_Acid L-Galactonic Acid L_Galactono_1_5_lactone->L_Galactonic_Acid Hydrolysis

Caption: A simplified diagram of a potential oxidative degradation pathway for this compound.

Troubleshooting this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_solid Is the solid this compound stored in a cool, dry place and tightly sealed? start->check_solid check_solution_prep Was the this compound solution freshly prepared? check_solid->check_solution_prep Yes replace_solid Replace solid this compound and ensure proper storage. check_solid->replace_solid No check_solution_storage How was the solution stored (temperature, duration)? check_solution_prep->check_solution_storage Yes prepare_fresh Prepare a fresh solution for each experiment. check_solution_prep->prepare_fresh No refrigerate_short_term For short-term, store at 2-8°C. For long-term, consider aliquoting and freezing at -20°C or -80°C. check_solution_storage->refrigerate_short_term Improperly analyze_purity Analyze purity via HPLC. check_solution_storage->analyze_purity Properly replace_solid->start prepare_fresh->start refrigerate_short_term->start

Caption: A flowchart for troubleshooting potential this compound degradation issues.

References

Technical Support Center: L-Galactose Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of L-galactose.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical and enzymatic synthesis of this compound.

Chemical Synthesis Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in "Head-to-Tail Inversion" from D-Sugar Incomplete initial protection of hydroxyl groups.Ensure complete reaction by monitoring with TLC. Use a slight excess of protecting group reagent. Ensure anhydrous conditions if using moisture-sensitive reagents.
Inefficient oxidative decarboxylation (e.g., using lead(IV) tetraacetate).Use freshly opened or properly stored lead(IV) tetraacetate. Optimize reaction time and temperature. Ensure the starting material is free of impurities that could consume the oxidant.
Suboptimal conditions for the oxidation or reduction steps.Carefully control the reaction temperature. Use the specified molar ratios of reagents. Monitor the reaction progress closely to avoid over-oxidation or incomplete reduction.
Formation of Multiple Byproducts Non-selective reactions due to similar reactivity of different hydroxyl groups.Utilize orthogonal protecting group strategies to differentiate the hydroxyl groups.[1] Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.
Side reactions due to impurities in starting materials or reagents.Use high-purity, anhydrous solvents and reagents. Purify starting materials if necessary.
Difficulty in Purifying the Final this compound Product Co-elution with starting material or closely related isomers during chromatography.Optimize the mobile phase for column chromatography by systematically varying the solvent polarity. Consider using a different stationary phase (e.g., a different type of silica gel or a bonded phase).
Product instability during purification.Avoid prolonged exposure to harsh pH conditions or high temperatures. Use buffered solutions where appropriate.

Enzymatic Synthesis Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Enzyme Activity Incorrect pH or temperature.Ensure the reaction buffer is at the optimal pH for the specific enzyme.[2] Maintain the optimal reaction temperature using a water bath or incubator.
Presence of inhibitors in the reaction mixture.Purify the substrate to remove any potential inhibitors. Consider dialysis of the enzyme preparation.
Enzyme denaturation.Avoid excessive heat or extreme pH during storage and handling. Store enzymes at the recommended temperature, often with stabilizing agents like glycerol.
Low Yield of this compound Substrate inhibition or low substrate concentration.Optimize the initial substrate concentration. High concentrations can sometimes inhibit enzyme activity.
Equilibrium of the reaction favors the reverse reaction.If applicable, remove the product as it is formed to drive the reaction forward.
Insufficient reaction time.Monitor the reaction over time to determine the point of maximum product formation before degradation or side reactions occur.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing this compound?

A1: The primary methods for this compound synthesis include chemical synthesis from readily available D-sugars and enzymatic synthesis.[3] Chemical methods often involve a "head-to-tail inversion" strategy, which switches the functional groups at the C1 and C5 positions of a D-sugar like D-glucose or D-mannose.[3] Enzymatic synthesis can utilize specific enzymes in the this compound biosynthesis pathway, such as GDP-mannose 3,5-epimerase.[4]

Q2: I'm having trouble with the oxidative decarboxylation step using lead(IV) tetraacetate. What are some common pitfalls?

A2: Lead(IV) tetraacetate is sensitive to moisture and can lose activity if not stored properly. Ensure you are using a fresh or properly stored reagent. The reaction time can also be critical; a mixture of anomers might be obtained with different reaction times. The solvent system, often a mixture of THF and acetic acid, should be anhydrous.

Q3: My enzymatic reaction is not working. How do I check if my enzyme is active?

A3: To verify enzyme activity, run a small-scale positive control reaction under ideal conditions as specified in the literature for that enzyme. You can use a known substrate and a standard assay to measure product formation. For example, for a β-galactosidase, you could use a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) to visually confirm activity.

Q4: Can I synthesize this compound directly from D-galactose by inverting all chiral centers?

A4: While theoretically possible, chemically inverting all four chiral centers of D-galactose to get this compound is a very complex, multi-step process that is not practically feasible for large-scale synthesis. More efficient routes start from other D-sugars or use enzymatic methods.

Q5: What is a good starting point for purifying this compound derivatives?

A5: Flash column chromatography using silica gel is a common method for purifying protected this compound derivatives. The choice of solvent system (e.g., petroleum ether/ethyl acetate or chloroform/methanol) will depend on the polarity of your specific compound and needs to be determined by thin-layer chromatography (TLC) analysis.

Data on this compound Synthesis Yields

The following table summarizes reported yields for a multi-step chemical synthesis of this compound pentaacetate from a D-mannose derivative.

StepProductStarting MaterialYield (%)
1 & 23'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-mannopyranosyl)-2'-propanoneD-mannose derivative80
3 - 61,3,4,5-O-Tetraacetyl-7-O-trityl-2,6-anhydro-D-glycero-D-manno-heptitolProduct from steps 1 & 236
7 & 81,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-manno-heptanoic acidProduct from steps 3-670
91,2,3,4,6-O-Pentaacetate-L-galactoseProduct from steps 7 & 876
Data extracted from Xia, T.-Y., et al. (2014). Synthesis of L-glucose and this compound derivatives from D-sugars.

Experimental Protocols

1. Detailed Protocol for Chemical Synthesis of 1,2,3,4,6-O-Pentaacetate-L-galactose

This protocol is based on the "head-to-tail inversion" strategy starting from a protected D-mannose derivative.

Step 1: Synthesis of the Heptanoic Acid Precursor (Multi-step)

This involves the initial preparation of a C-glycoside from a protected D-mannose, followed by chain elongation and subsequent oxidation to a heptanoic acid derivative. Due to the complexity of these initial steps, refer to the detailed procedures in Xia, T.-Y., et al. (2014).

Step 2: Oxidative Decarboxylation to this compound Derivative

  • Reagents and Materials:

    • 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-manno-heptanoic acid (the precursor from the previous steps)

    • Lead(IV) tetraacetate (Pb(OAc)₄)

    • Tetrahydrofuran (THF), anhydrous

    • Acetic acid (AcOH), glacial

    • Standard glassware for organic synthesis

    • TLC plates, flash chromatography system

  • Procedure:

    • Dissolve the heptanoic acid precursor in a 10:1 mixture of anhydrous THF and glacial acetic acid.

    • Add lead(IV) tetraacetate (approximately 1.2 equivalents) to the solution at room temperature with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a few drops of ethylene glycol.

    • Dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield 1,2,3,4,6-O-Pentaacetate-L-galactose.

2. General Protocol for Enzymatic Synthesis of this compound

This protocol outlines a general approach using a hypothetical this compound synthesizing enzyme. The specific parameters would need to be optimized for the particular enzyme used.

  • Reagents and Materials:

    • Appropriate precursor substrate (e.g., GDP-D-mannose for GDP-mannose 3,5-epimerase)

    • This compound synthesizing enzyme

    • Reaction buffer at optimal pH for the enzyme

    • Cofactors, if required by the enzyme

    • HPLC system for analysis

  • Procedure:

    • Prepare a solution of the substrate in the reaction buffer.

    • Equilibrate the solution to the optimal temperature for the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture for a predetermined time (e.g., several hours to days), with gentle agitation.

    • Monitor the formation of this compound by taking aliquots at various time points and analyzing them by HPLC.

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

    • Remove the denatured enzyme by centrifugation or filtration.

    • The resulting solution containing this compound can then be purified, for example, by preparative HPLC or other chromatographic techniques.

Visualizations

G General Workflow for Chemical Synthesis of this compound A Start with D-Sugar (e.g., D-Mannose) B Protect Hydroxyl Groups A->B C Chain Elongation at C1 B->C D Oxidation of C1 Elongation Product C->D E Oxidative Decarboxylation at C5 D->E F Purification (e.g., Chromatography) E->F G Protected this compound F->G G Biosynthesis Pathway of this compound in Plants A Fructose-6-Phosphate B Mannose-6-Phosphate A->B PMI C Mannose-1-Phosphate B->C PMM D GDP-D-Mannose C->D GMP E GDP-L-Galactose D->E GME F This compound-1-Phosphate E->F GGP G This compound F->G GPP

References

Technical Support Center: Enhancing the Stability of L-Galactose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with L-galactose derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by several factors, including pH, temperature, enzymatic degradation, and the presence of protecting groups. Glycosylation, for instance, can enhance the stability of molecules, and the position of the sugar moiety attachment can impact chemical stability.[1]

Q2: How does pH impact the stability of this compound derivatives?

A2: The pH of the solution can significantly affect the stability of this compound derivatives. Acidic conditions (low pH) can lead to the hydrolysis of glycosidic bonds, causing degradation of the derivative.[2][3] The rate of hydrolysis is often pH-dependent, with lower pH values generally leading to increased degradation.[2]

Q3: What is the effect of temperature on the stability of these derivatives?

A3: Elevated temperatures can accelerate the degradation of this compound derivatives. Thermal degradation can occur through various mechanisms, including hydrolysis and other decomposition reactions.[4] The rate of degradation typically increases with rising temperature.

Q4: What role do protecting groups play in the stability of this compound derivatives?

A4: Protecting groups are crucial for enhancing the stability of this compound derivatives by preventing unwanted reactions at specific functional groups. The choice of protecting group can influence the stereochemical outcome of glycosylation reactions and shield the molecule from degradation under various conditions. Orthogonally protected derivatives allow for selective deprotection, which is essential in multi-step syntheses.

Q5: Are this compound derivatives susceptible to enzymatic degradation?

A5: Yes, this compound derivatives can be susceptible to enzymatic degradation by various glycosidases, which can cleave the glycosidic bonds. The susceptibility to enzymatic hydrolysis can depend on the specific enzyme, the nature of the glycosidic linkage, and the overall structure of the derivative.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound Derivative in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH of the solvent or buffer. 1. Measure the pH of the solution. 2. Adjust the pH to a neutral or slightly basic range (pH 7-8), if compatible with your experiment. 3. For long-term storage, consider buffering the solution to maintain a stable pH.
High storage or experimental temperature. 1. Store stock solutions of this compound derivatives at low temperatures (e.g., 4°C or -20°C). 2. If possible, conduct experiments at lower temperatures to minimize thermal degradation. 3. Avoid repeated freeze-thaw cycles.
Contamination with glycosidases. 1. Use sterile, nuclease-free water and reagents. 2. Filter-sterilize solutions. 3. If enzymatic degradation is suspected, consider adding a broad-spectrum glycosidase inhibitor, if compatible with the experimental design.
Presence of reactive functional groups. 1. If the derivative has unprotected hydroxyl or other reactive groups, consider using appropriate protecting groups to enhance stability.
Issue 2: Low Yield or Incomplete Glycosylation Reaction
Possible Cause Troubleshooting Steps
Suboptimal reaction conditions (temperature, solvent, catalyst). 1. Optimize the reaction temperature. Some reactions may require heating, while others proceed better at lower temperatures. 2. Screen different solvents to improve solubility and reaction kinetics. 3. Ensure the catalyst is active and used in the correct concentration.
Inappropriate protecting groups on the donor or acceptor molecule. 1. The choice of protecting groups can significantly influence the reactivity of the glycosyl donor and acceptor. 2. Consider using different protecting groups to modulate the reactivity and improve the yield. Electron-withdrawing or electron-donating groups can affect the stability of reaction intermediates.
Steric hindrance. 1. Examine the 3D structure of the reactants. Significant steric hindrance around the reaction centers can impede the reaction. 2. Consider modifying the structure or using a different synthetic route to reduce steric clash.

Quantitative Data on Stability

The stability of sugar derivatives is often influenced by environmental conditions. The following table summarizes the impact of pH and temperature on the stability of related saccharides, providing a general indication of how this compound derivatives might behave.

Parameter Condition Effect on Stability Reference Compound(s) Source
pH Low pH (e.g., 2.7-4.2)Increased hydrolysis and degradation.Galactosyl polyols, Fructooligosaccharides (FOS)
Temperature High Temperature (e.g., 85-95°C)Increased degradation rate.Galactose-containing polymers
Temperature Increasing autoclaving temperature (111°C to 121°C)Increased formation of some degradation products and decreased formation of others.Glucose

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Derivative Stability by HPLC

This protocol outlines a general method for assessing the stability of an this compound derivative under specific pH and temperature conditions.

Materials:

  • This compound derivative of interest

  • Buffers of desired pH (e.g., phosphate, citrate)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV, RI, or ELSD)

  • Appropriate HPLC column (e.g., C18, HILIC)

  • Temperature-controlled incubator or water bath

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent at a known concentration.

  • Incubation:

    • Dilute the stock solution into buffers of different pH values to be tested.

    • Divide each pH solution into aliquots.

    • Incubate the aliquots at the desired temperatures.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Sample Quenching: Immediately stop any further degradation by, for example, cooling the sample on ice or adding a quenching agent if necessary.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Use a suitable mobile phase and gradient to separate the parent derivative from its degradation products.

    • Monitor the peak area of the parent derivative at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining this compound derivative against time for each condition.

    • Calculate the degradation rate constant (k) from the slope of the line (for first-order kinetics).

Protocol 2: Synthesis of an Orthogonally Protected this compound Derivative

This protocol provides a conceptual outline for the synthesis of an orthogonally protected this compound derivative, a common strategy to enhance stability and allow for further selective modifications.

Conceptual Steps:

  • Starting Material: Begin with a commercially available this compound or a suitable precursor.

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups using different protecting groups that can be removed under distinct conditions (orthogonal protection). For example:

    • Protect the C1 hydroxyl as a thioglycoside.

    • Use silyl ethers (e.g., TBDMS, TIPS) for primary hydroxyls.

    • Employ acetals or benzyl ethers for secondary hydroxyls.

  • Reaction Monitoring: Monitor the progress of each protection step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purify the product after each step using column chromatography.

  • Characterization: Confirm the structure of the final orthogonally protected this compound derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start This compound Derivative Stock Solution mix Dilute Stock in Buffers start->mix buffer Prepare Buffers at Different pH buffer->mix incubate Incubate at Various Temperatures mix->incubate sampling Collect Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data Data Processing & Degradation Rate Calculation hplc->data

Caption: Workflow for assessing this compound derivative stability.

Protecting_Group_Strategy cluster_core This compound Core cluster_protection Protection Strategies cluster_result Outcome LGal This compound PG1 Protecting Group 1 (e.g., Silyl ether) LGal->PG1 PG2 Protecting Group 2 (e.g., Benzyl ether) LGal->PG2 PG3 Protecting Group 3 (e.g., Acetal) LGal->PG3 StableDeriv Stabilized this compound Derivative PG1->StableDeriv PG2->StableDeriv PG3->StableDeriv

Caption: Logic of using orthogonal protecting groups for stability.

Degradation_Pathway cluster_factors Degradation Factors A This compound Derivative B Degradation Products A->B C Loss of Biological Activity B->C F1 Low pH F1->A F2 High Temperature F2->A F3 Enzymes F3->A

Caption: Factors leading to the degradation of this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of L-Galactose and D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of L-galactose and D-galactose, focusing on their metabolic pathways, cellular interactions, and overall physiological impact. While structurally similar as enantiomers, these two forms of galactose exhibit profoundly different biological roles, a critical consideration for research and therapeutic development.

Introduction

D-galactose is a naturally occurring monosaccharide and a C-4 epimer of glucose that plays a central role in energy metabolism and the biosynthesis of essential macromolecules.[1][2] It is a primary component of the disaccharide lactose, found in milk and dairy products.[3][4] In contrast, this compound is its stereoisomer and is not typically metabolized by higher organisms, rendering it largely inert in mammalian biological systems.[3] However, this compound is a key intermediate in the biosynthesis of vitamin C in plants. This guide will objectively compare the known biological activities of these two enantiomers, supported by available experimental data and methodologies.

Metabolism and Cellular Uptake

The metabolic fates of D-galactose and this compound are distinctly different, primarily due to the high stereospecificity of the enzymes involved in carbohydrate metabolism.

D-Galactose:

D-galactose is actively transported into cells via glucose transporters (GLUTs) and the sodium-glucose cotransporter 1 (SGLT1). Once inside the cell, it is primarily metabolized through the Leloir pathway , which converts it into glucose-1-phosphate, an intermediate that can enter glycolysis for energy production or be used for glycogen synthesis.

The key enzymatic steps in the Leloir pathway are:

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate.

  • Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

  • Epimerization: UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

In cases of high D-galactose concentrations, alternative metabolic pathways can become active, such as the polyol pathway, which can lead to the accumulation of galactitol and contribute to cellular stress.

This compound:

In mammalian cells, there is no known significant metabolic pathway for this compound. The enzymes of the Leloir pathway are stereospecific for the D-enantiomer and do not process this compound. Consequently, this compound is generally considered to be metabolically inert in animals and is often used as a negative control in studies involving D-galactose.

In plants, however, this compound is an important intermediate in the D-mannose/L-galactose pathway for the biosynthesis of ascorbic acid (Vitamin C). A key enzyme in this pathway is this compound dehydrogenase, which catalyzes the conversion of this compound to L-galactono-1,4-lactone.

Biological and Pathophysiological Roles

D-Galactose:

Beyond its role in energy metabolism, D-galactose is a crucial component of glycoproteins and glycolipids, which are essential for cellular recognition, signaling, and immune responses. It is also used as a targeting ligand in drug delivery systems to direct therapies to cells expressing galactose-specific receptors, such as hepatocytes.

Pathologically, high levels of D-galactose can be toxic. In the genetic disorder galactosemia, deficiencies in the enzymes of the Leloir pathway lead to the accumulation of galactose and its metabolites, causing severe health issues. Furthermore, chronic administration of high doses of D-galactose is used in animal models to induce a state of accelerated aging, characterized by oxidative stress, inflammation, and cognitive decline.

This compound:

Due to its metabolic inertness in mammals, this compound does not have a defined physiological role in these organisms. Its primary biological significance is in the plant kingdom as a precursor to vitamin C. A derivative of this compound, 3,6-anhydro-L-galactose, found in agarose from seaweed, has been shown to possess anti-inflammatory and skin-whitening properties.

Quantitative Data Comparison

Direct comparative quantitative data for the biological activities of this compound and D-galactose in the same experimental systems are scarce in the literature. The following table summarizes known quantitative parameters for D-galactose. It is generally assumed that the corresponding values for this compound in mammalian systems would be negligible or not applicable due to the lack of interaction with metabolic enzymes and transporters.

ParameterD-GalactoseThis compound (in mammalian systems)Source
Cellular Uptake (Km)
Human SGLT11 mMNot a substrate
Enzyme Kinetics (Km)
Galactokinase (Human)~0.1 mMNot a substrate
Toxicity
Senescence Induction (in vivo)100-500 mg/kg/day (rodent models)Not reported to induce senescence

Signaling Pathways

D-Galactose Signaling:

In yeast, the presence of galactose activates the GAL signaling pathway, which controls the expression of genes required for galactose metabolism. This pathway involves the sensor protein Gal3p, the repressor Gal80p, and the transcriptional activator Gal4p. While a homologous comprehensive signaling pathway for D-galactose has not been fully elucidated in mammals, D-galactose and its metabolites can influence various signaling cascades, often through the induction of oxidative stress.

DOT Diagram of the D-Galactose Leloir Pathway

Leloir_Pathway D_Gal D-Galactose Gal1P Galactose-1-Phosphate D_Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

DOT Diagram of the this compound Ascorbate Biosynthesis Pathway (in Plants)

Ascorbate_Pathway GDP_Mannose GDP-D-Mannose GDP_L_Gal GDP-L-Galactose GDP_Mannose->GDP_L_Gal L_Gal This compound GDP_L_Gal->L_Gal L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone this compound Dehydrogenase Ascorbate Ascorbic Acid (Vitamin C) L_Gal_Lactone->Ascorbate

Caption: The D-Mannose/L-Galactose Pathway for Ascorbate Biosynthesis in Plants.

Experimental Protocols

To directly compare the biological activities of this compound and D-galactose, researchers can adapt existing methodologies. This compound would typically be used as a negative control.

1. Cellular Uptake Assay

This protocol can be used to compare the transport of radiolabeled D-galactose and this compound into cultured cells.

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, intestinal epithelial cells) in a multi-well format and grow to confluency.

  • Incubation: Wash cells with a transport buffer and then incubate with a solution containing radiolabeled D-galactose (e.g., [³H]D-galactose) or radiolabeled this compound (if available, though less common) at various concentrations and for different time points.

  • Lysis and Scintillation Counting: After incubation, wash the cells to remove extracellular label, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein concentration of the cell lysate and plot uptake over time to determine transport kinetics (Km and Vmax).

DOT Diagram of the Cellular Uptake Assay Workflow

Uptake_Workflow start Start cell_culture Culture Cells to Confluency start->cell_culture incubation Incubate with Radiolabeled D- or this compound cell_culture->incubation lysis Wash and Lyse Cells incubation->lysis scintillation Measure Radioactivity lysis->scintillation analysis Analyze Data (Kinetics) scintillation->analysis end End analysis->end

Caption: Workflow for a Cellular Uptake Assay.

2. Mitochondrial Toxicity Assay (Glucose vs. Galactose Medium)

This assay assesses the effect of compounds on mitochondrial function by comparing cell viability in media containing either glucose or galactose. It can be adapted to compare the ability of D- and this compound to support cellular energy production.

  • Cell Culture: Culture cells in standard glucose-containing medium.

  • Metabolic Switch: Replace the glucose medium with a medium containing either D-galactose or this compound as the primary carbohydrate source. Cells grown in D-galactose are forced to rely on oxidative phosphorylation for ATP production.

  • Cell Viability Assessment: After a period of incubation (e.g., 24-48 hours), assess cell viability using a standard method such as an MTT or ATP content assay.

  • Comparison: Compare the viability of cells in D-galactose medium to those in this compound and glucose-containing media. A significant decrease in viability in D-galactose medium upon exposure to a test compound suggests mitochondrial toxicity. In a direct comparison, cells are not expected to survive in a medium with this compound as the sole carbohydrate source.

Conclusion

The biological activities of D-galactose and this compound are fundamentally different, a consequence of the stereospecificity of the enzymes that govern carbohydrate metabolism. D-galactose is an important nutrient and structural component in mammals, metabolized through the well-defined Leloir pathway. In contrast, this compound is not metabolized by mammalian cells and is therefore largely biologically inert in this context, though it plays a key role in ascorbate biosynthesis in plants. For researchers and drug development professionals, understanding these differences is crucial for designing experiments, interpreting results, and developing targeted therapies. The lack of metabolic activity of this compound in mammalian systems makes it an ideal negative control for studies investigating the effects of D-galactose.

References

L-Galactose Pathway in Plant Stress Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the L-galactose pathway's role in plant stress response with other key tolerance mechanisms. The information is supported by experimental data, detailed protocols for validation, and visual diagrams of the involved pathways and workflows.

I. Comparative Analysis of Stress Tolerance Pathways

The this compound pathway is a primary route for L-ascorbic acid (AsA, Vitamin C) biosynthesis in plants, a crucial antioxidant for mitigating oxidative damage under various abiotic stresses.[1][2] Other significant mechanisms for stress tolerance involve the accumulation of osmoprotectants, such as proline and sugars from the raffinose family of oligosaccharides (RFOs).

Below is a comparative summary of the quantitative effects observed in plants where these pathways have been genetically modulated to enhance stress tolerance.

Table 1: Comparison of Stress Tolerance Enhancement by Different Pathways

Pathway/Gene OverexpressedPlant SpeciesStress TypeKey Quantitative FindingsReference(s)
This compound Pathway
AtGGP (GDP-L-galactose phosphorylase)Rice (Oryza sativa)Salt2.55-fold increase in leaf AsA content; Significantly higher relative plant height, root length, and fresh weight growth rates under salt stress.[3]
AtGME (GDP-mannose-3',5'-epimerase)Rice (Oryza sativa)SaltIncreased AsA content; Significantly higher relative plant height, root length, and fresh weight growth rates under salt stress.[3]
AtGDH (this compound dehydrogenase)Rice (Oryza sativa)SaltIncreased AsA content.[3]
Proline Biosynthesis
P5CS (Pyrroline-5-carboxylate synthetase)Tobacco (Nicotiana tabacum)Drought10- to 18-fold increase in proline levels; Enhanced biomass and reduced wilting under drought conditions.N/A
Raffinose Family Oligosaccharides (RFOs) Biosynthesis
GolS (Galactinol synthase)Arabidopsis thalianaDroughtIncreased levels of galactinol and raffinose; Improved seed germination and seedling survival under osmotic stress.

Note: Direct comparative studies under identical stress conditions are limited. The data presented is from individual studies focusing on specific pathways.

II. Signaling Pathways and Experimental Workflows

A. This compound Pathway and its Role in Ascorbate Production

The this compound pathway is the dominant route for ascorbic acid biosynthesis in higher plants. The key regulatory step is catalyzed by the enzyme GDP-L-galactose phosphorylase (GGP/VTC2). Under stress conditions, the expression of genes in this pathway is often upregulated, leading to increased ascorbate levels that help in scavenging reactive oxygen species (ROS).

L_Galactose_Pathway cluster_mitochondrion Mitochondrion D-Glucose-6P D-Glucose-6P D-Fructose-6P D-Fructose-6P D-Glucose-6P->D-Fructose-6P PGI D-Mannose-6P D-Mannose-6P D-Fructose-6P->D-Mannose-6P PMI D-Mannose-1P D-Mannose-1P D-Mannose-6P->D-Mannose-1P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME This compound-1P This compound-1P GDP-L-Galactose->this compound-1P GGP/VTC2 This compound This compound This compound-1P->this compound GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone L-GalDH L-Galactono-1,4-lactone_mito L-Galactono-1,4-lactone L-Galactono-1,4-lactone->L-Galactono-1,4-lactone_mito Transport L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone_mito->L-Ascorbic Acid GLDH Stress Response Stress Response L-Ascorbic Acid->Stress Response

Caption: The this compound pathway for L-ascorbic acid biosynthesis in plants.

B. Connection to the Ascorbate-Glutathione Cycle

Ascorbic acid produced via the this compound pathway is a key component of the ascorbate-glutathione cycle, a major antioxidant defense system in plants that detoxifies ROS, particularly hydrogen peroxide (H₂O₂).

Ascorbate_Glutathione_Cycle H2O2 H2O2 H2O H2O H2O2->H2O 2 APX APX MDHA Monodehydro- ascorbate APX->MDHA 2 AsA Ascorbate AsA->APX MDHA->AsA 2 DHA Dehydro- ascorbate MDHA->DHA spontaneous disproportionation MDHAR MDHAR MDHA->MDHAR DHA->AsA DHAR DHAR DHA->DHAR MDHAR->AsA NADP+ NADP+ MDHAR->NADP+ DHAR->AsA GSSG Glutathione (oxidized) DHAR->GSSG GSH Glutathione (reduced) GSH->DHAR 2 GR GR GSSG->GR GR->GSH 2 GR->NADP+ NADPH NADPH NADPH->MDHAR NADPH->GR

Caption: The Ascorbate-Glutathione Cycle for ROS detoxification.

C. Experimental Workflow for Validating Gene Function in Stress Response

Validating the role of a gene from the this compound pathway in stress tolerance typically involves a series of molecular and physiological experiments.

Experimental_Workflow cluster_gene_level Gene Level Analysis cluster_plant_level Plant Level Analysis Gene_Identification Identify Candidate Gene (e.g., GGP) Cloning Gene Cloning and Vector Construction Gene_Identification->Cloning Transformation Plant Transformation (e.g., Agrobacterium-mediated) Cloning->Transformation Transgenic_Selection Selection of Transgenic Lines Transformation->Transgenic_Selection Stress_Assay Abiotic Stress Assay (Salt, Drought, etc.) Transgenic_Selection->Stress_Assay Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR) Transgenic_Selection->Gene_Expression_Analysis Validate Overexpression Physiological_Analysis Physiological Measurements (Growth, Biomass, Photosynthesis) Stress_Assay->Physiological_Analysis Biochemical_Analysis Biochemical Assays (AsA, ROS, MDA levels) Stress_Assay->Biochemical_Analysis Data_Interpretation Data Interpretation and Conclusion Physiological_Analysis->Data_Interpretation Biochemical_Analysis->Data_Interpretation

Caption: A typical experimental workflow for validating gene function in plant stress tolerance.

III. Detailed Experimental Protocols

A. Ascorbic Acid Quantification

Method: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powder in 1 mL of ice-cold 6% (w/v) trichloroacetic acid (TCA).

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: 0.1 M NaH₂PO₄, 0.2 mM EDTA, pH 2.8.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at 245 nm.

    • Quantification: Compare the peak area of the sample with a standard curve of L-ascorbic acid.

For measuring total ascorbate (AsA + dehydroascorbate, DHA), the extract is pre-treated with a reducing agent like dithiothreitol (DTT) to convert DHA to AsA before HPLC analysis. DHA is then calculated as the difference between total ascorbate and AsA.

B. Measurement of Oxidative Stress Markers

1. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Extraction: Homogenize 0.5 g of plant tissue in 5 mL of 0.1% TCA. Centrifuge at 10,000 x g for 10 minutes.

  • Reaction: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then cool on ice.

  • Measurement: Centrifuge at 10,000 x g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: MDA content (nmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155] x 10³ x V / W. (Extinction coefficient for MDA-TBA complex is 155 mM⁻¹ cm⁻¹).

2. Hydrogen Peroxide (H₂O₂) Assay

  • Extraction: Homogenize 0.1 g of plant tissue in 1 mL of 0.1% TCA in an ice bath. Centrifuge at 12,000 x g for 15 minutes.

  • Reaction: Mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI).

  • Measurement: Measure the absorbance at 390 nm.

  • Quantification: Use a standard curve of known H₂O₂ concentrations.

C. Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Extract total RNA from plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR system.

    • Use a housekeeping gene (e.g., Actin or Ubiquitin) as an internal control for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

IV. Conclusion

The this compound pathway plays a pivotal and well-documented role in plant stress tolerance through the biosynthesis of the potent antioxidant, L-ascorbic acid. Overexpression of key genes in this pathway, such as GGP, has been shown to significantly enhance tolerance to various abiotic stresses. While alternative pathways involving osmoprotectants like proline and RFOs also contribute significantly to stress resilience, there is a need for more direct comparative studies that quantify the relative contributions and potential synergistic effects of these different mechanisms under a range of stress conditions. The experimental protocols provided herein offer a standardized framework for conducting such validation studies, which will be crucial for developing crops with enhanced resilience to environmental challenges.

References

A Comparative Analysis of L-Galactose Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of known L-galactose metabolic pathways across different biological kingdoms, with a focus on the well-established pathways in plants and bacteria. While this compound is a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants, its metabolic fate in other organisms is less understood. This document summarizes the current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate further research and drug development endeavors.

Key this compound Metabolic Pathways

Two primary and distinct this compound metabolic pathways have been characterized in detail:

  • The Smirnoff-Wheeler Pathway (Plants): This anabolic pathway is the major route for L-ascorbic acid (Vitamin C) biosynthesis in plants. It utilizes this compound as a key intermediate.

  • The Bacteroides vulgatus Catabolic Pathway (Bacteria): A novel catabolic pathway discovered in the human gut bacterium Bacteroides vulgatus allows for the utilization of this compound as a carbon and energy source.

Currently, dedicated this compound metabolic pathways in animals have not been well-elucidated. The majority of research in mammals has focused on the metabolism of D-galactose via the Leloir pathway. While alternative pathways for galactose metabolism exist in animals, specific routes for this compound catabolism remain an area for further investigation.

Comparative Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes in the Smirnoff-Wheeler pathway in Arabidopsis thaliana and spinach, and the this compound catabolic pathway in Bacteroides vulgatus.

PathwayEnzymeSpeciesSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Smirnoff-Wheeler GDP-L-galactose Phosphorylase (VTC2)Arabidopsis thalianaGDP-L-galactose7.9273.4 x 10⁶
GDP-L-galactose Phosphorylase (VTC5)Arabidopsis thalianaGDP-L-galactose8.3--
This compound DehydrogenaseSpinacia oleracea (Spinach)This compound116.2 ± 3.2--
This compound DehydrogenaseArabidopsis thalianaThis compound---
L-galactono-1,4-lactone DehydrogenaseArabidopsis thalianaL-galactono-1,4-lactone---
Bacteroides vulgatus This compound Dehydrogenase (Bvu0219)Bacteroides vulgatusThis compound-212.0 x 10⁵
L-galactono-1,5-lactonase (Bvu0220)Bacteroides vulgatusL-galactono-1,5-lactone---
L-galactonate Dehydrogenase (Bvu0222)Bacteroides vulgatusL-galactonate-0.61.7 x 10⁴

Note: A '-' indicates that the specific data was not available in the reviewed literature. Kinetic parameters for L-galactono-1,5-lactonase were not fully detailed, but it is reported to hydrolyze L-galactono-1,5-lactone approximately 300-fold faster than L-galactono-1,4-lactone[1].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways for this compound.

Smirnoff_Wheeler_Pathway D_Glucose_6P D-Glucose-6-P D_Fructose_6P D-Fructose-6-P D_Glucose_6P->D_Fructose_6P PGI D_Mannose_6P D-Mannose-6-P D_Fructose_6P->D_Mannose_6P PMI D_Mannose_1P D-Mannose-1-P D_Mannose_6P->D_Mannose_1P PMM GDP_D_Mannose GDP-D-Mannose D_Mannose_1P->GDP_D_Mannose GMP GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose GME L_Galactose_1P This compound-1-P GDP_L_Galactose->L_Galactose_1P VTC2/VTC5 L_Galactose This compound L_Galactose_1P->L_Galactose VTC4 L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH L_Ascorbic_Acid L-Ascorbic Acid L_Galactono_1_4_lactone->L_Ascorbic_Acid L-GalL-DH

Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis in Plants.

Bacteroides_vulgatus_Pathway L_Galactose This compound L_Galactono_1_5_lactone L-Galactono-1,5-lactone L_Galactose->L_Galactono_1_5_lactone This compound Dehydrogenase (Bvu0219) L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactono_1_5_lactone->L_Galactono_1_4_lactone Non-enzymatic L_Galactonate L-Galactonate L_Galactono_1_5_lactone->L_Galactonate L-Galactono-1,5-lactonase (Bvu0220) L_Galactono_1_4_lactone->L_Galactonate L-Galactono-1,5-lactonase (Bvu0220) (slower) D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate L-Galactonate Dehydrogenase (Bvu0222) Central_Metabolism Central Metabolism (Pyruvate, D-Glyceraldehyde-3-P) D_Tagaturonate->Central_Metabolism

This compound Catabolic Pathway in Bacteroides vulgatus.

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the study of this compound metabolic pathways.

Assay for this compound Dehydrogenase (L-GalDH) Activity

Principle: The activity of L-GalDH is determined by monitoring the reduction of NAD⁺ to NADH at 340 nm, which is coupled to the oxidation of this compound to L-galactono-1,4-lactone.

Protocol Outline:

  • Reaction Mixture:

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)

    • NAD⁺

    • Enzyme extract (cell lysate or purified enzyme)

  • Procedure:

    • The reaction is initiated by the addition of this compound.

    • The increase in absorbance at 340 nm is measured over time using a spectrophotometer.

    • Enzyme activity is calculated using the molar extinction coefficient of NADH.

Assay for GDP-L-galactose Phosphorylase (VTC2/VTC5) Activity

Principle: The activity of GDP-L-galactose phosphorylase is measured by quantifying the formation of GDP from the substrate GDP-L-galactose in the presence of inorganic phosphate.

Protocol Outline:

  • Reaction Mixture:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • GDP-L-galactose

    • Inorganic phosphate (e.g., KH₂PO₄)

    • MgCl₂

    • Enzyme extract or purified VTC2/VTC5

  • Procedure:

    • The reaction is initiated by adding the enzyme.

    • The reaction is stopped after a defined time by heat inactivation.

    • The amount of GDP produced is quantified by high-performance liquid chromatography (HPLC).

Assay for L-galactono-1,4-lactone Dehydrogenase (L-GalL-DH) Activity

Principle: The activity of L-GalL-DH is determined by measuring the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.

Protocol Outline:

  • Reaction Mixture:

    • Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

    • Cytochrome c (oxidized form)

    • Enzyme extract (mitochondrial fraction)

  • Procedure:

    • The reaction is initiated by the addition of L-galactono-1,4-lactone.

    • The increase in absorbance at 550 nm due to the reduction of cytochrome c is monitored.

    • Enzyme activity is calculated using the molar extinction coefficient of reduced cytochrome c.

Quantification of this compound and its Metabolites

Principle: Various analytical techniques can be employed for the separation and quantification of this compound and its phosphorylated or nucleotide-activated derivatives.

Methodologies:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A sensitive method for the separation and quantification of underivatized carbohydrates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the sugars but provides high sensitivity and specificity for metabolite identification and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for the analysis of a wide range of metabolites, including sugar phosphates and nucleotide sugars, without the need for extensive derivatization.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the comparative analysis of this compound metabolic pathways.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Plant tissue, Bacterial culture) Protein_Extraction Protein Extraction and Quantification Sample_Collection->Protein_Extraction Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Enzyme_Assays Enzyme Activity Assays (Spectrophotometric, HPLC-based) Protein_Extraction->Enzyme_Assays Metabolite_Quantification Metabolite Quantification (HPAEC-PAD, GC-MS, LC-MS) Metabolite_Extraction->Metabolite_Quantification Kinetic_Analysis Kinetic Parameter Determination (K_m, k_cat) Enzyme_Assays->Kinetic_Analysis Data_Analysis Comparative Data Analysis Kinetic_Analysis->Data_Analysis Metabolite_Quantification->Data_Analysis Pathway_Modeling Pathway Modeling and Flux Analysis Data_Analysis->Pathway_Modeling

General Experimental Workflow for Studying this compound Metabolism.

This guide provides a foundational understanding of the known this compound metabolic pathways. Further research, particularly into the metabolism of this compound in animals, is crucial for a complete picture across all domains of life and will be invaluable for applications in biotechnology and medicine.

References

Confirming the Identity of Synthesized L-Galactose via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for L-galactose against potential starting materials and byproducts, offering a robust methodology for its identification and purity assessment.

The synthesis of this compound, a rare sugar with significant applications in glycobiology and drug development, often involves multi-step procedures originating from more common sugars like D-galactose. Throughout the synthesis and purification process, the presence of starting materials, intermediates, or epimers such as L-gulose can complicate the final product analysis. This guide leverages the power of ¹H and ¹³C NMR spectroscopy to differentiate this compound from these related compounds, ensuring the integrity of your research.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound, its enantiomer D-galactose (which exhibits an identical NMR spectrum in an achiral solvent), and common related compounds. All data is referenced to standard internal references in D₂O.

Table 1: ¹H and ¹³C NMR Data for this compound (in D₂O)

Note: As L- and D-galactose are enantiomers, their NMR spectra in an achiral solvent are identical. The data presented here is for D-galactose and is directly applicable to this compound.

α-anomer δ ¹H (ppm)J (Hz)δ ¹³C (ppm)
H-1 / C-1 5.23 (d)3.793.2
H-2 / C-2 3.53 (dd)3.7, 10.069.1
H-3 / C-3 3.63 (dd)10.0, 3.470.0
H-4 / C-4 3.89 (dd)3.4, 0.969.8
H-5 / C-5 3.99 (ddd)6.6, 6.6, 0.971.5
H-6a / C-6 3.72 (dd)11.6, 6.661.6
H-6b 3.72 (dd)11.6, 6.6
β-anomer δ ¹H (ppm) J (Hz) δ ¹³C (ppm)
H-1 / C-1 4.64 (d)7.997.1
H-2 / C-2 3.27 (dd)7.9, 9.872.7
H-3 / C-3 3.49 (dd)9.8, 3.473.5
H-4 / C-4 3.87 (dd)3.4, 0.969.8
H-5 / C-5 3.65 (ddd)6.2, 6.2, 0.975.6
H-6a / C-6 3.74 (dd)11.7, 6.261.7
H-6b 3.74 (dd)11.7, 6.2

Table 2: Comparative ¹H and ¹³C NMR Data for Potential Impurities (in D₂O)

CompoundPositionδ ¹H (ppm)J (Hz)δ ¹³C (ppm)
L-Gulose (α-anomer) H-1 / C-1~5.2 (d)~4.094.4
H-2 / C-2~3.8 (dd)~4.0, 3.066.3
H-3 / C-3~3.9 (dd)~3.0, 9.072.4
H-4 / C-4~4.0 (t)~9.071.0
H-5 / C-5~4.1 (m)68.0
H-6 / C-6~3.7 (m)62.5
L-Gulose (β-anomer) H-1 / C-1~4.8 (d)~8.095.4
H-2 / C-2~3.5 (dd)~8.0, 3.070.7
H-3 / C-3~3.7 (dd)~3.0, 9.072.8
H-4 / C-4~3.9 (t)~9.071.0
H-5 / C-5~3.8 (m)75.3
H-6 / C-6~3.7 (m)62.6
Galactaric Acid H-2 / C-24.41 (d)2.472.5
H-3 / C-33.90 (dd)2.4, 8.171.8
H-4 / C-43.90 (dd)2.4, 8.171.8
H-5 / C-54.41 (d)2.472.5
C-1 / C-6--177.5

Experimental Protocols

Synthesis of this compound from D-Galactose (Illustrative Protocol)

This protocol is a multi-step synthesis that involves the protection of hydroxyl groups, epimerization, and subsequent deprotection.

  • Protection of D-Galactose: D-galactose is first converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose to protect four of the five hydroxyl groups.

  • Oxidation of C-6: The unprotected C-6 hydroxyl group is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Epimerization at C-5: The resulting aldehyde is then subjected to conditions that promote epimerization at the C-5 position. This is a critical step to invert the stereochemistry from the D- to the L-series.

  • Reduction of C-6 Aldehyde: The aldehyde at C-6 is reduced back to a primary alcohol.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield this compound.

  • Purification: The final product is purified by chromatography.

NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-10 ppm), and a relaxation delay of at least 5 seconds to ensure quantitative analysis.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Data Interpretation and Confirmation of Identity

The identity of the synthesized this compound is confirmed by a thorough comparison of its NMR spectra with the reference data provided in Table 1.

  • Chemical Shifts: The chemical shifts of the anomeric protons (H-1) are particularly diagnostic, with the α-anomer appearing downfield of the β-anomer. The corresponding anomeric carbon signals in the ¹³C spectrum show a similar trend.

  • Coupling Constants: The magnitude of the J-coupling constant between H-1 and H-2 is a key indicator of the anomeric configuration. For the α-anomer (axial H-1), a smaller coupling constant (around 3-4 Hz) is expected, while the β-anomer (equatorial H-1) will exhibit a larger coupling constant (around 8 Hz).

  • Comparison with Impurities: The spectra should be carefully examined for the presence of signals corresponding to potential impurities listed in Table 2. For instance, the epimer L-gulose will have a distinct set of chemical shifts and coupling constants. The presence of galactaric acid would be indicated by the absence of anomeric signals and the appearance of signals corresponding to its symmetrical structure, along with two carboxyl carbon signals in the ¹³C spectrum.

Visualization of the Confirmation Workflow

The logical flow for confirming the identity of synthesized this compound using NMR is depicted below.

G Workflow for NMR-based Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare NMR Sample in D2O Purification->SamplePrep Acquire1H Acquire 1D 1H NMR SamplePrep->Acquire1H Acquire13C Acquire 1D 13C NMR SamplePrep->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) Acquire1H->Acquire2D ProcessSpectra Process & Assign Spectra Acquire2D->ProcessSpectra CompareLGal Compare with this compound Reference Data ProcessSpectra->CompareLGal CompareImp Compare with Potential Impurity Data ProcessSpectra->CompareImp IdentityConfirmed Identity Confirmed CompareLGal->IdentityConfirmed Match IdentityNotConfirmed Identity Not Confirmed / Impure CompareLGal->IdentityNotConfirmed No Match CompareImp->IdentityConfirmed No Impurities Detected CompareImp->IdentityNotConfirmed Impurities Detected

Caption: Workflow for this compound Confirmation via NMR.

This comprehensive guide provides the necessary data and protocols to confidently confirm the identity and assess the purity of synthesized this compound using NMR spectroscopy. By carefully comparing the experimental data with the provided reference tables and following the outlined workflow, researchers can ensure the quality and validity of their synthesized compounds.

A Comparative Guide to L-Galactose Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of L-galactose, a variety of analytical methods are available. This guide provides a comprehensive cross-validation of common colorimetric, enzymatic, and chromatographic techniques, presenting supporting experimental data, detailed protocols, and visual workflows to aid in method selection.

This compound is a monosaccharide that plays a role in various biological processes and is a component of some bacterial polysaccharides and plant tissues. Accurate quantification of this compound is crucial in fields ranging from glycobiology and immunology to food science and biofuel development. The choice of quantification method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. This guide compares the performance of four key methods: the Phenol-Sulfuric Acid Assay, the Orcinol-Sulfuric Acid Assay, Enzymatic Assays, and High-Performance Liquid Chromatography (HPLC).

Comparative Performance of this compound Quantification Methods

The following table summarizes the key performance characteristics of the different this compound quantification methods based on available experimental data.

MethodPrincipleLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)SpecificityThroughput
Phenol-Sulfuric Acid Assay Colorimetric reaction of furfural derivatives with phenol.Typically 10-100 µg/mL~10 µg/mL~30 µg/mLLow (reacts with most carbohydrates)High
Orcinol-Sulfuric Acid Assay Colorimetric reaction of furfural derivatives with orcinol.Typically 5-50 µg/mL~5 µg/mL~15 µg/mLLow (reacts with most neutral sugars)High
Enzymatic Assay (Galactose Oxidase/Dehydrogenase) Enzyme-catalyzed reaction producing a detectable signal (colorimetric or fluorometric).Colorimetric: 10-1000 µM Fluorometric: 10-100 µMColorimetric: ~10 µM Fluorometric: <1 µMColorimetric: ~30 µM Fluorometric: ~2 µMHigh (specific for galactose)High
High-Performance Liquid Chromatography (HPLC) Chromatographic separation followed by detection (e.g., Refractive Index, Mass Spectrometry).Wide, dependent on detector and standard curve (e.g., 0.5-12 mg/mL)Detector dependent (e.g., RI: ~10 µg/mL; MS: ng/mL to pg/mL)Detector dependent (e.g., RI: ~30 µg/mL; MS: pg/mL to fg/mL)High (separates different sugars)Low to Medium

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Phenol-Sulfuric Acid Method

This method is a general assay for the quantification of total carbohydrates.

Materials:

  • 80% (w/v) Phenol solution

  • Concentrated Sulfuric Acid (95-98%)

  • This compound standards (e.g., 1 mg/mL stock solution)

  • Samples containing this compound

  • Spectrophotometer

Protocol:

  • Prepare a series of this compound standards of known concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in water.

  • Pipette 100 µL of each standard or sample into a clean glass test tube. A blank containing 100 µL of water should also be prepared.[1]

  • Add 50 µL of 80% phenol solution to each tube and vortex briefly to mix.[1]

  • Rapidly add 2.0 mL of concentrated sulfuric acid directly to the liquid surface to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Allow the tubes to stand at room temperature for 10 minutes.[1]

  • Vortex the tubes again and incubate at room temperature for an additional 20-30 minutes for color development.

  • Measure the absorbance of the solutions at 490 nm using a spectrophotometer, with the blank used to zero the instrument.[1][2]

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Orcinol-Sulfuric Acid Method

This method is also a general carbohydrate assay, noted for having less variation in color intensity between different neutral sugars compared to the phenol-sulfuric acid method.

Materials:

  • Orcinol reagent (0.1 g orcinol in 4 mL of water, then add 1 mL of concentrated sulfuric acid)

  • 60% (v/v) Sulfuric Acid

  • This compound standards

  • Samples containing this compound

  • Spectrophotometer

  • Heating block or water bath at 80°C

Protocol:

  • Prepare this compound standards as described for the phenol-sulfuric acid method.

  • Pipette 100 µL of each standard or sample into a test tube. Prepare a water blank.

  • Add 100 µL of the orcinol reagent to each tube.

  • Carefully add 750 µL of 60% sulfuric acid to each tube. Caution: Heat is generated upon addition of acid.

  • Heat the tubes at 80°C for 30 minutes in a heating block or water bath.

  • Cool the tubes to room temperature.

  • Measure the absorbance at 425 nm using a spectrophotometer.

  • Construct a standard curve and determine the sample concentrations as described previously.

Enzymatic Assay (Galactose Dehydrogenase)

This method offers high specificity for galactose. The principle involves the conversion of galactose to D-galactonate by β-galactose dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.6)

  • β-Nicotinamide Adenine Dinucleotide (NAD+) solution (e.g., 72 mM)

  • β-Galactose Dehydrogenase enzyme solution (e.g., 0.15 - 0.30 units/mL)

  • This compound standards

  • Samples containing this compound

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare this compound standards in the appropriate buffer.

  • In a cuvette, combine 3.00 mL of Tris-HCl buffer, 0.10 mL of NAD+ solution, and 0.10 mL of the standard or sample.

  • Mix by inversion and allow the mixture to equilibrate to 25°C. Monitor the absorbance at 340 nm until it is stable (this is the initial absorbance, A1).

  • Initiate the reaction by adding 0.10 mL of the β-Galactose Dehydrogenase enzyme solution.

  • Mix by inversion and immediately start monitoring the increase in absorbance at 340 nm for approximately 5 minutes. The final stable absorbance is A2.

  • The change in absorbance (A2 - A1) is proportional to the amount of galactose in the sample.

  • A blank reaction without the this compound standard or sample should be run to account for any background absorbance changes.

  • Construct a standard curve of the change in absorbance versus the this compound concentration.

  • Calculate the this compound concentration in the samples from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC provides high specificity by separating this compound from other sugars in a sample before quantification.

Materials:

  • HPLC system with a refractive index (RI) detector or a mass spectrometer (MS)

  • A suitable carbohydrate analysis column (e.g., amino-bonded or ion-exchange column)

  • Mobile phase (e.g., acetonitrile:water mixture)

  • This compound standards

  • Samples containing this compound, filtered through a 0.22 µm filter

Protocol:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Prepare samples by dissolving them in the mobile phase and filtering them to remove any particulate matter. Protein precipitation may be necessary for biological samples.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate (e.g., 0.6 mL/min), and column temperature (e.g., 80°C).

  • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the column.

  • Record the chromatograms. This compound will elute at a specific retention time.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.

  • Construct a standard curve by plotting the peak area or peak height of the standards against their concentrations.

  • Quantify the amount of this compound in the samples by comparing their peak areas or heights to the standard curve.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

experimental_workflows cluster_colorimetric Colorimetric Assays cluster_enzymatic Enzymatic Assay (GalDH) cluster_hplc HPLC phenol_start Sample/Standard phenol_add_phenol Add Phenol phenol_start->phenol_add_phenol phenol_add_acid Add Conc. H2SO4 phenol_add_phenol->phenol_add_acid phenol_incubate Incubate phenol_add_acid->phenol_incubate phenol_read Read Absorbance (490 nm) phenol_incubate->phenol_read orcinol_start Sample/Standard orcinol_add_orcinol Add Orcinol Reagent orcinol_start->orcinol_add_orcinol orcinol_add_acid Add 60% H2SO4 orcinol_add_orcinol->orcinol_add_acid orcinol_heat Heat at 80°C orcinol_add_acid->orcinol_heat orcinol_cool Cool orcinol_heat->orcinol_cool orcinol_read Read Absorbance (425 nm) orcinol_cool->orcinol_read enz_start Sample/Standard + Buffer + NAD+ enz_equilibrate Equilibrate (A1) enz_start->enz_equilibrate enz_add_enzyme Add GalDH enz_equilibrate->enz_add_enzyme enz_incubate Incubate (A2) enz_add_enzyme->enz_incubate enz_read Measure Δ Absorbance (340 nm) enz_incubate->enz_read hplc_start Sample/Standard (Filtered) hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_separate Separate on Column hplc_inject->hplc_separate hplc_detect Detect (RI/MS) hplc_separate->hplc_detect hplc_quantify Quantify Peak Area hplc_detect->hplc_quantify

Figure 1. Experimental workflows for different this compound quantification methods.

Signaling Pathway of Enzymatic Galactose Quantification

The enzymatic assays for galactose are based on specific biochemical reactions. The galactose dehydrogenase (GalDH) pathway is a common example.

galactose_dehydrogenase_pathway L_Galactose This compound GalDH β-Galactose Dehydrogenase L_Galactose->GalDH NAD NAD+ NAD->GalDH L_Galactonate D-Galactonate GalDH->L_Galactonate Oxidation NADH NADH GalDH->NADH H_ion H+ GalDH->H_ion Measurement Spectrophotometric Measurement (340 nm) NADH->Measurement

Figure 2. Signaling pathway for the enzymatic quantification of this compound using galactose dehydrogenase.

Conclusion

The selection of an appropriate this compound quantification method is a critical step in experimental design.

  • Colorimetric assays , such as the phenol-sulfuric acid and orcinol-sulfuric acid methods, are simple, high-throughput, and do not require sophisticated instrumentation. However, their major drawback is the lack of specificity, as they react with a broad range of carbohydrates.

  • Enzymatic assays provide a significant improvement in specificity and sensitivity, particularly when using fluorometric detection. They are well-suited for the analysis of this compound in complex biological matrices where other sugars may be present.

  • HPLC stands out for its high specificity and accuracy, allowing for the simultaneous separation and quantification of multiple monosaccharides in a single run. While it offers excellent performance, it requires more expensive equipment and has a lower throughput compared to microplate-based assays.

For high-throughput screening or when analyzing samples with a known and simple carbohydrate composition, colorimetric or enzymatic assays may be sufficient. For complex samples requiring high accuracy and the ability to distinguish between different sugars, HPLC is the method of choice. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their specific analytical needs.

References

comparative study of L-galactose and L-fucose in cell wall structures

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of L-Galactose and L-Fucose in Cell Wall Structures

This guide provides a detailed comparison of this compound and L-fucose in the context of cell wall structures, drawing on experimental data from studies on plants and algae. The information is intended for researchers, scientists, and drug development professionals interested in the roles of these monosaccharides in biological systems.

Introduction to this compound and L-Fucose

L-fucose, a 6-deoxy-L-galactose, is a relatively common monosaccharide found in the cell walls of various organisms, where it plays crucial roles in cell adhesion, signaling, and immune responses.[1] It is a key component of fucosylation, a type of glycosylation essential for the proper function of many proteins and lipids.[1][2] In contrast, this compound is less common in cell wall structures but serves as a notable substitute for L-fucose in certain biological contexts, providing a unique opportunity for comparative studies.

Comparative Presence and Function in Plant Cell Walls

The primary model for comparing L-fucose and this compound in plant cell walls comes from studies of the Arabidopsis thalianamur1 mutant. This mutant is deficient in the enzyme GDP-D-mannose-4,6-dehydratase, which catalyzes the first step in the de novo synthesis of GDP-L-fucose.[3]

Key Observations from the mur1 Mutant:

  • Drastic Reduction of L-Fucose: The mur1 mutant exhibits a near-complete loss of L-fucose in the primary cell walls of its aerial parts, with levels reduced to less than 2% of the normal amount.[4]

  • Substitution with this compound: To compensate for the lack of L-fucose, the mur1 mutant incorporates this compound into its cell wall polysaccharides, including xyloglucan and rhamnogalacturonan II (RG-II).

  • Functional Viability: The survival of the mur1 mutant demonstrates that this compound can functionally replace L-fucose in some structural contexts, maintaining the essential functions of cell wall components like xyloglucan-derived oligosaccharides.

Data Presentation: Monosaccharide Composition in Arabidopsis thaliana
MonosaccharideWild-Type (nmol/mg cell wall)mur1 Mutant (nmol/mg cell wall)Fold Change in mur1
L-Fucose~45<1>45-fold decrease
This compoundNot typically detected~20Significant increase
Other Sugars(Varies)(Largely unchanged)-

Note: The values are approximate and collated from multiple studies on the mur1 mutant.

Signaling and Developmental Implications

While the substitution of L-fucose with this compound allows for the survival of the mur1 mutant, it is not without consequences. The mutant plants are dwarfed and exhibit altered cell wall properties. This suggests that while this compound can structurally mimic L-fucose to some extent, there are subtle differences that impact plant development. L-fucose is involved in the fucosylation of various proteins and cell wall polymers like pectin and xyloglucan, which are important for plant immunity and defense responses.

Role in Algal Cell Walls

In contrast to the situation in plants where this compound appears as a substitute, L-fucose is a primary and abundant component of the cell walls of brown algae (Phaeophyceae).

  • Fucoidans: Brown algal cell walls are rich in fucose-containing sulfated polysaccharides known as fucoidans. These complex polymers have a backbone that can consist of α-1,3-linked L-fucose or alternating α-1,3- and α-1,4-linked L-fucose residues.

  • Structural Complexity: The fucoidan backbone is often decorated with side chains of other sugars, including galactose, and can be sulfated and acetylated. This structural diversity contributes to a wide range of biological activities.

  • This compound in Algae: While galactose is a component of some algal polysaccharides, the literature more prominently features D-galactose. In red algae, for instance, the cell wall matrix is composed of complex sulfated galactans made of repeating disaccharides of galactose and 3,6-anhydrogalactose.

Experimental Protocols

A. Cell Wall Monosaccharide Composition Analysis

This protocol is a generalized method for determining the monosaccharide composition of plant cell walls.

Methodology:

  • Cell Wall Isolation: Plant tissue is homogenized and washed with a series of solvents (e.g., ethanol, acetone) to remove pigments, lipids, and other soluble components, yielding an alcohol-insoluble residue (AIR).

  • Starch Removal: The AIR is treated with α-amylase to remove any contaminating starch.

  • Acid Hydrolysis: The destarched cell wall material is hydrolyzed with an acid, such as trifluoroacetic acid (TFA), to break down the polysaccharides into their constituent monosaccharides.

  • Reduction and Acetylation: The resulting monosaccharides are reduced with sodium borohydride and then acetylated with acetic anhydride to form alditol acetates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The alditol acetates are separated and quantified using GC-MS.

B. Analysis of Xyloglucan Oligosaccharides

This method is used to analyze the structure of xyloglucan, a key polysaccharide where L-fucose/L-galactose substitution occurs.

Methodology:

  • Enzymatic Digestion: Purified cell walls are treated with an endo-β-1,4-glucanase, which specifically cleaves the xyloglucan backbone, releasing xyloglucan oligosaccharides.

  • Chromatographic Separation: The resulting oligosaccharides are separated using high-performance anion-exchange chromatography (HPAEC) or size-exclusion chromatography.

  • Mass Spectrometry: The separated oligosaccharides are analyzed by mass spectrometry (e.g., MALDI-TOF MS) to determine their mass and, by inference, their composition, revealing the presence of fucose or galactose on the side chains.

Visualizations

Biosynthesis and Substitution Pathway in Arabidopsis thaliana

mur1_pathway cluster_mur1 In mur1 mutant GDP_Mannose GDP-D-Mannose MUR1_enzyme MUR1 (deficient) GDP_Mannose->MUR1_enzyme Step 1 GDP_Fucose_intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Fucose GDP-L-Fucose GDP_Fucose_intermediate->GDP_Fucose Subsequent steps FUT1 AtFUT1 GDP_Fucose->FUT1 GDP_Galactose GDP-L-Galactose GDP_Galactose->FUT1 Alternative substrate Xyloglucan_Fuc Fucosylated Xyloglucan Xyloglucan_Gal Galactosylated Xyloglucan MUR1_enzyme->GDP_Fucose_intermediate FUT1->Xyloglucan_Fuc Adds L-Fucose FUT1->Xyloglucan_Gal Adds this compound

Caption: Biosynthetic pathway of GDP-L-fucose and its substitution by GDP-L-galactose in the Arabidopsis mur1 mutant.

Experimental Workflow for Cell Wall Analysis

cell_wall_analysis_workflow start Plant Tissue homogenize Homogenization & Solvent Washing start->homogenize air Alcohol-Insoluble Residue (AIR) homogenize->air destarch α-Amylase Treatment air->destarch hydrolysis Acid Hydrolysis (TFA) destarch->hydrolysis derivatization Reduction & Acetylation hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms end Monosaccharide Composition gcms->end

Caption: Workflow for monosaccharide composition analysis of plant cell walls.

Conclusion

The , particularly illuminated by the Arabidopsis mur1 mutant, reveals a fascinating instance of molecular substitution. While L-fucose is a critical component for normal plant development and immunity, this compound can act as a structural surrogate, albeit an imperfect one. In other domains of life, such as brown algae, L-fucose holds a more central and unchallenged role in the composition of major cell wall polysaccharides. This comparison underscores the evolutionary plasticity of cell wall composition and provides a valuable system for dissecting the specific functional contributions of individual monosaccharides to the properties of complex carbohydrates.

References

A Researcher's Guide to Assessing the Purity of Commercially Available L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

The Critical Role of L-Galactose Purity

This compound is a C-4 epimer of L-glucose and an enantiomer of the more common D-galactose. Its incorporation into glycoconjugates can influence their structure and function, making it a valuable tool in synthetic chemistry and as a building block for novel therapeutics. However, the presence of impurities such as other monosaccharides (e.g., D-galactose, glucose, arabinose), disaccharides (e.g., lactose), or process-related contaminants can interfere with enzymatic assays, alter cellular signaling pathways, and lead to off-target effects in drug candidates. Therefore, rigorous purity assessment is a critical first step in any research or development pipeline involving this compound.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or determination of anomeric purity.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection and quantification of known and unknown impurities.High resolution, sensitivity, and reproducibility. Amenable to various detection methods (RI, UV, MS).May require derivatization for sensitive detection of non-UV active sugars.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and sugar isomers.High sensitivity and specificity, excellent for identifying unknown compounds through mass spectral libraries.Requires derivatization to make sugars volatile, which can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, confirmation of identity, determination of anomeric purity, and quantification of major components.Non-destructive, provides detailed structural information, and is a primary method for determining stereochemistry.Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Enzymatic Assays Use of specific enzymes to catalyze a reaction with the target analyte, leading to a measurable signal.Quantification of this compound.High specificity for the target sugar, can be performed in a high-throughput format.Susceptible to interference from other sugars or compounds that affect enzyme activity. Only quantifies the target analyte.

Hypothetical Purity Comparison of Commercial this compound

The following table presents a hypothetical comparison of this compound from three different commercial suppliers, based on data that could be obtained using the analytical methods described.

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC, %) 99.899.298.5
D-Galactose (by GC-MS, %) 0.10.30.5
Glucose (by HPLC, %) < 0.050.10.2
Arabinose (by HPLC, %) Not Detected0.080.15
Lactose (by HPLC, %) Not DetectedNot Detected0.1
Unknown Impurities (by HPLC, %) 0.10.320.55
Anomeric Purity (α/β ratio by NMR) 30:7032:6828:72
Endotoxin (EU/mg) < 0.1< 0.5< 1.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

This protocol is based on a method for analyzing galactose and related substances.

  • Instrumentation: HPLC system with a refractive index (RI) detector.

  • Column: Two Supelcogel C-610H columns (7.8 mm x 30 cm) in tandem.

  • Mobile Phase: 0.009 N Sulfuric Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 10 mg/mL.

  • Standard Preparation: Prepare a standard solution of this compound reference standard at the same concentration. Prepare a system suitability solution containing this compound and known potential impurities (e.g., D-galactose, glucose, arabinose, lactose) at a concentration of approximately 0.1 mg/mL each.

  • Analysis: Inject the sample and standard solutions. Purity is calculated by comparing the peak area of this compound in the sample to the total area of all peaks. Impurities are quantified by comparing their peak areas to the corresponding standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Purity

This protocol involves derivatization to make the sugar volatile.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Injection: Splitless, 1 µL.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 600.

  • Derivatization (Trimethylsilylation):

    • Dry 1-5 mg of the this compound sample in a reaction vial under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: The separation of L- and D-galactose derivatives allows for the quantification of the enantiomeric impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Purity
  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

  • Experiment: Acquire a ¹H NMR spectrum.

  • Analysis: The anomeric protons of the α and β forms of this compound will appear as distinct doublets in the downfield region of the spectrum (typically between 4.5 and 5.5 ppm). The ratio of the integrals of these two peaks provides the anomeric purity.

Enzymatic Assay for this compound Quantification

This protocol is based on the principle of using an this compound-specific dehydrogenase.

  • Principle: this compound is oxidized by this compound dehydrogenase in the presence of NAD⁺, producing NADH, which can be measured spectrophotometrically at 340 nm.

  • Reagents:

    • This compound dehydrogenase

    • NAD⁺ solution

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.6)

    • This compound standard solutions

  • Procedure:

    • Prepare a reaction mixture containing buffer and NAD⁺.

    • Add the this compound sample or standard solution.

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 340 nm.

  • Analysis: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of this compound.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Purity Assessment

G cluster_0 Sample Receipt and Initial Checks cluster_1 Quantitative and Qualitative Purity Assessment cluster_2 Data Analysis and Reporting cluster_3 Decision A Commercial this compound Sample B Visual Inspection (Color, Form) A->B C Solubility Test A->C D HPLC Analysis (Purity, Related Sugars) C->D E GC-MS Analysis (Isomeric Purity, Volatile Impurities) C->E F NMR Spectroscopy (Identity, Anomeric Purity) C->F G Enzymatic Assay (Specific Quantification) C->G H Compare Data to Specifications D->H E->H F->H G->H I Generate Certificate of Analysis H->I J Accept/Reject Lot I->J

Caption: A logical workflow for the comprehensive purity assessment of commercial this compound.

Hypothetical Signaling Pathway: Impact of this compound Purity

In a hypothetical drug development scenario, this compound could be a key component of a synthetic glycoconjugate designed to interact with a specific cell surface receptor. The purity of this compound is critical in this context.

G cluster_0 Extracellular cluster_1 Intracellular L-Gal-Drug This compound Conjugated Drug Receptor Target Receptor L-Gal-Drug->Receptor Specific Binding D-Gal-Impurity D-Galactose Impurity D-Gal-Impurity->Receptor Competitive Binding (Reduced Efficacy) OffTarget Off-Target Effects D-Gal-Impurity->OffTarget Non-specific Interaction Signal Therapeutic Signal Cascade Receptor->Signal

Caption: Impurities in this compound can lead to reduced drug efficacy and off-target effects.

By implementing a robust analytical strategy, researchers can confidently select high-purity this compound, ensuring the integrity and reproducibility of their scientific findings and the safety and efficacy of potential new medicines.

References

A Comparative Guide to L-Galactose Detection: A Novel Enzymatic Assay versus High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-galactose, a rare monosaccharide, is crucial in various fields of research, including glycobiology and drug development. While established methods like High-Performance Liquid Chromatography (HPLC) offer a reliable approach, novel enzymatic assays are emerging as promising alternatives, potentially offering higher throughput and greater convenience. This guide provides an objective comparison of a novel this compound detection method based on enzymatic activity and the established HPLC-based method, supported by experimental data and detailed protocols.

At a Glance: Comparison of this compound Detection Methods

FeatureNovel Enzymatic Method (L-Galactonate Dehydrogenase-Based)Established Method (HPLC with Refractive Index Detection)
Principle Enzymatic conversion of this compound to L-galactonate, followed by NAD⁺-dependent oxidation of L-galactonate, leading to a measurable change in absorbance.Chromatographic separation of this compound from other sample components followed by detection based on changes in the refractive index of the eluent.
Specificity Potentially high for this compound, dependent on the specificity of the enzymes used.Good, but can be susceptible to interference from co-eluting compounds with similar refractive indices.
Sensitivity High, with a potential detection limit in the low micromolar range (estimated based on L-galactonate detection)[1][2].Moderate, with detection limits typically in the low mg/mL range[3].
Linear Range Expected to be in the micromolar range.Typically spans several orders of magnitude, from mg/mL to g/L[3].
Throughput High, amenable to microplate formats for simultaneous analysis of multiple samples.Low to moderate, with sequential sample injection.
Sample Preparation Minimal, may only require simple dilution.More extensive, often requiring deproteinization and filtration to protect the column[4].
Equipment Spectrophotometer or microplate reader.HPLC system with a refractive index detector.
Cost per Sample Potentially lower due to reduced instrument time and simpler sample preparation.Higher due to instrument maintenance, column costs, and solvent consumption.

In-Depth Analysis of Detection Methods

Novel Enzymatic Detection of this compound

This novel approach utilizes a two-step enzymatic cascade to quantify this compound. In the first step, this compound is oxidized to L-galactonate. Subsequently, the enzyme L-galactonate dehydrogenase, identified in E. coli, catalyzes the NAD⁺-dependent oxidation of L-galactonate, producing NADH, which can be quantified by measuring the increase in absorbance at 340 nm.

cluster_dehydrogenase L-Galactonate Dehydrogenase Reaction L_Galactose This compound L_Galactonate L-Galactonate L_Galactose->L_Galactonate this compound Oxidase Oxidized_Product 2-keto-3-deoxy- L-galactonate L_Galactonate->Oxidized_Product L-Galactonate Dehydrogenase NAD NAD⁺ NADH NADH NAD->NADH Absorbance Absorbance at 340 nm NADH->Absorbance

Enzymatic cascade for this compound detection.

  • Sample Preparation: Dilute biological samples as needed with the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the sample, this compound oxidase, and NAD⁺ to the assay buffer.

  • Initiation: Start the reaction by adding L-galactonate dehydrogenase.

  • Measurement: Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.

  • Quantification: Determine the rate of NADH production, which is directly proportional to the this compound concentration, by comparing to a standard curve.

Established Method: HPLC with Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) is a well-established analytical technique for the separation and quantification of monosaccharides. For this compound detection, an isocratic HPLC system equipped with a refractive index (RI) detector is commonly employed. The separation is typically achieved using a specialized carbohydrate analysis column.

Sample Biological Sample Deproteinization Deproteinization (e.g., Acetonitrile) Sample->Deproteinization Filtration Filtration (0.22 µm) Deproteinization->Filtration HPLC_System HPLC System (Carbohydrate Column) Filtration->HPLC_System RI_Detector Refractive Index Detector HPLC_System->RI_Detector Chromatogram Chromatogram RI_Detector->Chromatogram Quantification Quantification (Peak Area vs. Standard) Chromatogram->Quantification

References

A Comparative Analysis of Enzyme Substrate Specificity for L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme substrate specificity is paramount for applications ranging from pathway elucidation to the design of novel therapeutics. This guide provides a detailed comparison of enzymes known to utilize L-galactose as a substrate, supported by quantitative kinetic data and detailed experimental methodologies.

This publication focuses on two distinct and well-characterized metabolic pathways for this compound: the plant-based Smirnoff-Wheeler pathway for ascorbic acid (Vitamin C) biosynthesis and a novel catabolic pathway discovered in the human gut bacterium Bacteroides vulgatus. The key enzymes from each pathway are compared in terms of their substrate specificity, providing a valuable resource for researchers in the field.

Quantitative Comparison of Kinetic Parameters

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the available kinetic data for key enzymes that metabolize this compound and its derivatives.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
This compound Dehydrogenase (L-GalDH) Spinacia oleracea (Spinach)This compound0.128--
Myrciaria dubia (Camu Camu)This compound0.214.262.03 x 104
Actinidia deliciosa (Kiwifruit)This compound---
Bacteroides vulgatusThis compound0.105212.0 x 105
L-Glucose--< 200
L-Galactono-1,5-lactonase Bacteroides vulgatusL-Galactono-1,5-lactone---
L-Galactono-1,4-lactone--300-fold less efficient than with L-galactono-1,5-lactone
L-Galactonate Dehydrogenase Bacteroides vulgatusL-Galactonate0.0350.61.7 x 104
Escherichia coliL-Galactonate19.50.5126.15
L-Gulonate--Lower activity than with L-galactonate
L-Galactonolactone Dehydrogenase (GLDH) Arabidopsis thalianaL-Galactono-1,4-lactone---
L-Gulono-1,4-lactone--Low activity

Note: A hyphen (-) indicates that the data was not available in the cited sources.

From the data, it is evident that the this compound Dehydrogenase from the bacterium Bacteroides vulgatus exhibits a significantly higher catalytic efficiency for this compound compared to the enzyme from camu camu.[1][2] Furthermore, the bacterial enzyme demonstrates a clear preference for this compound over L-glucose, with the latter being oxidized at least three orders of magnitude less efficiently.[1] Plant this compound dehydrogenases are reported to be highly specific for this compound, with other related sugars being ineffective substrates.[3]

Metabolic Pathways and Experimental Workflows

To visualize the context of these enzymes, the following diagrams illustrate the metabolic pathways in which they operate.

Smirnoff_Wheeler_Pathway D_Glucose_6P D-Glucose-6P D_Mannose_6P D-Mannose-6P D_Glucose_6P->D_Mannose_6P D_Mannose_1P D-Mannose-1P D_Mannose_6P->D_Mannose_1P GDP_D_Mannose GDP-D-Mannose D_Mannose_1P->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose_1P This compound-1P GDP_L_Galactose->L_Galactose_1P L_Galactose This compound L_Galactose_1P->L_Galactose L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_1_4_lactone L-GalDH Ascorbic_Acid Ascorbic Acid L_Galactono_1_4_lactone->Ascorbic_Acid GLDH

Smirnoff-Wheeler Pathway for Ascorbic Acid Biosynthesis in Plants.

Bacteroides_vulgatus_Pathway L_Galactose This compound L_Galactono_1_5_lactone L-Galactono-1,5-lactone L_Galactose->L_Galactono_1_5_lactone this compound Dehydrogenase L_Galactonate L-Galactonate L_Galactono_1_5_lactone->L_Galactonate L-Galactono-1,5- lactonase D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate L-Galactonate Dehydrogenase Metabolites Pyruvate + D-Glyceraldehyde-3P D_Tagaturonate->Metabolites

This compound Catabolic Pathway in Bacteroides vulgatus.

The following diagram illustrates a generalized workflow for comparing enzyme kinetics, a fundamental process in determining substrate specificity.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Preparation Reaction_Setup Set up reaction mixtures (various substrate concentrations) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Solution Preparation Substrate_Prep->Reaction_Setup Spectrophotometer Monitor reaction progress (e.g., change in absorbance at 340 nm) Reaction_Setup->Spectrophotometer Initial_Rates Calculate initial reaction rates Spectrophotometer->Initial_Rates Michaelis_Menten Plot initial rates vs. substrate concentration Initial_Rates->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax (e.g., using non-linear regression) Michaelis_Menten->Kinetic_Parameters kcat_calc Calculate kcat and kcat/Km Kinetic_Parameters->kcat_calc

Generalized workflow for comparing enzyme kinetics.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of the presented data. Below are the protocols for the key enzyme assays.

This compound Dehydrogenase Activity Assay (Spectrophotometric)

This assay is adapted from standard procedures for NAD(P)+-dependent dehydrogenases.[4]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ (or NADP+ for the bacterial enzyme) to NADH (or NADPH), which results in an increase in absorbance at 340 nm.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.0-9.1 (optimal pH may vary depending on the enzyme source).

  • Cofactor Solution: 100 mM NAD+ (for plant enzymes) or NADP+ (for B. vulgatus enzyme) in deionized water.

  • Substrate Solution: 1 M this compound in deionized water.

  • Enzyme Diluent: 20 mM potassium phosphate buffer, pH 7.5, containing 0.1% bovine serum albumin.

  • Enzyme Solution: A freshly prepared dilution of the this compound dehydrogenase in the enzyme diluent to a suitable concentration (e.g., ~5 U/mL).

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by combining the buffer, cofactor solution, and substrate solution. For a 3.0 mL final volume, a typical mixture might contain 2.76 mL of buffer, 0.09 mL of NAD(P)+ solution, and 0.15 mL of this compound solution.

  • Incubate the reaction mixture at a constant temperature (e.g., 30°C) for approximately 3-5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution to the cuvette and mix immediately by inversion.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound while keeping the cofactor concentration constant and saturating.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

L-Galactonolactone Dehydrogenase (GLDH) In-Gel Activity Assay

This method is used to detect the activity of GLDH after separation of mitochondrial protein complexes by native polyacrylamide gel electrophoresis (PAGE).

Principle: The assay relies on the reduction of an artificial electron acceptor, such as nitroblue tetrazolium (NBT), which forms an insoluble purple formazan precipitate at the location of enzyme activity. Phenazine methosulfate (PMS) can be used as an intermediate electron carrier.

Reagents:

  • Reaction Buffer: 50 mM MOPS, pH 7.2.

  • Substrate: 2 mM L-galactono-1,4-lactone.

  • Electron Acceptor: 1 mg/mL Nitroblue Tetrazolium (NBT).

  • Intermediate Electron Carrier (optional): 0.1 mg/mL Phenazine Methosulfate (PMS).

Procedure:

  • Separate mitochondrial protein extracts on a Blue Native (BN)-PAGE gel.

  • After electrophoresis, incubate the gel in the reaction buffer containing L-galactono-1,4-lactone, NBT, and PMS.

  • Incubate the gel in the dark at room temperature until the appearance of purple precipitate bands, indicating GLDH activity.

  • Stop the reaction by transferring the gel to a solution of 7% acetic acid.

  • A control gel should be run in parallel without the L-galactono-1,4-lactone substrate to ensure the specificity of the activity stain.

This comprehensive guide provides a foundation for researchers working with this compound metabolizing enzymes. The presented data and protocols facilitate a deeper understanding of their substrate specificities and offer a starting point for further investigation and application in various fields of biotechnology and medicine.

References

A Structural Comparison of L-Galactose and Other L-Hexoses: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the subtle structural nuances of monosaccharides is paramount. This guide provides an in-depth structural comparison of L-galactose with other L-hexoses, supported by quantitative data and detailed experimental protocols for their characterization.

L-Hexoses, the enantiomeric counterparts to the more abundant D-hexoses, are gaining increasing attention in glycobiology and drug discovery for their unique biological activities. While sharing the same chemical formula (C6H12O6), these stereoisomers exhibit distinct three-dimensional arrangements of their hydroxyl groups, leading to significant differences in their physical, chemical, and biological properties. This guide focuses on the structural relationships between this compound and its epimers, including L-glucose, L-mannose, L-talose, L-idose, L-gulose, L-altrose, and L-allose.

Comparative Analysis of Physicochemical Properties

The stereochemical variations among L-hexoses directly influence their physical properties. The following table summarizes key physicochemical data for this compound and a selection of other L-aldohexoses. It is important to note that as enantiomers, L-hexoses have melting points identical to their D-counterparts and exhibit specific optical rotations of the same magnitude but opposite in sign.

L-HexoseMolar Mass ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D (c=concentration, solvent)Water Solubility
This compound 180.16163-167[1][2]-75° to -82° (c=1, H2O with NH3)[2]Soluble[3]
L-Glucose 180.16153-156[4]-52° (c=5, H2O)Soluble
L-Mannose 180.16129-131-14° (c=4, H2O)Soluble (100 mg/mL)
L-Altrose 180.16107-109.5-33.0° ± 2.0° (c=1, H2O)Soluble
L-Allose 180.16127-129+12° to +14° (c=1, H2O)Data not readily available
L-Talose 180.16120-123-17° to -23° (c=1, H2O)Soluble
L-Idose 180.16Data not readily availableData not readily availableData not readily available
L-Gulose 180.16Data not readily availableData not readily availableData not readily available

Structural Relationships and Visualization

The structural differences between L-aldohexoses are defined by the stereochemistry at carbons 2, 3, and 4. This compound is a C4 epimer of L-glucose, meaning they differ only in the orientation of the hydroxyl group at the fourth carbon atom. The following diagrams, generated using the DOT language, illustrate these stereochemical relationships.

L_Hexose_Epimers L_Glucose L-Glucose L_Galactose This compound L_Glucose->L_Galactose C4 Epimer L_Mannose L-Mannose L_Glucose->L_Mannose C2 Epimer L_Allose L-Allose L_Glucose->L_Allose C3 Epimer L_Talose L-Talose L_Galactose->L_Talose C2 Epimer L_Gulose L-Gulose L_Galactose->L_Gulose C3 Epimer L_Mannose->L_Talose C4 Epimer L_Altrose L-Altrose L_Mannose->L_Altrose C3 Epimer L_Idose L-Idose L_Gulose->L_Idose C2 Epimer

Caption: Epimeric relationships of this compound and other L-Aldohexoses.

Experimental Protocols for Structural Characterization

Accurate structural elucidation and comparison of L-hexoses rely on a combination of analytical techniques. Below are detailed protocols for key experiments.

Determination of Specific Optical Rotation by Polarimetry

Objective: To measure the specific rotation of an L-hexose, which is a characteristic physical property dependent on its stereochemistry.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm)

  • L-hexose sample

  • Distilled water

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the L-hexose sample and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the sample is completely dissolved and the solution is free of air bubbles.

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (distilled water).

  • Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

  • Repeatability: Perform the measurement at least three times and calculate the average specific rotation.

Structural Analysis by ¹H-NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance (¹H-NMR) spectrum to determine the stereochemical arrangement of protons and hydroxyl groups.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterium oxide (D₂O)

  • L-hexose sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the L-hexose sample in 0.5-0.7 mL of D₂O in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to assign protons to their respective positions in the molecule. The anomeric proton (H-1) typically appears as a doublet at a distinct chemical shift, and its coupling constant provides information about the α or β configuration.

High-Resolution Structure Determination by X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of the L-hexose in its crystalline state.

Materials:

  • Single-crystal X-ray diffractometer

  • Cryo-cooling system

  • Suitable solvent for crystallization (e.g., water, ethanol)

  • Crystallization plates or vials

  • L-hexose sample

Procedure:

  • Crystallization: Grow single crystals of the L-hexose by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent and conditions is critical and may require optimization.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray beam of the diffractometer, typically cooled under a stream of nitrogen gas. Collect a complete set of diffraction data by rotating the crystal.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Functional Comparison: A Workflow for Enzymatic Assays

The biological activity of L-hexoses can be compared by examining their interaction with enzymes. A common example is their phosphorylation by hexokinases.

Hexokinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Prepare Reaction Buffer Prepare Reaction Buffer Mix Reagents in Microplate Mix Reagents in Microplate Prepare Reaction Buffer->Mix Reagents in Microplate Prepare L-Hexose Solutions Prepare L-Hexose Solutions Prepare L-Hexose Solutions->Mix Reagents in Microplate Prepare ATP and Coupling Enzyme Solutions Prepare ATP and Coupling Enzyme Solutions Prepare ATP and Coupling Enzyme Solutions->Mix Reagents in Microplate Prepare Hexokinase Solution Prepare Hexokinase Solution Initiate Reaction with Hexokinase Initiate Reaction with Hexokinase Prepare Hexokinase Solution->Initiate Reaction with Hexokinase Mix Reagents in Microplate->Initiate Reaction with Hexokinase Incubate at Controlled Temperature Incubate at Controlled Temperature Initiate Reaction with Hexokinase->Incubate at Controlled Temperature Measure Absorbance Change over Time Measure Absorbance Change over Time Incubate at Controlled Temperature->Measure Absorbance Change over Time Calculate Initial Reaction Rates Calculate Initial Reaction Rates Measure Absorbance Change over Time->Calculate Initial Reaction Rates Compare Rates for Different L-Hexoses Compare Rates for Different L-Hexoses Calculate Initial Reaction Rates->Compare Rates for Different L-Hexoses

Caption: General workflow for a comparative hexokinase activity assay.

Protocol: Comparative Hexokinase Activity Assay

Objective: To compare the rate of phosphorylation of different L-hexoses by hexokinase.

Principle: The phosphorylation of the hexose by hexokinase produces ADP. The rate of ADP formation can be measured using a coupled enzyme system where pyruvate kinase (PK) and lactate dehydrogenase (LDH) are used to convert ADP to ATP, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the rate of hexose phosphorylation.

Materials:

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

  • 96-well microplate

  • Hexokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • L-hexose samples (this compound, L-glucose, etc.)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the reaction buffer.

  • Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the reaction buffer, ATP, PEP, NADH, PK, and LDH.

  • Substrate Addition: Add the specific L-hexose solution to be tested to the respective wells. Include a control with D-glucose and a blank without any hexose.

  • Reaction Initiation: Initiate the reaction by adding a standardized amount of hexokinase to each well.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the initial reaction rate (V₀) for each L-hexose from the linear portion of the absorbance vs. time plot. Compare the rates to determine the relative substrate efficiency of each L-hexose for hexokinase.

This guide provides a foundational framework for the structural and functional comparison of this compound and other L-hexoses. The provided data and protocols can be adapted and expanded upon to suit specific research needs, paving the way for new discoveries in the fascinating world of L-sugars.

References

A Comparative Guide to the In Vivo Functional Differences Between L-Galactose and D-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo functional differences between the two stereoisomers of galactose: L-galactose and D-galactose. While structurally similar, these molecules exhibit profoundly different metabolic fates and biological activities within living organisms, particularly in mammalian systems. This document synthesizes available experimental data to highlight these distinctions, offering valuable insights for researchers in metabolism, toxicology, and therapeutic development.

Executive Summary

The in vivo functionalities of this compound and D-galactose are starkly different. D-galactose is a readily metabolized nutrient and a key component in mammalian glycosylation, primarily processed through the well-established Leloir pathway. However, chronic parenteral administration of high doses of D-galactose is widely used to induce experimental aging in animal models due to the induction of oxidative stress. In contrast, in vivo data on this compound in mammals is scarce, with current evidence suggesting it is not a significant substrate for metabolic pathways in higher organisms. Its primary recognized biological role is as an intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. Derivatives of this compound, such as 3,6-anhydro-L-galactose, are being explored for therapeutic properties like immunosuppression.

Metabolic Pathways and Fate

D-Galactose Metabolism

In mammals, D-galactose is primarily metabolized in the liver via the Leloir pathway, which converts it into glucose-1-phosphate. This can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycogen synthesis and glycosylation reactions.[1][2] When the Leloir pathway is saturated or impaired, D-galactose can be converted into galactitol and galactonate, metabolites associated with its toxic effects.[1][3]

D_Galactose_Metabolism D_Gal D-Galactose Gal_1_P Galactose-1-Phosphate D_Gal->Gal_1_P Galactokinase (GALK) Galactitol Galactitol D_Gal->Galactitol Aldose Reductase Galactonate Galactonate D_Gal->Galactonate Galactose Dehydrogenase UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc_1_P Glucose-1-Phosphate UDP_Gal->Glc_1_P GALT UDP_Glc->Gal_1_P Glycolysis Glycolysis / Glycogenesis Glc_1_P->Glycolysis L_Galactose_Function L_Gal This compound No_Metabolism No Significant Metabolism in Mammals L_Gal->No_Metabolism Ascorbic_Acid L-Ascorbic Acid (in Plants) L_Gal->Ascorbic_Acid Biosynthesis L_Fucose L-Fucose (6-deoxy-L-galactose) Salvage_Pathway Salvage Pathway L_Fucose->Salvage_Pathway Anhydro_L_Gal 3,6-Anhydro-L-galactose (Derivative) Immunosuppression Immunosuppression (In Vitro) Anhydro_L_Gal->Immunosuppression D_Gal_Aging_Model cluster_protocol D-Galactose Aging Model Protocol cluster_outcomes Assessment of Induced Aging Animal_Model Rodent Model (Mouse or Rat) D_Gal_Admin D-Galactose Administration (50-500 mg/kg/day for 6-8 weeks) Animal_Model->D_Gal_Admin Route Route of Administration (Subcutaneous, Intraperitoneal, or Oral) D_Gal_Admin->Route Oxidative_Stress Oxidative Stress Markers (MDA, SOD, GSH-Px) Route->Oxidative_Stress Cognitive_Decline Cognitive Function Tests (Morris Water Maze) Route->Cognitive_Decline Tissue_Damage Histopathological Analysis Route->Tissue_Damage Metabolic_Changes Metabolomic Profiling Route->Metabolic_Changes

References

L-Galactose as a Plant Stress Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The early detection of stress in plants is critical for developing resilient crops and effective treatments to mitigate yield loss. An ideal biomarker for plant stress should be sensitive, specific, and readily quantifiable. This guide provides a comparative analysis of L-galactose as an emerging biomarker for plant stress, evaluating its potential against established markers like proline and other soluble sugars.

Introduction to this compound in Plant Stress Physiology

This compound is a key intermediate in the primary pathway for ascorbic acid (Vitamin C) biosynthesis in higher plants, known as the Smirnoff-Wheeler or this compound pathway.[1][2][3][4] Ascorbic acid is a potent antioxidant that plays a crucial role in detoxifying reactive oxygen species (ROS) generated under various abiotic and biotic stress conditions.[2] The tight linkage between this compound metabolism and the ascorbic acid-mediated stress response suggests that fluctuations in this compound levels could serve as an early indicator of stress. Overexpression of genes within the this compound pathway has been shown to increase ascorbic acid content and enhance tolerance to salt and drought stress, further highlighting the pathway's importance in stress mitigation.

Comparative Analysis of Stress Biomarkers

While this compound presents a promising avenue for stress detection, it is essential to compare its potential performance against widely accepted biomarkers. Proline and other soluble sugars are among the most studied osmoprotectants and stress indicators in plants.

Table 1: Comparison of this compound with Proline and Other Soluble Sugars as Plant Stress Biomarkers

FeatureThis compoundProlineOther Soluble Sugars (e.g., Glucose, Fructose, Sucrose)
Primary Role in Stress Precursor to the antioxidant ascorbic acid.Osmoprotectant, ROS scavenger, and signaling molecule.Osmotic adjustment, energy source, and signaling molecules.
Specificity Potentially high, as it is a committed step in the ascorbic acid pathway which is strongly linked to stress.Accumulates in response to a wide range of stresses, but can also be involved in normal developmental processes.Accumulation is a general response to many stresses and can be influenced by various metabolic activities.
Sensitivity Potentially sensitive as an early indicator of the activation of the ascorbic acid defense pathway.Highly sensitive, with significant accumulation under stress conditions.Generally sensitive, with concentrations changing in response to osmotic stress.
Quantification Can be quantified by HPLC, though specific protocols for biomarker validation are not widely established.Well-established colorimetric and chromatographic methods for quantification.Routinely quantified using various chromatographic and enzymatic methods.
Advantages Direct link to a major antioxidant pathway offers a more specific mechanistic insight into the stress response.Extensive body of research validating its role as a reliable stress indicator across many plant species.Provide a broader picture of the plant's metabolic status under stress.
Limitations Less direct research validating it as a standalone biomarker compared to proline.Its role can sometimes be ambiguous, with accumulation being a symptom of stress damage rather than a protective response.Lack of specificity, as their levels can be affected by factors other than stress.

Signaling Pathways and Experimental Workflows

To understand the role of this compound as a biomarker, it is crucial to visualize its position within the relevant biochemical pathway and the experimental procedure for its validation.

L_Galactose_Pathway cluster_0 Ascorbic Acid Biosynthesis (this compound Pathway) cluster_1 Stress Response D-Glucose-6-P D-Glucose-6-P D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P PGI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME This compound-1-P This compound-1-P GDP-L-Galactose->this compound-1-P GGP/VTC2 This compound This compound This compound-1-P->this compound GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone L-GalDH Ascorbic Acid Ascorbic Acid L-Galactono-1,4-lactone->Ascorbic Acid GLDH ROS ROS Ascorbic Acid->ROS Scavenging Abiotic/Biotic Stress Abiotic/Biotic Stress Abiotic/Biotic Stress->ROS

Figure 1: this compound in the Ascorbic Acid Biosynthesis Pathway and Stress Response.

Biomarker_Validation_Workflow cluster_0 Experimental Setup cluster_1 Sample Collection and Analysis cluster_2 Data Analysis and Validation Plant Growth Plant Growth under Controlled Conditions Stress Treatment Application of Abiotic Stress (e.g., Drought, Salinity) Plant Growth->Stress Treatment Control Group Control Group (No Stress) Plant Growth->Control Group Tissue Sampling Tissue Sampling at Different Time Points Stress Treatment->Tissue Sampling Control Group->Tissue Sampling Biomarker Extraction Extraction of this compound, Proline, and other Soluble Sugars Tissue Sampling->Biomarker Extraction Quantification Quantification using HPLC and Spectrophotometry Biomarker Extraction->Quantification Data Comparison Comparative Analysis of Biomarker Levels Quantification->Data Comparison Statistical Analysis Statistical Validation of Biomarker Performance Data Comparison->Statistical Analysis Conclusion Conclusion on this compound as a Validated Biomarker Statistical Analysis->Conclusion

Figure 2: Experimental Workflow for the Validation of this compound as a Stress Biomarker.

Experimental Protocols

Protocol 1: Extraction of Soluble Sugars from Plant Tissue

This protocol provides a general method for the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Fresh or frozen plant tissue (e.g., leaves)

  • 80% (v/v) ethanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath

Procedure:

  • Weigh approximately 100 mg of fresh or frozen plant tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Add 2 mL of 80% ethanol to the powdered tissue and continue grinding to create a homogenous mixture.

  • Transfer the homogenate to a centrifuge tube.

  • Incubate the tube in a water bath at 80°C for 1 hour, vortexing occasionally.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collect the supernatant, which contains the soluble sugars.

  • Repeat the extraction process on the pellet with another 2 mL of 80% ethanol to ensure complete extraction.

  • Pool the supernatants and evaporate the ethanol in a vacuum concentrator or under a stream of nitrogen.

  • Resuspend the dried extract in a known volume of ultrapure water (e.g., 1 mL) for analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the quantification of this compound using HPLC with pre-column derivatization for UV detection.

Materials:

  • Soluble sugar extract (from Protocol 1)

  • This compound standard solutions of known concentrations

  • Derivatizing agent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile and a buffer solution)

Procedure:

  • Derivatization: Mix a small volume of the sugar extract or standard with the derivatizing agent and incubate under specific conditions (e.g., 70°C for 30 minutes) to allow the reaction to complete. This step is necessary to attach a UV-absorbing molecule to the sugar for detection.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the derivatized sugars using a C18 column with a suitable mobile phase gradient.

    • Detect the derivatized this compound using a UV detector at the appropriate wavelength for the chosen derivatizing agent.

  • Quantification:

    • Generate a standard curve by plotting the peak areas of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the plant samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

This compound holds significant promise as a specific and sensitive biomarker for plant stress due to its direct involvement in the ascorbic acid biosynthesis pathway, a cornerstone of the plant's antioxidant defense system. While established biomarkers like proline and other soluble sugars provide valuable information on the overall stress status of a plant, this compound offers the potential for more mechanistic insights into the activation of specific defense pathways.

However, further research is needed to fully validate this compound as a standalone biomarker. Direct comparative studies under various stress conditions are required to quantify its performance against other markers. The development and standardization of robust and high-throughput analytical methods for this compound quantification in diverse plant species will also be crucial for its widespread adoption in research and agricultural applications. For professionals in drug development, understanding the modulation of the this compound pathway could open new avenues for designing compounds that enhance plant stress tolerance.

References

The L-Galactose Pathway Under Pressure: A Comparative Transcriptomic Guide to Plant Abiotic Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular responses of plants to environmental challenges is paramount. This guide provides a comparative analysis of the transcriptomic reprogramming of the L-galactose pathway, a critical route for ascorbic acid (vitamin C) biosynthesis, in response to various abiotic stresses across different plant species. While direct comparative transcriptomic data on exogenous this compound application is limited, this document synthesizes findings from multiple studies on abiotic stress to offer insights into the regulation of this vital pathway.

The this compound pathway is a key metabolic route in higher plants, culminating in the production of ascorbic acid, a potent antioxidant and enzyme cofactor. Ascorbic acid plays a crucial role in mitigating the effects of abiotic stresses such as salinity, drought, and extreme temperatures by scavenging reactive oxygen species (ROS) and participating in various physiological processes. Consequently, the transcriptional regulation of genes within the this compound pathway is a critical aspect of a plant's stress tolerance mechanisms.

Comparative Analysis of this compound Pathway Gene Expression Under Abiotic Stress

Transcriptomic studies in various plant species have consistently shown the upregulation of genes involved in the this compound pathway in response to abiotic stress. This coordinated response underscores the importance of enhanced ascorbic acid production in stress mitigation. The following table summarizes the differential expression of key genes in the this compound pathway in Arabidopsis thaliana and Oryza sativa (rice) under salt and drought stress conditions.

GeneEnzymePlant SpeciesStress ConditionFold ChangeReference
GMP GDP-mannose pyrophosphorylaseArabidopsis thalianaSalt Stress↑ 2.5[1]
Oryza sativaDrought Stress↑ 1.8[2]
GME GDP-D-mannose-3',5'-epimeraseArabidopsis thalianaSalt Stress↑ 3.1[1]
Oryza sativaSalt Stress↑ 2.2[3]
GGP GDP-L-galactose phosphorylaseArabidopsis thalianaHigh Light Stress↑ 4.0[4]
Oryza sativaSalt Stress↑ 3.5
GPP This compound-1-phosphate phosphataseArabidopsis thalianaSalt Stress↑ 2.8
Oryza sativaDrought Stress↑ 2.0
GalDH This compound dehydrogenaseArabidopsis thalianaHigh Light Stress↑ 2.1
Oryza sativaSalt Stress↑ 1.9
GalLDH L-galactono-1,4-lactone dehydrogenaseArabidopsis thalianaSalt Stress↑ 3.3
Oryza sativaSalt Stress↑ 2.7

Note: The fold changes are approximate values synthesized from the referenced literature for illustrative purposes. Actual values can be found in the respective publications.

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of plant responses to abiotic stress is outlined below. This protocol provides a foundational methodology that can be adapted for specific research questions and plant species.

Plant Growth and Stress Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Col-0) and Oryza sativa L. ssp. japonica (cv. Nipponbare) are commonly used model organisms.

  • Growth Conditions: Plants are typically grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C, 60% relative humidity).

  • Stress Application:

    • Salt Stress: Seedlings at the four-leaf stage are irrigated with a NaCl solution (e.g., 200 mM) for a specified duration (e.g., 24, 48, 72 hours). Control plants are irrigated with water.

    • Drought Stress: Water is withheld from plants at a specific developmental stage for a period determined by soil moisture content or visible signs of stress. Control plants are maintained with optimal watering.

  • Sample Collection: Leaf or root tissues are harvested from both control and stressed plants at designated time points, immediately frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the collected tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are removed using software such as Trimmomatic.

  • Read Alignment: The cleaned reads are aligned to the respective reference genomes (Arabidopsis thaliana: TAIR; Oryza sativa: IRGSP) using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between control and stress-treated samples is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify over-represented biological processes and metabolic pathways.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

L_Galactose_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME This compound-1-P This compound-1-P GDP-L-Galactose->this compound-1-P GGP This compound This compound This compound-1-P->this compound GPP L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone GalDH This compound->L-Galactono-1,4-lactone Transport Ascorbic Acid Ascorbic Acid L-Galactono-1,4-lactone->Ascorbic Acid GalLDH

Caption: The this compound pathway for ascorbic acid biosynthesis in plants.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth & Stress Treatment Sample_Collection Tissue Sampling Plant_Growth->Sample_Collection RNA_Extraction RNA Extraction & QC Sample_Collection->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Quality_Control Raw Read QC & Trimming Sequencing->Quality_Control Alignment Alignment to Reference Genome Quality_Control->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Enrichment DEG_Analysis->Functional_Analysis

Caption: Generalized experimental workflow for plant comparative transcriptomics.

Abiotic_Stress_Signaling Abiotic_Stress Abiotic Stress (e.g., Salt, Drought) ROS_Production Increased ROS Production Abiotic_Stress->ROS_Production Signaling_Cascade Stress Signaling Cascades (e.g., ABA signaling) ROS_Production->Signaling_Cascade Stress_Tolerance Enhanced Stress Tolerance ROS_Production->Stress_Tolerance Detoxification Transcription_Factors Activation of Transcription Factors (e.g., MYB, WRKY) Signaling_Cascade->Transcription_Factors L_Galactose_Genes Upregulation of This compound Pathway Genes Transcription_Factors->L_Galactose_Genes Ascorbic_Acid Increased Ascorbic Acid Biosynthesis L_Galactose_Genes->Ascorbic_Acid Ascorbic_Acid->Stress_Tolerance

References

Safety Operating Guide

Proper Disposal of L-Galactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This guide provides detailed procedures for the proper disposal of L-Galactose, a sugar commonly used in scientific research. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and regulatory standards.[1][2]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a laboratory coat to prevent accidental contact. In the event of a spill, the area should be cleaned promptly. For solid this compound, sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.[1][3]

Disposal Procedures for this compound and Associated Waste

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and whether it is contaminated with other hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Solid this compound Waste:

  • Collection: Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container.

  • Disposal: For small quantities of non-hazardous sugars like this compound, some institutional guidelines may permit disposal in the regular solid waste stream, provided it is securely packaged. However, a more conservative and widely accepted approach is to manage it through your institution's chemical waste program.

Aqueous Solutions of this compound:

  • Neutralization: Before considering drain disposal, ensure the pH of the solution is within the neutral range (typically between 5.0 and 10.0) as specified by your local wastewater authority.

  • Dilution and Disposal: For non-hazardous sugar solutions, disposal down the drain with copious amounts of water is often permissible. However, many institutions are adopting stricter policies that prohibit the drain disposal of any laboratory chemicals to prevent environmental contamination.

  • Alternative Disposal: If drain disposal is not permitted, collect the aqueous this compound waste in a labeled, leak-proof container for pickup by your institution's hazardous waste management service.

Contaminated Waste:

Any materials, such as gloves, absorbent pads, or weighing papers, that come into contact with this compound should be collected in a designated hazardous waste container.

Empty Containers:

To ensure the complete removal of any residual chemical, triple-rinse the empty this compound container with a suitable solvent (e.g., water). Collect the rinsate as chemical waste. After rinsing, deface the label on the container before disposing of it according to your institution's guidelines for solid waste.

Summary of Disposal Guidelines

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Collect in a labeled, sealed container for chemical waste disposal.Avoid generating dust during handling.
Aqueous this compound Solutions Check institutional policy. If permitted, neutralize pH (5-10) and dispose down the drain with plenty of water. Otherwise, collect for chemical waste disposal.Always prioritize institutional guidelines over general recommendations.
Contaminated Materials Dispose of as chemical waste in a designated container.Includes gloves, weighing paper, and other disposables.
Empty Containers Triple-rinse, collect rinsate as chemical waste, deface label, and dispose of as solid waste.Ensure all chemical residue is removed before container disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Galactose_Disposal Start Start: this compound Waste Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid this compound Waste_Type->Solid_Waste Solid Aqueous_Solution Aqueous this compound Waste_Type->Aqueous_Solution Aqueous Contaminated_Material Contaminated Material Waste_Type->Contaminated_Material Contaminated Empty_Container Empty Container Waste_Type->Empty_Container Empty Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Check_Policy Check Institutional Drain Disposal Policy Aqueous_Solution->Check_Policy Collect_Contaminated Collect in Chemical Waste Container Contaminated_Material->Collect_Contaminated Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Chemical_Waste_Pickup Arrange for Chemical Waste Pickup Collect_Solid->Chemical_Waste_Pickup Collect_Aqueous Collect in Labeled, Leak-Proof Container Check_Policy->Collect_Aqueous Prohibited Check_pH Check pH (5-10) Check_Policy->Check_pH Permitted Collect_Aqueous->Chemical_Waste_Pickup Neutralize Neutralize pH Check_pH->Neutralize No Drain_Disposal Dispose Down Drain with Copious Water Check_pH->Drain_Disposal Yes Neutralize->Drain_Disposal Collect_Contaminated->Chemical_Waste_Pickup Collect_Rinsate Collect Rinsate as Chemical Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Label Triple_Rinse->Deface_Label Collect_Rinsate->Chemical_Waste_Pickup Dispose_Container Dispose Container as Solid Waste Deface_Label->Dispose_Container

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling L-Galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for handling L-Galactose, a non-hazardous monosaccharide. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.

This compound is not classified as a hazardous substance.[1] However, standard laboratory best practices for chemical handling should always be observed to prevent contamination and ensure personal safety.

Personal Protective Equipment (PPE)

While this compound is considered to have a low hazard level, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound in solid (powder) form.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesANSI Z87.1 compliant, with side shields[2]Protects eyes from airborne particles or accidental splashes during handling.[2][3]
Hand Protection Disposable GlovesNitrile gloves recommended[2]Prevents direct skin contact and potential contamination of the sample.
Body Protection Laboratory CoatStandard full-length lab coatShields skin and personal clothing from accidental spills or dust.
Foot Protection Closed-Toe ShoesSubstantial shoes covering the entire footProtects feet from spills and falling objects.
Respiratory Protection Not generally requiredN/ANo protective equipment is needed under normal use conditions with adequate ventilation. May be considered if generating significant dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt and storage to use in experimental settings and final disposal.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to moisture and direct sunlight.

2. Preparation and Handling:

  • Work Area: Conduct all handling and preparation in a designated clean area to prevent contamination.

  • Equipment: Use clean spatulas, weighing paper, and glassware.

  • Weighing: When weighing the powder, handle it carefully to minimize the creation of dust.

  • Ventilation: Ensure adequate ventilation in the work area.

3. In Case of a Spill:

  • Containment: For a dry spill, prevent further dispersal of the powder.

  • Clean-up: Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Disposal Plan

As this compound is a non-hazardous compound, disposal is generally straightforward but should be handled responsibly.

  • Uncontaminated Waste: Unused, uncontaminated this compound can typically be disposed of in the regular trash, although it is best to consult local regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be disposed of in the appropriate laboratory waste stream.

  • Regulatory Compliance: Always review and comply with all federal, state, and local regulations regarding chemical disposal.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry Place Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWork Prepare Clean Work Area DonPPE->PrepareWork Weigh Weigh this compound PrepareWork->Weigh Experiment Perform Experiment Weigh->Experiment Clean Clean Work Area Experiment->Clean DisposeWaste Dispose of Contaminated Waste Clean->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Galactose
Reactant of Route 2
L-Galactose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。